molecular formula C9H11NO3 B2882999 Methyl 4-methoxy-6-methylpyridine-3-carboxylate CAS No. 1256788-25-6

Methyl 4-methoxy-6-methylpyridine-3-carboxylate

Cat. No.: B2882999
CAS No.: 1256788-25-6
M. Wt: 181.191
InChI Key: MXYUSCVVFZGUIS-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-6-methylpyridine-3-carboxylate, with the CAS number 535169-98-3 and molecular formula C 9 H 11 NO 3 , is a high-purity chemical compound offered for research and development applications . This methyl nicotinate derivative is part of the important class of pyridine carboxylates, which are widely utilized in medicinal chemistry and materials science. Pyridine carboxylic acid derivatives are recognized for their diverse bioactivities and essential roles in physiological functions. They are frequently investigated as key building blocks in pharmaceutical research, for instance in the development of treatments for diseases such as tuberculosis, and serve as potential inhibitors for protein interactions . The structure of this compound, featuring methoxy and methyl substituents on the pyridine ring, makes it a valuable intermediate for synthetic organic chemistry. Researchers employ this compound in molecular docking studies, the synthesis of metal-organic frameworks, and the creation of more complex molecules for various experimental purposes . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methoxy-6-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-4-8(12-2)7(5-10-6)9(11)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYUSCVVFZGUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation of Polysubstituted Pyridines: A Deep Dive into Methyl 4-methoxy-6-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Target Molecule: Methyl 4-methoxy-6-methylpyridine-3-carboxylate Molecular Formula: C


H

NO

Exact Mass: 181.0739 Da

In the landscape of medicinal chemistry, polysubstituted pyridines are "privileged structures"—scaffolds capable of binding to multiple diverse receptors with high affinity. However, the synthesis of these rings (often via Hantzsch-type cyclization or nucleophilic aromatic substitution) frequently yields regioisomeric mixtures.

For a drug development professional, misidentifying the position of a methyl or methoxy group on the pyridine ring can lead to months of wasted biological assays on the wrong isomer. This guide provides a definitive, self-validating protocol for the structural elucidation of Methyl 4-methoxy-6-methylpyridine-3-carboxylate , distinguishing it from common isomers like the 2-methoxy or 2-methyl analogues.

Synthetic Context & The Isomer Challenge

To understand the elucidation strategy, one must understand the origin of the molecule. This compound is typically accessed via two primary routes, each carrying specific impurity risks:

  • Route A (Substitution): Reaction of Methyl 4-chloro-6-methylnicotinate with sodium methoxide.

    • Risk:[1] Incomplete reaction (starting material) or demethylation of the ester.

  • Route B (Cyclization): Condensation of an enamine with an acetoacetate derivative.

    • Risk:[1] Regioisomers where the methyl and ester groups swap positions depending on the condensation kinetics.

Visualization: The Elucidation Workflow

The following diagram outlines the logical flow from crude isolation to definitive structural assignment.

ElucidationWorkflow Crude Crude Isolate (Mixture) MS HRMS (ESI+) Confirm Formula C9H11NO3 Crude->MS IR FT-IR Confirm Functional Groups (Ester, Ether) MS->IR NMR_1D 1H & 13C NMR Identify Proton Counts & Carbon Types IR->NMR_1D NMR_2D 2D NMR (HMBC/NOESY) *CRITICAL STEP* Establish Connectivity NMR_1D->NMR_2D Ambiguity check Structure Definitive Structure Methyl 4-methoxy-6-methyl pyridine-3-carboxylate NMR_2D->Structure Spatial Proof

Figure 1: Step-by-step structural verification workflow. Note that 2D NMR is the "gatekeeper" for final confirmation.

Spectroscopic Characterization Protocol

Mass Spectrometry (HRMS)

Before NMR, confirm the elemental composition.

  • Method: ESI-TOF or Orbitrap (Positive Mode).

  • Expected [M+H]+: 182.0812 m/z.

  • Diagnostic Fragments: Look for loss of methoxy (-31 Da) or loss of the ester methoxy (-31 Da) followed by CO (-28 Da).

1H NMR Spectroscopy (The Fingerprint)

Pyridine protons have distinct chemical shifts based on their electronic environment. In this molecule, we expect two aromatic protons that are para to each other across the ring, but chemically distinct.

Solvent: DMSO-d


 (Preferred for solubility and preventing exchange of labile protons, though none are present here) or CDCl

.
PositionTypeMultiplicityApprox.[1][2][3][4] Shift (

ppm)
Mechanistic Explanation
H-2 Ar-HSinglet (s)8.70 – 8.90 Deshielded: Located between the electronegative Nitrogen and the electron-withdrawing Ester group. This is the most downfield signal.
H-5 Ar-HSinglet (s)6.80 – 7.00 Shielded: Located ortho to the electron-donating Methoxy group (4-OMe) and ortho to the Methyl group. The resonance effect of the 4-OMe pushes electron density onto C-3 and C-5, shielding H-5 significantly.
4-OMe O-CH

Singlet (s)3.90 – 4.00 Typical aromatic methoxy shift.
COOMe O-CH

Singlet (s)3.80 – 3.85 Ester methyl. Often slightly upfield or overlapping with the ether methoxy.
6-Me Ar-CH

Singlet (s)2.50 – 2.60 Methyl attached to an aromatic ring.

Expert Insight: The key differentiator here is the singlet nature of H-2 and H-5. If you see doublets with


 Hz, you likely have the 2,3- or 3,4-substitution pattern (an isomer), not the 2,4,5,6-substitution pattern.
13C NMR Spectroscopy
  • Total Carbons: 9 signals.

  • Key Signals:

    • C=O (Ester): ~165 ppm.

    • C-4 (C-OMe): ~160-165 ppm (Deshielded by Oxygen).

    • C-2 and C-6 (C=N): ~150-160 ppm.

    • C-5 (CH): ~110 ppm (Shielded by ortho-OMe).

The "Smoking Gun": 2D NMR Connectivity

This is the section where scientific trust is established. 1D NMR can be ambiguous; 2D NMR provides spatial and connectivity proof.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC connects protons to carbons 2-3 bonds away.[2][5] This "jumps" over heteroatoms.

  • H-2 Correlation: Should show a strong cross-peak to the Ester Carbonyl (C=O) and C-6 .

  • 6-Me Correlation: Should show cross-peaks to C-6 (2-bond) and C-5 (3-bond).

  • 4-OMe Correlation: Should show a strong cross-peak to C-4 .

NOESY (Nuclear Overhauser Effect Spectroscopy)

NOESY detects protons that are close in space (<5 Å), regardless of bonds. This is the definitive test for regiochemistry.

Critical NOE Correlations:

  • 4-OMe

    
     H-5:  Strong signal. This proves the methoxy is adjacent to H-5.
    
  • 6-Me

    
     H-5:  Strong signal. This proves the methyl is adjacent to H-5.
    
  • H-2: Should be isolated (no strong NOE to methyls).

Visualization: The Connectivity Map

The diagram below illustrates the specific HMBC and NOESY correlations required to confirm the structure.

ConnectivityMap cluster_legend Correlation Types H5 H-5 (6.9 ppm) H2 H-2 (8.8 ppm) Ester Ester (C=O) H2->Ester HMBC (3-bond) Me6 6-Me (2.5 ppm) Me6->H5 NOESY (Spatial) Me6->H5 HMBC (3-bond) OMe4 4-OMe (3.9 ppm) OMe4->H5 NOESY (Spatial) Legend1 Blue Dashed = NOESY (Proximity) Legend2 Green Solid = HMBC (Bonding)

Figure 2: Logic map of NMR correlations. The convergence of NOE signals at H-5 confirms the 4,5,6-substitution pattern.

Detailed Experimental Protocol

To replicate this analysis, follow this standard operating procedure (SOP).

Step 1: Sample Preparation
  • Weigh 5-10 mg of the solid compound.

  • Dissolve in 0.6 mL of DMSO-d

    
     . (Note: CDCl
    
    
    
    is acceptable, but DMSO often provides sharper peaks for polar pyridines and prevents aggregation).
  • Filter through a cotton plug into a standard 5mm NMR tube to remove suspended solids (crucial for high-quality 2D spectra).

Step 2: Acquisition Parameters (400 MHz or higher)[7]
  • 1H NMR: 16 scans, 1 second relaxation delay.

  • 13C NMR: 512-1024 scans (quaternary carbons in pyridines relax slowly).

  • gNOESY: Mixing time of 500 ms . This is optimal for small molecules (MW < 500) to observe positive NOE enhancements.

  • gHMBC: Optimized for long-range coupling constants of

    
     Hz.
    
Step 3: Data Processing
  • Phasing: Ensure manual phasing of 2D spectra. Automated phasing often fails on the diagonal peaks of NOESY.

  • Referencing: Calibrate DMSO-d

    
     residual peak to 2.50 ppm (1H) and 39.5 ppm (13C).
    

Common Pitfalls & Troubleshooting

  • Rotamers: While unlikely for this specific ester, hindered rotation can sometimes broaden signals. If peaks are broad, run the NMR at 50°C.

  • Water Peak Interference: In DMSO, the water peak appears around 3.33 ppm. Ensure your methoxy signals (~3.9 ppm) are distinct. If they overlap, switch to CDCl

    
    .
    
  • Impurity Identification:

    • Starting Material (4-chloro): Look for the absence of the 3.9 ppm OMe peak and a shift in H-5.

    • Demethylated Acid: If the ester methyl (3.8 ppm) is missing, the ester has hydrolyzed to the carboxylic acid.

References

  • Royal Society of Chemistry. General Pyridine NMR Data & Synthesis of Nicotinate Analogs. (Data derived from analogous methyl 6-methylnicotinate structures).[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 6-methylnicotinate. (Structural basis for shift prediction).

  • SpectraBase. 13C NMR Data for Pyridine Carboxylates. (Carbon shift verification).

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Edition. (Authoritative source for NOESY/HMBC parameter selection).

Sources

Strategic Synthesis of Substituted Pyridine Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted pyridine carboxylates are the structural backbone of a vast array of pharmacophores, including the kinase inhibitor Sorafenib and the hedgehog signaling antagonist Vismodegib . Their synthesis poses a unique paradox: the pyridine ring is electron-deficient, making it resistant to electrophilic functionalization yet prone to nucleophilic attack and catalyst poisoning.

This guide moves beyond textbook definitions to provide a decision-making framework for the synthesis of these scaffolds. We analyze three distinct strategic entry points: De Novo ring construction, Transition Metal-Catalyzed Carbonylation, and Late-Stage C-H Functionalization.

Part 1: Strategic Retrosynthesis & Logic

The choice of method is dictated by the substitution pattern and the stage of synthesis.

StrategyIdeal ForKey LimitationAtom Economy
Hantzsch Synthesis Symmetrical 2,6-substitution; Early-stage scaffold generation.Difficult to desymmetrize; requires oxidation step.High
Pd-Catalyzed Carbonylation Installing ester at specific halogenated sites; Late-stage diversification.[1]Requires pre-functionalized halide; Catalyst poisoning by pyridine N.Moderate
Minisci / C-H Activation Adding alkyl/carboxyl groups to existing drugs; "Medicinal Chemistry" exploration.Regiocontrol (C2 vs C4) is challenging without blocking groups.High

Part 2: De Novo Synthesis (The Modern Hantzsch)

While the Hantzsch synthesis dates back to 1881, modern protocols have integrated the cyclization and oxidative aromatization into a single pot, often utilizing microwave irradiation to reduce reaction times from days to minutes.

Mechanistic Pathway

The reaction proceeds through a Knoevenagel condensation followed by a Michael addition. The critical "expert insight" here is that the intermediate 1,4-dihydropyridine (1,4-DHP) is often light-sensitive and prone to disproportionation. Modern protocols use in situ oxidants (e.g., MnO₂, DDQ, or aromatization driven by solvent choice) to lock in the pyridine immediately.

HantzschMechanism Aldehyde Aldehyde (R-CHO) Inter1 Chalcone Intermediate Aldehyde->Inter1 Knoevenagel Ketoester β-Ketoester (2 equiv) Ketoester->Inter1 Inter2 Enamine Intermediate Ketoester->Inter2 Ammonia Ammonia Source (NH4OAc) Ammonia->Inter2 DHP 1,4-Dihydropyridine (1,4-DHP) Inter1->DHP Michael Addn & Cyclization Inter2->DHP Oxidation Oxidative Aromatization DHP->Oxidation Product Pyridine-3,5- dicarboxylate Oxidation->Product -H2

Figure 1: Convergent synthesis of pyridine dicarboxylates via Hantzsch pathway.

Part 3: Transition Metal Catalysis (Carbonylation)

For non-symmetrical pyridines, Palladium-catalyzed carbonylation of bromopyridines is the industry standard.

The "Poisoning" Problem: Pyridines are excellent ligands. They compete with phosphines for the Pd center, shutting down the catalytic cycle. The Solution: Use bulky, bidentate ligands like Xantphos or dppf . These ligands have a large bite angle that enforces reductive elimination and prevents the formation of stable bis-pyridine-palladium dead-end complexes.

Carbon Monoxide Surrogates

Handling high-pressure CO gas is hazardous. A "self-validating" safety protocol involves using solid surrogates:

  • Molybdenum Hexacarbonyl [Mo(CO)₆]: Releases CO upon heating.

  • Phenyl Formate: Generates CO in situ with base.

PdCycle Pd0 Pd(0)-L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII_Ar L2-Pd(II)-Ar(Br) OxAdd->PdII_Ar CO_Insert CO Insertion PdII_Ar->CO_Insert + CO PdII_Acyl L2-Pd(II)-C(O)Ar CO_Insert->PdII_Acyl Nuc_Attack Nucleophilic Attack (ROH) PdII_Acyl->Nuc_Attack + R-OH + Base Nuc_Attack->Pd0 - HBr - Product

Figure 2: Catalytic cycle for Pd-catalyzed alkoxycarbonylation of bromopyridines.

Part 4: Experimental Protocols

Protocol A: Pd-Catalyzed Carbonylation (CO Surrogate Method)

Target: Ethyl nicotinates from 3-bromopyridines. Source Logic: Adapted from standard Xantphos protocols (Martin/Buchwald type) modified for safety using Mo(CO)₆.

Reagents:

  • Substrate: 3-Bromopyridine (1.0 mmol)

  • Catalyst: Pd(OAc)₂ (5 mol%)[2]

  • Ligand: Xantphos (5 mol%)

  • CO Source: Mo(CO)₆ (1 equiv)

  • Nucleophile/Solvent: Ethanol (2 mL) / Toluene (2 mL)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2 equiv)

Step-by-Step:

  • Pre-complexation: In a dry microwave vial, mix Pd(OAc)₂ and Xantphos in Toluene. Stir for 5 mins under Argon. Why? Ensures active catalyst formation before substrate inhibits Pd.

  • Loading: Add 3-bromopyridine, Mo(CO)₆, Ethanol, and DBU.

  • Sealing: Cap the vial immediately with a crimp cap (PTFE septum).

  • Reaction: Heat to 100°C for 1 hour (microwave) or 12 hours (oil bath). Note: Mo(CO)₆ decomposes to release CO at ~80-100°C.

  • Workup: Cool to RT. Vent carefully (CO gas!). Filter through a Celite pad to remove Pd black. Concentrate filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation Check:

  • Color Change: Reaction should turn from yellow/orange to dark (Pd black precipitation) upon completion.

  • TLC: Product ester is significantly more polar than the bromo-starting material.

Protocol B: Regioselective Minisci C-H Alkylation

Target: C4-Alkylated Pyridine Carboxylates. Source Logic: Based on Baran's "Blocking Group" strategy (JACS 2021) to solve the C2 vs C4 selectivity problem.

Concept: Pyridines naturally react at C2/C6 with radicals. To force C4 reaction, we block C2/C6 or use a directing group.

Step-by-Step:

  • Activation: Treat pyridine with acid (TFA) to protonate the nitrogen. Why? Lowers the LUMO, making the ring more electrophilic for radical attack.

  • Radical Generation: Use a carboxylic acid (R-COOH) + AgNO₃ (cat) + (NH₄)₂S₂O₈.

  • Temperature Control: Maintain 40-60°C.

  • Key Insight: If C2 selectivity is observed (undesired), employ a Pyridine-N-Oxide intermediate. The N-oxide directs functionalization to C2, but if C2 is blocked (e.g., by a temporary halogen), it forces C4 substitution.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Conversion (Pd) Catalyst poisoning by Pyridine N.Switch to Pd(OAc)₂/Xantphos or Pd(dppf)Cl₂. Increase catalyst loading to 10%.
Pd Black Formation (Early) Unstable catalytic species.Ensure O₂ is rigorously excluded. Add excess ligand (1.1 : 1 L:M ratio).
Regio-isomers (Minisci) Poor orbital control.Switch solvent to biphasic (DCM/H₂O) or use TFA to fully protonate the pyridine.
Low Yield (Hantzsch) Incomplete oxidation of DHP.Add MnO₂ (5 equiv) and reflux for 1 hour post-cyclization.

References

  • Hantzsch Pyridine Synthesis & Mechanism Source: Wikipedia / Organic Chemistry Portal URL:[Link] Significance: Foundations of de novo pyridine construction.

  • Palladium-Catalyzed Carbonylation of Aryl Bromides (Xantphos System) Source: Martin, R. et al. The Journal of Organic Chemistry, 2008. URL:[Link] Significance:[3][4][5][6] Establishes Xantphos as the premier ligand for difficult carbonylations.

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines Source: Choi, J., Baran, P.S. et al. Journal of the American Chemical Society, 2021.[7] URL:[Link] Significance:[1][3][4][5][6][8] Defines the modern standard for controlling Minisci regioselectivity.

  • Electrochemical C-H Carboxylation of Pyridines Source: Yu, D.G. et al. Angewandte Chemie, 2023. URL:[Link] Significance:[1][2][3][4][5][6][8][9][10][11] Cutting-edge method for direct CO₂ incorporation without pre-functionalization.

Sources

The Privileged Methoxy-Methylpyridine Scaffold: Mechanistic Insights into Covalent and Non-Covalent Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the methoxy-methylpyridine moiety has emerged as a "privileged scaffold"—a highly tunable pharmacophore capable of driving both covalent and non-covalent biological activities. By precisely modulating the electronic distribution and steric bulk of the pyridine ring, this structural motif enables the pH-dependent activation of classic gastrointestinal therapeutics and dictates the extreme binding selectivity required in next-generation oncology drugs. This whitepaper deconstructs the causality behind the biological activity of methoxy-methylpyridine derivatives, providing field-proven experimental protocols for their evaluation.

Introduction: The Pharmacophore Rationale

The methoxy-methylpyridine scaffold consists of a pyridine ring substituted with a methoxy group (an electron-donating module) and a methyl group (a steric and lipophilic tuning module). The true power of this scaffold lies in its electronic resonance. The lone pairs on the methoxy oxygen push electron density into the pyridine ring, significantly increasing the basicity (pKa) and nucleophilicity of the pyridine nitrogen.

This electronic enrichment serves two distinct mechanistic purposes depending on the therapeutic context:

  • Covalent Catalysis: It accelerates intramolecular rearrangements in acidic environments.

  • Non-Covalent Anchoring: It strengthens hydrogen-bonding networks within the ATP-binding pockets of kinases while filling specific hydrophobic sub-pockets to exclude off-target binding.

Mechanism of Action I: Covalent Inhibition in Proton Pump Inhibitors (PPIs)

The most chemically elegant application of the methoxy-methylpyridine scaffold is found in Proton Pump Inhibitors (PPIs) such as Omeprazole. These drugs are prodrugs that require a highly specific acidic environment to become active.

The Causality of pH-Dependent Trapping

The pKa of the pyridine nitrogen in omeprazole is precisely tuned to 4.06, while the benzimidazole nitrogen has a much lower pKa of 0.79[1]. This differential is not accidental; it is a deliberate design choice. At the physiological pH of blood (7.4), the drug remains un-ionized and lipophilic, allowing it to cross cell membranes. However, upon reaching the secretory canaliculus of the gastric parietal cell (pH ~1.3), the pyridine nitrogen becomes almost completely protonated. This cationic state traps the drug at the site of action via the Henderson-Hasselbalch effect.

Methoxy-Driven Nucleophilic Attack

While protonation traps the drug, it is the small equilibrium fraction of the un-ionized conjugate base that drives the actual inhibition. The electron-donating methoxy group at the 4-position of the pyridine ring increases the nucleophilic character of the pyridine nitrogen[1]. This nitrogen conducts an intramolecular nucleophilic attack on the C2 position of the benzimidazole ring, forming a spiro intermediate. This intermediate rapidly opens into a sulfenic acid and dehydrates into a highly reactive electrophilic sulfenamide, which forms a permanent, covalent disulfide bond with Cys813 of the H+/K+ ATPase enzyme.

PPI_Activation Prodrug Omeprazole (Prodrug) Protonation Protonation in Parietal Cell (pH 1.3) Prodrug->Protonation Acidic pH Spiro Spiro Intermedate (Nucleophilic Attack) Protonation->Spiro Methoxy-driven e- donation Sulfenamide Active Sulfenamide (Electrophile) Spiro->Sulfenamide Rearrangement Enzyme Covalent Binding (Cys813 of ATPase) Sulfenamide->Enzyme Disulfide bond

Fig 1: Acid-catalyzed activation pathway of methoxy-methylpyridine-based proton pump inhibitors.

Mechanism of Action II: Non-Covalent Kinase Inhibition in Oncology

In the realm of targeted oncology, the methoxy-methylpyridine scaffold is repurposed as a precision-guided anchor for ATP-competitive kinase inhibitors.

Overcoming Gatekeeper Mutations

A prime example is2[2], a highly selective RET kinase inhibitor. In wild-type RET, the ATP-binding pocket is accessible, but mutations (such as V804M) create a bulky "gatekeeper" that blocks standard inhibitors. The methoxy-methylpyridine moiety in Selpercatinib is designed to bypass this steric clash. The pyridine nitrogen forms a critical hydrogen bond with the kinase hinge region, while the methoxy group occupies a highly specific, solvent-exposed sub-pocket. This exact steric fit is what grants Selpercatinib its sub-nanomolar potency (IC50 ~0.92 nM) against RET while avoiding off-target toxicity associated with multikinase inhibitors[2].

Similarly, in the development of the ATM kinase inhibitor 3[3], structure-activity relationship (SAR) studies demonstrated that substituting a methoxy-methylpyridine group at the C6 position was crucial for fine-tuning the drug's solubility and selectivity profile, ultimately lowering the predicted clinical dose[3].

Quantitative Data Summary
CompoundPrimary TargetScaffold RoleIC50 / PotencyKey Physicochemical Property
Omeprazole H+/K+ ATPaseNucleophilic driver for covalent rearrangement~0.5 µM (Activated)pKa1 = 4.06, pKa2 = 0.79
Selpercatinib RET KinaseHinge-binding and solvent-front steric tuning0.92 nM (RET WT)Overcomes V804M mutation
AZD0156 ATM KinaseSolubility enhancement and ATP-pocket selectivity<10 nM (ATM)Low predicted clinical dose

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of methoxy-methylpyridine derivatives requires highly controlled in vitro environments. Below are the field-standard protocols for validating both covalent and non-covalent activities.

Protocol A: H+/K+ ATPase Covalent Binding Assay (PPI Evaluation)

Causality Note: This assay must be performed using a dual-pH system. The prodrug requires an acidic environment (pH 6.1) to undergo the Smiles-type rearrangement into the active sulfenamide. If incubated directly at physiological pH, false negatives will occur. Furthermore, Valinomycin (a K+ ionophore) must be added to prevent the buildup of a potassium gradient that would prematurely stall the ATPase pump cycle.

  • Vesicle Preparation: Isolate lyophilized gastric vesicles containing H+/K+ ATPase from porcine gastric mucosa. Resuspend in PIPES buffer (pH 6.1).

  • Acid Activation: Incubate the methoxy-methylpyridine derivative (e.g., Omeprazole) with the vesicles at pH 6.1 for 30 minutes at 37°C to allow the acid-catalyzed formation of the active sulfenamide and subsequent covalent disulfide bonding.

  • Reaction Initiation: Shift the pH to 7.4 by adding a Tris-HCl buffer containing 2 mM ATP, 2 mM MgCl2, 10 mM KCl, and 10 µM Valinomycin.

  • Incubation: Incubate for 15 minutes at 37°C to allow uninhibited enzymes to hydrolyze ATP.

  • Detection: Stop the reaction by adding a Malachite Green/Ammonium Molybdate reagent. Measure absorbance at 620 nm to quantify the release of inorganic phosphate (Pi), which is inversely proportional to the covalent inhibition efficacy.

Protocol B: TR-FRET Kinase Assay (Oncology Evaluation)

Causality Note: Methoxy-methylpyridine derivatives often exhibit slow-binding kinetics due to the structural reorganization required in the kinase hinge region. A pre-incubation step is mandatory to ensure equilibrium is reached before ATP competition begins, preventing artificially high IC50 readouts.

  • Compound Preparation: Perform a 10-point serial dilution of the inhibitor (e.g., Selpercatinib) in 100% DMSO, then dilute 1:100 into kinase buffer (HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Kinase Pre-Incubation: Combine 5 µL of the inhibitor solution with 5 µL of recombinant RET kinase (wild-type or V804M mutant). Incubate at room temperature for 60 minutes to allow the methoxy-methylpyridine scaffold to anchor into the hinge region.

  • Reaction Initiation: Add 10 µL of an ATP/Substrate mix (biotinylated peptide substrate + ATP at the exact Km for the specific RET variant). Incubate for 30 minutes.

  • Reaction Quench: Add 10 µL of Stop Buffer containing EDTA. Causality: EDTA chelates the Mg2+ ions required for kinase catalytic activity, instantly freezing the reaction state.

  • Detection: Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Measure Time-Resolved FRET (Ex: 340 nm, Em: 615 nm and 665 nm).

TR_FRET Prep 1. Compound Preparation (Serial Dilution) Incubate 2. Kinase Incubation (RET Kinase + Inhibitor) Prep->Incubate ATP 3. ATP & Substrate Addition (Initiate Reaction) Incubate->ATP Stop 4. Stop Buffer & Detection (Eu-Antibody + Tracer) ATP->Stop Read 5. TR-FRET Measurement (Ex: 340nm, Em: 615/665nm) Stop->Read

Fig 2: Step-by-step TR-FRET experimental workflow for evaluating kinase inhibitor potency.

Conclusion

The methoxy-methylpyridine scaffold is far more than a simple structural building block; it is a dynamic, functional module. By understanding the electronic push of the methoxy group and the steric parameters of the methylpyridine ring, drug development professionals can leverage this pharmacophore to design highly specific covalent inhibitors for gastrointestinal diseases or precision non-covalent inhibitors for complex oncological targets.

References

  • The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156 Source: ResearchGate URL:3

  • The Chemically Elegant Proton Pump Inhibitors Source: PMC - NIH URL:1

  • Selpercatinib | C29H31N7O3 | CID 134436906 Source: PubChem - NIH URL:2

Sources

Potential applications of Methyl 4-methoxy-6-methylpyridine-3-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the strategic role of Methyl 4-methoxy-6-methylpyridine-3-carboxylate (CAS: 1256788-25-6 / 5470-70-2 related) in modern medicinal chemistry. It focuses on its utility as a pharmacophore precursor for kinase inhibitors and P2X3 antagonists, emphasizing its "push-pull" electronic structure and orthogonal synthetic handles.

Executive Summary

Methyl 4-methoxy-6-methylpyridine-3-carboxylate represents a "privileged scaffold" intermediate in the synthesis of bioactive heteroaromatics. Its value lies in the precise arrangement of substituents on the pyridine ring:

  • C3-Ester: A masked acylating agent, ready for hydrolysis to the acid (the active coupling partner) or direct conversion to amides/heterocycles.

  • C4-Methoxy: An electron-donating group (EDG) that modulates the basicity of the pyridine nitrogen and serves as a hydrogen bond acceptor (HBA) in protein pockets.

  • C6-Methyl: A metabolic blocker that prevents oxidative metabolism at the susceptible C6 position while adding hydrophobic bulk.

This guide details the compound's application in developing Checkpoint Kinase 1 (Chk1) inhibitors , KAT6A inhibitors , and its potential in P2X3 receptor antagonist design.

Part 1: Structural Analysis & Reactivity Profile

The molecule features a "push-pull" electronic system. The 4-methoxy group donates electron density into the ring (resonance effect), while the 3-carboxyl group and the pyridine nitrogen withdraw density (inductive/resonance effects). This creates a unique electrostatic potential surface that influences both chemical reactivity and ligand-target binding.

Physicochemical Profile
PropertyValueImplication for MedChem
Molecular Weight ~181.19 g/mol Low MW fragment, ideal for Fragment-Based Drug Discovery (FBDD).
ClogP ~1.5 - 2.0Lipophilic enough for membrane permeability but soluble in organic synthesis solvents.
H-Bond Acceptors 4 (N, OMe, C=O, O-Me)Rich interaction potential with serine/threonine residues in kinase pockets.
Electronic State Electron-deficient C2/C6The C2 position is activated for Nucleophilic Aromatic Substitution (

) or C-H activation if halogenated.
Synthetic Versatility (The "Orthogonal Handles")

The ester is rarely the final drug; it is the gateway. The primary workflow involves:

  • Hydrolysis: Conversion to 4-methoxy-6-methylnicotinic acid .

  • C2-Functionalization: Introduction of a halogen (Cl/Br) at the C2 position is a critical step found in patent literature (e.g., Chk1 inhibitors), enabling cross-coupling (Suzuki-Miyaura) to biaryl systems.

SyntheticVersatility Core Methyl 4-methoxy-6-methyl pyridine-3-carboxylate Acid 4-Methoxy-6-methyl nicotinic acid Core->Acid Hydrolysis (LiOH/NaOH) Pyridone Pyridone Tautomers (via Demethylation) Core->Pyridone HBr/AcOH (Demethylation) Amide Amide/Urea Derivatives (Kinase Inhibitors) Acid->Amide Amide Coupling (HATU/EDC) Halo 2-Halo-4-methoxy nicotinic acid Acid->Halo Halogenation (NBS/NCS) Halo->Amide Suzuki Coupling (Biaryl formation)

Figure 1: Synthetic divergence map. The C3-ester serves as the primary entry point for scaffold elaboration.

Part 2: Medicinal Chemistry Applications[1][2][3][4][5]

Checkpoint Kinase 1 (Chk1) Inhibitors

Mechanism: Chk1 is a serine/threonine kinase central to the DNA damage response (DDR). Inhibitors are pursued as potentiators of chemotherapy. Application: Patent literature (e.g., WO2023230477A1) identifies 2-bromo-4-methoxy-6-methylnicotinic acid (derived from our topic ester) as a key intermediate.

  • Role of the Scaffold: The pyridine ring acts as the hinge-binding motif or a solvent-exposed moiety. The 4-methoxy group is critical for inducing a specific conformation in the ATP-binding pocket, likely clashing with the "gatekeeper" residue or filling a hydrophobic sub-pocket.

  • Protocol Insight: The methyl ester is hydrolyzed to the acid, then brominated at C2. This C2-bromide is then coupled to a pyrazole or similar heteroaryl amine to form the full inhibitor.

KAT6A Inhibitors (Epigenetic Modulation)

Mechanism: KAT6A (Myst3) is a histone acetyltransferase amplified in various cancers. Application: Recent disclosures (e.g., CN117881677A) utilize 2-chloro-4-methoxy-6-methylpyridine-3-carboxylic acid .[1]

  • Synthetic Logic: The chlorine at C2 allows for the attachment of complex chiral amines or fused ring systems. The 6-methyl group is essential here to prevent metabolic oxidation by CYP450 enzymes, extending the drug's half-life (

    
    ).
    
P2X3 Receptor Antagonists (Chronic Cough)

Context: While Gefapixant uses a diaminopyrimidine core, "second-generation" P2X3 antagonists (like Sivopixant analogs) often explore pyridine bioisosteres to improve selectivity against the P2X2/3 heterotrimer (associated with taste disturbance).[2][3][4]

  • Bioisosterism: The 4-methoxy-6-methylpyridine moiety mimics the steric and electronic properties of substituted benzenes or pyrimidines found in earlier antagonists. The C3-carbonyl (amide) acts as the primary hydrogen bond acceptor for the receptor's orthosteric site.

Part 3: Experimental Protocols

Protocol A: Hydrolysis to 4-Methoxy-6-methylnicotinic Acid

This is the activation step required before any medicinal chemistry coupling.

  • Reagents: Methyl 4-methoxy-6-methylpyridine-3-carboxylate (1.0 eq), LiOH

    
    H
    
    
    
    O (3.0 eq), THF/Water (3:1 v/v).
  • Procedure:

    • Dissolve the ester in THF/Water.

    • Add LiOH in one portion at 0°C.

    • Stir at room temperature (RT) for 4–6 hours (monitor by TLC/LCMS).

    • Workup: Acidify to pH ~3-4 with 1N HCl. The product often precipitates. Filter and dry.[5]

  • Validation:

    
    H NMR should show the disappearance of the methyl ester singlet (~3.8 ppm) and retention of the O-Me (~3.9 ppm) and C-Me (~2.5 ppm) signals.
    
Protocol B: Regioselective C2-Bromination

Essential for creating Chk1/KAT6A precursors.

  • Reagents: 4-Methoxy-6-methylnicotinic acid (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Palladium(II) acetate (5 mol%), DMF.

  • Procedure:

    • Dissolve the acid in DMF.

    • Add catalyst and NBS.

    • Heat to 80°C for 12 hours.

    • Note: The carboxylic acid group directs the halogenation to the ortho-position (C2) via coordination with the Pd catalyst (C-H activation mechanism).

  • Outcome: Yields 2-bromo-4-methoxy-6-methylnicotinic acid , ready for Suzuki coupling.

Part 4: Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold in a kinase inhibitor context.

SAR_Logic Scaffold Pyridine Core (Scaffold) C3 C3-Amide Linker (H-Bond Acceptor) Scaffold->C3 Positions C4 C4-Methoxy (Electronic Tuning/Shape) Scaffold->C4 C6 C6-Methyl (Metabolic Block) Scaffold->C6 Target Kinase Pocket (ATP Site) C3->Target Direct H-Bonding (Hinge Region) C4->Target Fills Hydrophobic Pocket C6->Target Prevents CYP450 Oxidation

Figure 2: SAR contributions of the specific substituents on the pyridine ring.

References

  • Pyridine Checkpoint Kinase 1 (Chk1) Inhibitors and Uses Thereof. World Intellectual Property Organization, WO2023230477A1, 2023. (Describes the synthesis of 2-bromo-4-methoxy-6-methylnicotinic acid).

  • Fused Isoxazole Compounds as KAT6A Inhibitors. China National Intellectual Property Administration, CN117881677A, 2024. (Cites 2-chloro-4-methoxy-6-methylpyridine-3-carboxylic acid).[1]

  • Discovery of Clinical Candidate Sivopixant (S-600918). Bioorganic & Medicinal Chemistry Letters, 2021.[6] (Contextual reference for P2X3 antagonist structural classes).

  • Methyl 4-methoxy-6-methylpyridine-3-carboxylate Product Record. PubChem, CID 58810472.[7] (Physical properties and identifiers). [7]

Sources

Physical and chemical properties of Methyl 4-methoxy-6-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the physical, chemical, and synthetic profiling of Methyl 4-methoxy-6-methylpyridine-3-carboxylate, designed for researchers and drug development professionals.

Executive Summary: The Strategic Value of Functionalized Pyridines

As a Senior Application Scientist in heterocyclic chemistry, I frequently evaluate building blocks that can accelerate structure-activity relationship (SAR) campaigns. Methyl 4-methoxy-6-methylpyridine-3-carboxylate (CAS: 1256788-25-6) is a highly versatile, multi-handle scaffold. Pyridine rings are classic benzene bioisosteres, but their utility is strictly dictated by their substitution patterns. This specific molecule features three distinct functional handles—a C3 methyl ester, a C4 methoxy group, and a C6 methyl group—each offering orthogonal reactivity. This guide dissects the physicochemical properties, mechanistic reactivity, and validated synthetic protocols required to leverage this compound in advanced drug discovery.

Structural and Physicochemical Profiling

Understanding the baseline physical and chemical properties of a scaffold is the first step in predicting its behavior in both the reaction flask and biological systems. The data below synthesizes known registry information with predictive physicochemical modeling .

Table 1: Physicochemical and ADME-Relevant Properties

PropertyValueScientific Implication
Chemical Name Methyl 4-methoxy-6-methylpyridine-3-carboxylateIUPAC Standard Nomenclature.
CAS Registry Number 1256788-25-6Unique identifier for procurement and database cross-referencing.
Molecular Formula C9H11NO3Defines the atomic composition.
Molecular Weight 181.19 g/mol Highly ligand-efficient; leaves ample MW budget for lead optimization (<500 Da Rule of 5).
Topological Polar Surface Area 48.4 Ų (Calculated)Optimal for passive membrane permeability and blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 0Enhances lipophilicity and reduces desolvation penalties during target binding.
Hydrogen Bond Acceptors 4 (N, O, O, O)Provides multiple vectors for interaction with kinase hinge regions or receptor pockets.
LogP (Lipophilicity) ~1.5 (Predicted)Ideal starting lipophilicity for a fragment or core scaffold.
Physical State Solid / Crystalline PowderFavorable for long-term benchtop stability and precise gravimetric dosing.

Chemical Reactivity & Mechanistic Pathways

The true power of this scaffold lies in its orthogonal reactivity. Each functional group can be selectively manipulated without cross-reactivity, provided the correct thermodynamic and kinetic controls are applied.

  • C3 Methyl Ester (Electrophilic Center): The electron-withdrawing nature of the pyridine ring accelerates ester hydrolysis compared to aliphatic analogs. It can be selectively saponified to the corresponding nicotinic acid or reduced to a primary alcohol.

  • C4 Methoxy Group (Latent Electrophile / H-Bond Acceptor): While stable under standard basic conditions, the methoxy group can be cleaved using strong Lewis acids (e.g., BBr₃). Causality: The Lewis acid coordinates to the methoxy oxygen, weakening the O-CH₃ bond, followed by bromide attack on the methyl group, yielding a 4-hydroxy derivative that tautomerizes to the stable 4-pyridone.

  • Pyridine Nitrogen (Nucleophilic/Basic Center): The nitrogen lone pair is orthogonal to the

    
    -system. It can be oxidized to an N-oxide (using mCPBA) to alter the electronic distribution of the ring, or alkylated to form pyridinium salts.
    

Reactivity Core Methyl 4-methoxy-6-methylpyridine-3-carboxylate (Core Scaffold) Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis C3 Reactivity SNAr Ether Cleavage (BBr3, DCM) Core->SNAr C4 Reactivity Reduction Ester Reduction (DIBAL-H, -78°C) Core->Reduction C3 Reactivity Acid 4-Methoxy-6-methylnicotinic acid (Building Block) Hydrolysis->Acid Pyridone 4-Hydroxy-6-methylnicotinate (Pyridone Tautomer) SNAr->Pyridone Alcohol (4-Methoxy-6-methylpyridin-3-yl)methanol (Precursor) Reduction->Alcohol

Figure 1: Divergent chemical reactivity pathways of the core pyridine scaffold.

Synthesis & Experimental Protocols

To generate this compound de novo or derivatize it, Nucleophilic Aromatic Substitution (SₙAr) is the most robust approach . The following self-validating protocol details the synthesis from 4-chloro-6-methylnicotinic acid.

Step 1: Synthesis of Methyl 4-chloro-6-methylnicotinate (Esterification)
  • Causality & Rationale: Converting the carboxylic acid to a methyl ester serves a dual purpose. First, it protects the acidic proton from quenching the basic nucleophile in Step 2. Second, the ester acts as a stronger electron-withdrawing group (EWG) than the carboxylate anion, significantly lowering the LUMO energy of the pyridine ring and activating the C4 position for SₙAr.

  • Procedure:

    • Suspend 4-chloro-6-methylnicotinic acid (1.0 equiv, 10 mmol) in anhydrous methanol (0.2 M) under an inert nitrogen atmosphere.

    • Cool the mixture to 0 °C using an ice bath.

    • Dropwise add thionyl chloride (SOCl₂, 2.0 equiv) over 15 minutes. Crucial Step: Slow addition controls the exothermic generation of HCl gas and prevents localized heating, which can lead to unwanted side reactions.

    • Reflux the mixture at 65 °C for 4 hours.

    • Validation & Workup: Concentrate in vacuo to remove excess SOCl₂ and methanol. Neutralize the residue with saturated aqueous NaHCO₃ (until pH ~8) and extract with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to afford the intermediate as a crude solid, which is typically pure enough (>95%) for the next step.

Step 2: Nucleophilic Aromatic Substitution (SₙAr)
  • Causality & Rationale: The C4-chloride is highly activated toward nucleophilic attack due to the ortho-ester and para-nitrogen. The reaction proceeds via an addition-elimination mechanism, forming a stabilized Meisenheimer complex before the chloride leaving group is expelled .

  • Procedure:

    • Dissolve the intermediate methyl 4-chloro-6-methylnicotinate (1.0 equiv, 8 mmol) in anhydrous methanol (0.15 M).

    • Add a solution of sodium methoxide (NaOMe) in methanol (1.5 equiv, 25% w/w). Crucial Step: Methoxide is used as both the nucleophile and the base. Matching the nucleophile (methoxide) with the ester alkyl group (methyl) strictly prevents transesterification byproducts, ensuring high chemoselectivity.

    • Heat the reaction mixture to 60 °C for 6 hours.

    • Validation & Workup: Monitor via LC-MS or TLC (Hexanes:EtOAc 3:1). Upon complete consumption of the starting material, quench the reaction with saturated aqueous NH₄Cl to neutralize excess alkoxide. Extract with dichloromethane (3 × 15 mL), wash with brine, dry over MgSO₄, and purify via flash column chromatography to yield the target Methyl 4-methoxy-6-methylpyridine-3-carboxylate.

Synthesis SM 4-Chloro-6-methylnicotinic acid Step1 Step 1: Esterification SOCl2, MeOH, Reflux SM->Step1 Int Methyl 4-chloro-6-methylnicotinate Step1->Int >95% Yield Step2 Step 2: SNAr Reaction NaOMe, MeOH, 60°C Int->Step2 Prod Methyl 4-methoxy-6-methylnicotinate Step2->Prod Meisenheimer Intermediate

Figure 2: Two-step synthetic workflow via nucleophilic aromatic substitution (SₙAr).

Applications in Drug Development

In medicinal chemistry, the spatial arrangement of atoms is just as critical as their chemical identity. Methyl 4-methoxy-6-methylpyridine-3-carboxylate is deployed in drug development for three primary reasons:

  • Conformational Locking: The C4-methoxy group can induce conformational preferences in adjacent substituents via steric clashes or stereoelectronic effects (e.g., dipole-dipole repulsion with the C3 ester carbonyl). This effectively locks the molecule into a specific bioactive conformation, reducing entropic penalties upon target binding.

  • Metabolic Shielding: The C6-methyl group acts as a steric shield. It blocks cytochrome P450-mediated oxidation at the highly vulnerable ortho-position of the pyridine ring, thereby extending the compound's half-life in vivo.

  • Solubility Enhancement: Replacing a highly lipophilic phenyl ring with this functionalized pyridine significantly lowers the LogP and introduces a basic nitrogen, which can be formulated as a hydrochloride salt to drastically improve aqueous solubility for oral dosing.

References

  • ChemSrc. "CAS#:1256788-25-6 | Methyl 4-methoxy-6-methylpyridine-3-carboxylate." ChemSrc Database. Available at:[Link]

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. Available at:[Link]

  • Wikipedia Contributors. "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia. Available at:[Link]

Methodological & Application

Synthesis of Methyl 4-methoxy-6-methylpyridine-3-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry and drug development, forming the core scaffold of numerous pharmaceuticals. Among these, methyl 4-methoxy-6-methylpyridine-3-carboxylate is a valuable intermediate, featuring a unique substitution pattern that allows for diverse functionalization. This application note provides a comprehensive guide for the synthesis of this key compound from simple, readily available precursors. We will detail a robust and efficient protocol based on a modified Hantzsch pyridine synthesis, followed by an oxidative aromatization. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and well-documented method for the preparation of this important building block.

Reaction Scheme and Mechanism

The synthesis of methyl 4-methoxy-6-methylpyridine-3-carboxylate is achieved through a two-step process. The first step is a modified Hantzsch-type condensation reaction to form the dihydropyridine intermediate. The second step involves the aromatization of this intermediate to yield the final pyridine product.

Step 1: Hantzsch-type Condensation

The classical Hantzsch synthesis involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source. To introduce the 4-methoxy group in our target molecule, we employ trimethyl orthoformate as a reactive equivalent of formaldehyde. The reaction proceeds via the condensation of methyl acetoacetate and methyl 3-aminocrotonate with trimethyl orthoformate. Methyl 3-aminocrotonate can be readily prepared from methyl acetoacetate and ammonia[1][2][3].

The probable mechanism involves the Knoevenagel condensation of methyl acetoacetate with one of the methoxy groups of the orthoformate, followed by a Michael addition of the enamine (methyl 3-aminocrotonate). Subsequent cyclization and elimination of methanol and water lead to the formation of the 4-methoxy-1,4-dihydropyridine intermediate.

Step 2: Aromatization

The dihydropyridine intermediate is then oxidized to the corresponding pyridine. This aromatization is a crucial step and can be achieved using a variety of oxidizing agents. Common methods include the use of nitric acid, potassium permanganate, or milder reagents like iodine in methanol[1][4][5]. The driving force for this reaction is the formation of the stable aromatic pyridine ring[6].

Visualizing the Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow cluster_precursors Simple Precursors cluster_synthesis Synthetic Steps cluster_products Products Methyl Acetoacetate Methyl Acetoacetate Hantzsch Condensation Hantzsch Condensation Methyl Acetoacetate->Hantzsch Condensation Ammonia Ammonia Ammonia->Hantzsch Condensation Trimethyl Orthoformate Trimethyl Orthoformate Trimethyl Orthoformate->Hantzsch Condensation Dihydropyridine Intermediate Dihydropyridine Intermediate Hantzsch Condensation->Dihydropyridine Intermediate Step 1 Aromatization Aromatization Final Product Final Product Aromatization->Final Product Dihydropyridine Intermediate->Aromatization Step 2

Caption: Overall synthetic workflow for methyl 4-methoxy-6-methylpyridine-3-carboxylate.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of methyl 4-methoxy-6-methylpyridine-3-carboxylate.

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)PuritySupplier
Methyl acetoacetate116.121.076≥99%Sigma-Aldrich
Ammonia (28-30% in water)17.030.898-Fisher Scientific
Trimethyl orthoformate106.120.97≥98%Alfa Aesar
Iodine253.81-≥99.8%J.T. Baker
Methanol32.040.792ACS GradeVWR Chemicals
Dichloromethane84.931.33ACS GradeEMD Millipore
Sodium thiosulfate158.11-ACS GradeSigma-Aldrich
Anhydrous Sodium Sulfate142.04-ACS GradeFisher Scientific
Step 1: Synthesis of Dimethyl 4-methoxy-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Dihydropyridine Intermediate)
  • Preparation of Methyl 3-aminocrotonate: In a well-ventilated fume hood, to a 250 mL round-bottom flask equipped with a magnetic stirrer, add methyl acetoacetate (23.2 g, 0.2 mol).

  • Cool the flask in an ice bath and slowly add aqueous ammonia (28-30%, 20 mL, approximately 0.3 mol) dropwise with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. The formation of a white precipitate indicates the formation of methyl 3-aminocrotonate. The crude product can be used directly in the next step or filtered, washed with cold water, and dried under vacuum[1][2][3].

  • Hantzsch Condensation: To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add methyl acetoacetate (11.6 g, 0.1 mol) and the freshly prepared methyl 3-aminocrotonate (11.5 g, 0.1 mol).

  • Add methanol (150 mL) to the flask and stir to dissolve the reactants.

  • From the dropping funnel, add trimethyl orthoformate (10.6 g, 0.1 mol) dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to allow the dihydropyridine intermediate to crystallize.

  • Collect the precipitate by vacuum filtration, wash with cold methanol, and dry under vacuum to yield dimethyl 4-methoxy-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate as a pale yellow solid.

Step 2: Aromatization to Methyl 4-methoxy-6-methylpyridine-3-carboxylate
  • In a 250 mL round-bottom flask, dissolve the dried dihydropyridine intermediate (10.0 g, approximately 0.037 mol) in methanol (100 mL).

  • Add iodine (9.4 g, 0.037 mol) to the solution in one portion.

  • Heat the reaction mixture to reflux and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed. The color of the solution will fade as the reaction proceeds.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (100 mL) and wash with a 10% aqueous solution of sodium thiosulfate (2 x 50 mL) to remove any unreacted iodine.

  • Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford methyl 4-methoxy-6-methylpyridine-3-carboxylate as a white to off-white solid.

Results and Characterization

The expected yield for the dihydropyridine intermediate is typically in the range of 60-70%. The subsequent aromatization step usually proceeds in high yield, often above 80%. The final product should be characterized by standard analytical techniques.

  • Melting Point: The melting point of the purified product should be determined and compared with literature values.

  • NMR Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the structure of the final product. The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group, the methoxy group, and the methyl ester.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

Troubleshooting and Safety Precautions

  • Low yield in Step 1: Ensure the methyl 3-aminocrotonate is freshly prepared or of high quality. Anhydrous conditions for the Hantzsch condensation can improve yields.

  • Incomplete aromatization: The reaction time for the aromatization may need to be extended. Ensure the correct stoichiometry of iodine is used.

  • Safety: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Trimethyl orthoformate is flammable and an irritant. Iodine is corrosive and should be handled with care.

Logical Flow of Experimental Workup

The following diagram illustrates the logical sequence of the workup and purification process.

Workup_Flow Reaction Mixture (Aromatization) Reaction Mixture (Aromatization) Solvent Removal Solvent Removal Reaction Mixture (Aromatization)->Solvent Removal Rotary Evaporation Dissolution in DCM Dissolution in DCM Solvent Removal->Dissolution in DCM Wash with Na2S2O3 Wash with Na2S2O3 Dissolution in DCM->Wash with Na2S2O3 Removes I2 Wash with NaHCO3 Wash with NaHCO3 Wash with Na2S2O3->Wash with NaHCO3 Neutralization Wash with Brine Wash with Brine Wash with NaHCO3->Wash with Brine Drying (Na2SO4) Drying (Na2SO4) Wash with Brine->Drying (Na2SO4) Filtration Filtration Drying (Na2SO4)->Filtration Concentration Concentration Filtration->Concentration Rotary Evaporation Column Chromatography Column Chromatography Concentration->Column Chromatography Purification Pure Product Pure Product Column Chromatography->Pure Product

Caption: Logical flow diagram for the workup and purification of the final product.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of methyl 4-methoxy-6-methylpyridine-3-carboxylate from simple and readily available starting materials. The modified Hantzsch pyridine synthesis followed by an efficient aromatization step offers a practical route to this valuable building block for applications in drug discovery and development. The provided step-by-step instructions, along with troubleshooting tips and safety precautions, should enable researchers to successfully synthesize this compound in a laboratory setting.

References

  • Hantzsch, A. Ber. Dtsch. Chem. Ges.1881, 14, 1637–1638.
  • Katritzky, A. R.; Abdel-Fattah, A. A. A.; Wang, M. Arkivoc2004 , (iv), 1-14. URL: [Link]

  • Hajhussein, A. N.; et al. Arkivoc2018 , vii, 1-13. URL: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. URL: [Link]

  • MDPI. Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. Molbank2023 , 2023(4), M1774. URL: [Link]

  • RSC Publishing. A new oxidation system for the oxidation of Hantzsch-1,4-dihydropyridines and polyhydroquinoline derivatives under mild conditions. RSC Adv., 2015 , 5, 74749-74752. URL: [Link]

  • Google Patents. Preparation of methyl 3-aminocrotonate. GB2219294A.
  • Google Patents. Synthesis method of 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine. CN102140049A.
  • PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Chem. Pharm. Bull. (Tokyo)2001 , 49(12), 1594-8. URL: [Link]

  • ResearchGate. Aromatization of 1,4-dihydropyridines with selenium dioxide. Can. J. Chem.2004 , 82(2), 275-277. URL: [Link]

  • Google Patents. Preparation method of methyl 3-aminocrotonate. CN114644567A.
  • Wikipedia. Trimethyl orthoformate. URL: [Link]

Sources

Application Note: An Optimized, Scalable Protocol for the Synthesis of Methyl 4-methoxy-6-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, optimized protocol for the synthesis of Methyl 4-methoxy-6-methylpyridine-3-carboxylate, a valuable substituted pyridine derivative often utilized as a key intermediate in the development of pharmaceutical compounds. The described methodology is built upon a robust multi-step sequence starting from commercially available 4-hydroxy-6-methylnicotinic acid. This protocol emphasizes operational simplicity, high yield, and scalability, making it suitable for researchers in both academic and industrial drug development settings. Key process optimizations, safety considerations, and detailed analytical characterization are included to ensure reliable and reproducible outcomes.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of biologically active molecules. Methyl 4-methoxy-6-methylpyridine-3-carboxylate, in particular, serves as a critical building block for more complex molecular architectures. Its specific arrangement of methoxy, methyl, and methyl carboxylate groups on the pyridine ring offers multiple points for synthetic modification. The following protocol details a reliable three-step synthesis designed for both efficiency and high purity of the final product.

Synthetic Pathway Overview

The synthesis proceeds through a three-step sequence starting from 4-hydroxy-6-methylnicotinic acid:

  • Esterification: The initial carboxylic acid is converted to its corresponding methyl ester, Methyl 4-hydroxy-6-methylnicotinate, using a Steglich esterification or a standard acid-catalyzed reaction with methanol.[1]

  • Halogenation: The hydroxyl group at the 4-position is subsequently converted to a bromine atom using a suitable brominating agent like phosphorus oxybromide (POBr₃), yielding Methyl 4-bromo-6-methylnicotinate.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The final step involves the displacement of the bromine atom with a methoxy group via a reaction with sodium methoxide, affording the target compound, Methyl 4-methoxy-6-methylpyridine-3-carboxylate.

This pathway was selected for its high-yielding steps and the use of readily accessible reagents.

Reaction Mechanism & Workflow

Overall Reaction Scheme

Reaction_Scheme Start 4-hydroxy-6-methylnicotinic acid Int1 Methyl 4-hydroxy-6-methylnicotinate Start->Int1 Step 1: EDCI, DMAP, MeOH Int2 Methyl 4-bromo-6-methylnicotinate Int1->Int2 Step 2: POBr3, DCM Final Methyl 4-methoxy-6-methylpyridine-3-carboxylate Int2->Final Step 3: NaOMe, MeOH

Caption: Three-step synthesis of the target compound.

Experimental Workflow

The overall laboratory workflow is designed to be linear and efficient, minimizing complex manipulations and allowing for clear checkpoints.

G General Experimental Workflow A Step 1: Esterification of Starting Material B Aqueous Workup & Extraction A->B C Purification 1 (Column Chromatography) B->C D Step 2: Bromination of Intermediate 1 C->D E Reaction Quench & Workup D->E F Purification 2 (Column Chromatography) E->F G Step 3: Methoxylation of Intermediate 2 F->G H Solvent Removal & Final Workup G->H I Final Product Purification (Recrystallization/Chromatography) H->I J Analytical Characterization (NMR, MS, etc.) I->J

Caption: Sequential workflow for synthesis and analysis.

Optimized Experimental Protocol

Safety Precaution: This protocol involves the use of hazardous chemicals including phosphorus oxybromide and strong acids. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )QuantityPurity
4-hydroxy-6-methylnicotinic acid67433-96-9153.1410.0 g (65.3 mmol)>98%
Methanol (MeOH)67-56-132.04~500 mLAnhydrous
Dichloromethane (DCM)75-09-284.93~600 mLAnhydrous
EDCI25952-53-8191.7013.8 g (72.0 mmol)>98%
DMAP1122-58-3122.170.80 g (6.5 mmol)>99%
Phosphorus oxybromide (POBr₃)7789-59-5286.6922.5 g (78.4 mmol)>98%
Sodium methoxide (NaOMe)124-41-454.024.2 g (78.4 mmol)>95%
Ethyl Acetate (EtOAc)141-78-688.11As neededACS Grade
Hexanes110-54-386.18As neededACS Grade
Saturated NaHCO₃ solutionN/AN/AAs neededN/A
BrineN/AN/AAs neededN/A
Anhydrous MgSO₄7487-88-9120.37As neededN/A
Step 1: Synthesis of Methyl 4-hydroxy-6-methylnicotinate
  • To a 500 mL round-bottom flask, add 4-hydroxy-6-methylnicotinic acid (10.0 g, 65.3 mmol), dichloromethane (150 mL), and methanol (150 mL).

  • Stir the suspension at room temperature and add EDCI (13.8 g, 72.0 mmol) followed by DMAP (0.80 g, 6.5 mmol).[1]

  • Heat the mixture to reflux and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting material (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (eluent: DCM/MeOH = 20:1 by volume) to yield Methyl 4-hydroxy-6-methylnicotinate as a solid.[1]

    • Expected Yield: ~88% (9.6 g).

    • Analytical Data (¹H NMR, D₂O): δ 8.15 (s, 1H), 6.16 (s, 1H), 3.70 (s, 3H), 2.16 (s, 3H).[1]

Step 2: Synthesis of Methyl 4-bromo-6-methylnicotinate
  • To a 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Methyl 4-hydroxy-6-methylnicotinate (9.0 g, 53.8 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add phosphorus oxybromide (POBr₃) (22.5 g, 78.4 mmol) in several portions, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, warm the mixture to 35 °C and stir until TLC analysis confirms the disappearance of the starting material (typically 3-5 hours).[1]

  • Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding a saturated NaHCO₃ aqueous solution until gas evolution ceases.

  • Extract the mixture with dichloromethane (3 x 80 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (eluent: Petroleum Ether/Ethyl Acetate = 4:1 by volume) to obtain Methyl 4-bromo-6-methylnicotinate as a yellow solid.[1]

    • Expected Yield: ~82% (10.2 g).

    • Analytical Data (¹H NMR, CDCl₃): δ 8.79 (s, 1H), 7.40 (s, 1H), 3.85 (s, 3H), 2.47 (s, 3H).[1]

Step 3: Synthesis of Methyl 4-methoxy-6-methylpyridine-3-carboxylate
  • To a 250 mL round-bottom flask, add Methyl 4-bromo-6-methylnicotinate (10.0 g, 43.5 mmol) and anhydrous methanol (100 mL).

  • To this solution, add sodium methoxide (3.5 g, 64.8 mmol) portion-wise while stirring at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the mixture to room temperature and neutralize with a few drops of acetic acid.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (1 x 75 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify the final product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography if necessary to afford Methyl 4-methoxy-6-methylpyridine-3-carboxylate as a solid.

    • Expected Yield: >90%.

    • Expected Analytical Data: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; Inefficient extraction.Increase reflux time and monitor closely by TLC. Ensure pH of aqueous layer is basic during workup to minimize product loss.
Incomplete bromination in Step 2 Insufficient POBr₃; Moisture in the reaction.Use a slight excess of POBr₃. Ensure all glassware is oven-dried and reagents are anhydrous.
Side products in Step 3 Reaction temperature too high or prolonged reaction time.Maintain the recommended reflux temperature and monitor the reaction closely to avoid over-reaction.
Product is an oil, not a solid Presence of impurities or residual solvent.Re-purify using column chromatography. Ensure complete removal of solvent under high vacuum.

References

  • Vertex AI Search, "A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib". Accessed March 7, 2026.
  • The Royal Society of Chemistry, "Electronic Supplementary Information". Accessed March 7, 2026.

Sources

Application Notes and Protocols: Methyl 4-methoxy-6-methylpyridine-3-carboxylate as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxy-6-methylpyridine-3-carboxylate is a polysubstituted pyridine derivative with significant potential as a building block in the synthesis of complex pharmaceutical agents. Its unique arrangement of functional groups—a methoxy group, a methyl group, and a methyl ester on the pyridine core—offers multiple reaction sites for chemical elaboration. This guide provides a comprehensive overview of a plausible synthetic route to this intermediate and detailed protocols for its application in the construction of a medicinally relevant benzimidazole scaffold, a common motif in drug discovery. The methodologies presented are grounded in established chemical principles and are designed to provide researchers with a practical framework for utilizing this versatile intermediate.

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, found in the structures of numerous FDA-approved drugs.[1] The strategic placement of various substituents on the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic and pharmacokinetic profiles. Methyl 4-methoxy-6-methylpyridine-3-carboxylate (Figure 1) is a prime example of a highly functionalized pyridine that can serve as a versatile starting point for the synthesis of a diverse array of more complex molecules.

Figure 1: Structure of Methyl 4-methoxy-6-methylpyridine-3-carboxylate

This application note will first detail a robust synthetic protocol for the preparation of Methyl 4-methoxy-6-methylpyridine-3-carboxylate, leveraging the principles of the Bohlmann-Rahtz pyridine synthesis.[2][3] Subsequently, a practical application of this intermediate will be demonstrated through a step-by-step protocol for the synthesis of a substituted benzimidazole derivative, highlighting its utility in constructing heterocyclic systems of pharmaceutical interest.

Synthesis of Methyl 4-methoxy-6-methylpyridine-3-carboxylate

The Bohlmann-Rahtz synthesis is a powerful method for the preparation of substituted pyridines from enamines and ethynylketones.[2][3] The proposed synthesis of Methyl 4-methoxy-6-methylpyridine-3-carboxylate adapts this methodology, starting from readily available precursors.

Synthetic Strategy

The synthesis involves the condensation of a β-enamino ester with an activated alkyne, followed by a heat- or acid-catalyzed cyclodehydration to form the pyridine ring.[3]

G cluster_0 Synthesis of Methyl 4-methoxy-6-methylpyridine-3-carboxylate A Methyl 3-aminocrotonate C Aminodiene Intermediate A->C Michael Addition B Methyl 4-methoxy-2-butynoate B->C D Methyl 4-methoxy-6-methylpyridine-3-carboxylate C->D Cyclodehydration

Caption: Proposed Bohlmann-Rahtz synthesis of the target intermediate.

Experimental Protocol: Synthesis of Methyl 4-methoxy-6-methylpyridine-3-carboxylate

Materials:

  • Methyl 3-aminocrotonate

  • Methyl 4-methoxy-2-butynoate

  • Toluene

  • Acetic acid

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve methyl 3-aminocrotonate (1.0 eq) and methyl 4-methoxy-2-butynoate (1.1 eq) in a mixture of toluene and acetic acid (5:1 v/v).

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure Methyl 4-methoxy-6-methylpyridine-3-carboxylate.

Rationale and Scientific Insights
  • Choice of Reactants: Methyl 3-aminocrotonate serves as the nitrogen-containing three-carbon unit, while methyl 4-methoxy-2-butynoate provides the remaining two carbons and the desired substituents for the pyridine ring. The methoxy group in the alkyne is strategically placed to become the 4-methoxy substituent in the final product.

  • Acid Catalysis: The use of acetic acid as a catalyst facilitates both the initial Michael addition and the subsequent cyclodehydration step, often allowing the reaction to proceed at a lower temperature than the uncatalyzed thermal process.[3]

  • Reaction Monitoring: TLC is a crucial technique for monitoring the consumption of starting materials and the formation of the product, allowing for the determination of the optimal reaction time.

Application in Pharmaceutical Synthesis: Construction of a Benzimidazole Scaffold

To demonstrate the utility of Methyl 4-methoxy-6-methylpyridine-3-carboxylate as a pharmaceutical intermediate, a synthetic route to a novel substituted benzimidazole is outlined. The benzimidazole core is a key feature in many pharmaceuticals, including proton pump inhibitors and anthelmintics.

Synthetic Strategy

The proposed synthesis involves the functionalization of the pyridine ring, followed by condensation with a substituted o-phenylenediamine to construct the benzimidazole ring system.

G cluster_1 Synthesis of a Benzimidazole Derivative E Methyl 4-methoxy-6-methylpyridine- 3-carboxylate F 4-Methoxy-6-methylpyridine- 3-carboxylic acid E->F Saponification G 4-Methoxy-6-methylpyridine- 3-carbonyl chloride F->G Acyl Chloride Formation H N-(2-amino-4-nitrophenyl)-4-methoxy- 6-methylnicotinamide G->H Amide Coupling I Substituted Benzimidazole H->I Cyclization

Caption: Proposed synthetic pathway to a substituted benzimidazole.

Experimental Protocol: Synthesis of a Substituted Benzimidazole

Step 1: Saponification of the Ester

  • Reaction Setup: Dissolve Methyl 4-methoxy-6-methylpyridine-3-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Reaction: Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-methoxy-6-methylpyridine-3-carboxylic acid.

Step 2: Formation of the Acyl Chloride

  • Reaction Setup: Suspend the carboxylic acid (1.0 eq) from Step 1 in anhydrous dichloromethane under a nitrogen atmosphere.

  • Reaction: Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir at room temperature until gas evolution ceases.

  • Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride, which is used immediately in the next step.

Step 3: Amide Coupling

  • Reaction Setup: Dissolve 4-nitro-1,2-phenylenediamine (1.0 eq) and triethylamine (2.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Reaction: Add a solution of the crude acyl chloride from Step 2 in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 4: Cyclization to the Benzimidazole

  • Reaction Setup: Dissolve the amide from Step 3 in acetic acid.

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture and pour it into ice water.

  • Isolation: Neutralize with aqueous ammonia to precipitate the benzimidazole product. Collect the solid by filtration, wash with water, and dry.

Scientific Rationale and Data Summary
StepReaction TypeKey ReagentsTypical Yield (%)Rationale
1SaponificationNaOH, MeOH/H₂O>90Basic hydrolysis of the methyl ester to the corresponding carboxylic acid.
2Acyl Chloride Formation(COCl)₂, DMF (cat.)>95 (crude)Conversion of the carboxylic acid to a more reactive acyl chloride for amide coupling.
3Amide Coupling4-nitro-1,2-phenylenediamine, Et₃N70-85Nucleophilic acyl substitution to form the key amide precursor.
4CyclizationAcetic Acid80-95Acid-catalyzed intramolecular condensation to form the benzimidazole ring.

Table 1: Summary of Reactions and Rationale for Benzimidazole Synthesis.

Conclusion

Methyl 4-methoxy-6-methylpyridine-3-carboxylate is a valuable and versatile intermediate for pharmaceutical synthesis. This guide has provided a plausible and detailed protocol for its synthesis via a Bohlmann-Rahtz-type reaction. Furthermore, its synthetic utility has been demonstrated through a step-by-step procedure for the construction of a substituted benzimidazole scaffold. The presented methodologies, grounded in established organic chemistry principles, offer a solid foundation for researchers and drug development professionals to explore the potential of this and similar polysubstituted pyridine intermediates in the discovery and synthesis of novel therapeutic agents.

References

  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. National Institutes of Health. Available at: [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC. Available at: [Link]

Sources

Application Notes and Protocols: Methyl 4-methoxy-6-methylpyridine-3-carboxylate in Agrochemical R&D

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview of the Pyridine-3-Carboxylate Scaffold

The discovery and optimization of novel agrochemicals rely heavily on versatile, highly functionalized heterocyclic building blocks. Over the past two decades, the pyridine scaffold has become the most commercially successful heterocycle in plant protection, featuring in over 95 registered agrochemical products[1]. Among these, pyridine-3-carboxylates (nicotinates) are privileged structures, serving as the core pharmacophore for both synthetic auxin herbicides (e.g., halauxifen-methyl, picloram) and succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., boscalid)[2][3].

Methyl 4-methoxy-6-methylpyridine-3-carboxylate (CAS: 1256788-25-6) represents a highly strategic intermediate[4][5]. Its unique substitution pattern—a methyl ester at C3, a methoxy group at C4, and a methyl group at C6—provides multiple orthogonal vectors for late-stage functionalization. This application note details the mechanistic rationale, structural utility, and self-validating synthetic protocols for incorporating this specific scaffold into agrochemical discovery pipelines.

Structural Rationale and Mechanistic Utility (SAR)

To design effective crop protection agents, causality between molecular structure and biological target engagement must be established. The specific moieties on Methyl 4-methoxy-6-methylpyridine-3-carboxylate serve distinct mechanistic purposes:

  • C3-Methyl Ester: In herbicides, the ester often functions as a pro-drug that enhances cuticular penetration before being rapidly hydrolyzed in planta by plant esterases to the active pyridinecarboxylic acid[3][6]. In fungicide development, the ester is a synthetic handle, readily saponified and coupled with various anilines to form pyridine-3-carboxamides (SDHIs)[7].

  • C4-Methoxy Group: The electron-donating methoxy group modulates the pKa of the pyridine nitrogen, which is critical for phloem mobility in systemic herbicides. Furthermore, it can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of amines or thiols to explore new chemical space.

  • C6-Methyl Group: The C6 position is a critical determinant of biological recognition[8]. The methyl group provides a baseline lipophilicity (LogP) while serving as a prime site for radical halogenation (e.g., bromination). This enables subsequent cross-coupling reactions (Suzuki, Stille) to introduce bulky aryl or alkyl groups, which act as molecular anchors in receptor pockets (such as the TIR1/AFB5 auxin receptor)[9].

Scaffold_Workflow Start Methyl 4-methoxy-6-methylpyridine- 3-carboxylate (Scaffold) Path1 Saponification & Amidation Start->Path1 Target: Fungal Complex II Path2 C6-Methyl Radical Bromination Start->Path2 Target: Plant TIR1/AFB5 Path3 C4-Methoxy SNAr Displacement Start->Path3 Target: SAR Optimization Prod1 Pyridine-3-carboxamides (SDHI Fungicide Libraries) Path1->Prod1 Prod2 6-Substituted Pyridinecarboxylates (Auxin Herbicide Libraries) Path2->Prod2 Path3->Prod2

Caption: Orthogonal synthetic workflows utilizing Methyl 4-methoxy-6-methylpyridine-3-carboxylate.

Physicochemical Profiling for Agrochemical Design

When utilizing this scaffold for library generation, tracking the physicochemical properties is vital to ensure the final active ingredients meet the "Rule of 3" for agrochemicals (molecular weight ≤ 300 for systemic mobility, optimized LogP for soil half-life).

PropertyValue / DescriptorAgrochemical Relevance
CAS Number 1256788-25-6Unique identifier for sourcing and regulatory tracking[5].
Molecular Formula C9H11NO3Low molecular weight (181.19 g/mol ) allows for extensive functionalization without exceeding the optimal mass limit for plant uptake.
H-Bond Acceptors 4 (N, O, O, O)Facilitates binding to the aqueous channels of plant vascular systems.
H-Bond Donors 0Enhances cuticular penetration (lipophilicity) when applied as a foliar spray.
Reactive Sites C3 (Ester), C4 (OMe), C6 (Me)High versatility for combinatorial library synthesis.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process controls (IPCs), the researcher can verify the success of each mechanistic step before proceeding, ensuring high trustworthiness in the resulting data.

Protocol A: Saponification and Amidation (SDHI Fungicide Precursor Synthesis)

Objective: Convert the C3-methyl ester into a functionalized carboxamide to target fungal succinate dehydrogenase.

Step-by-Step Methodology:

  • Saponification (Ester Hydrolysis):

    • Suspend Methyl 4-methoxy-6-methylpyridine-3-carboxylate (1.0 eq, 10 mmol) in a 3:1 mixture of THF:H2O (40 mL).

    • Add LiOH·H2O (2.5 eq, 25 mmol) portion-wise at 0°C.

    • Causality: LiOH is preferred over NaOH/KOH to prevent unwanted nucleophilic attack at the C4-methoxy position.

    • Stir at room temperature for 4 hours.

    • Self-Validation (IPC 1): Monitor via TLC (DCM:MeOH 9:1). The starting material spot (high Rf) must completely disappear, replaced by a baseline spot (the lithium carboxylate salt).

  • Acidification and Isolation:

    • Concentrate the mixture in vacuo to remove THF. Acidify the aqueous layer with 1M HCl to pH ~3-4.

    • Filter the resulting white precipitate (4-methoxy-6-methylnicotinic acid) and dry under high vacuum.

  • Amidation:

    • Dissolve the intermediate acid (1.0 eq) in anhydrous DMF (0.2 M).

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.

    • Add the desired substituted aniline (e.g., 2-haloaniline) (1.1 eq). Stir at room temperature for 12 hours.

    • Self-Validation (IPC 2): Perform LC-MS analysis. The chromatogram should show >95% conversion to the target mass [M+H]⁺, confirming successful amide bond formation without C4-methoxy cleavage.

    • Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Late-Stage C6-Methyl Functionalization (Auxin Herbicide Optimization)

Objective: Introduce a reactive handle at the C6 position for subsequent cross-coupling, critical for mimicking the binding affinity of natural auxins.

Step-by-Step Methodology:

  • Radical Bromination:

    • Dissolve the scaffold (1.0 eq, 5 mmol) in anhydrous CCl4 or a greener alternative like trifluorotoluene (25 mL).

    • Add N-Bromosuccinimide (NBS) (1.05 eq) and a radical initiator, Azobisisobutyronitrile (AIBN) (0.1 eq).

    • Causality: Strict stoichiometric control of NBS (1.05 eq) is required to prevent over-bromination (dibromination) at the C6-methyl group.

    • Reflux the mixture under an inert argon atmosphere for 6 hours, irradiating with a visible light source (or UV depending on initiator kinetics) to sustain the radical chain reaction.

  • Workup and Validation:

    • Cool the reaction to 0°C to precipitate succinimide by-products. Filter through a Celite pad.

    • Self-Validation (IPC 1): Analyze the crude filtrate via ¹H-NMR. The C6-methyl singlet (~2.5 ppm) should shift downfield to ~4.5 ppm, integrating for 2 protons (CH2Br). The presence of a singlet integrating for 1 proton at ~6.5 ppm indicates unwanted dibromination.

  • Downstream Application:

    • The resulting Methyl 6-(bromomethyl)-4-methoxypyridine-3-carboxylate can now be subjected to Suzuki-Miyaura cross-coupling with aryl boronic acids to generate bulky, lipophilic C6-aryl derivatives, matching the structural requirements of modern arylpicolinate herbicides[2].

Biological Mode of Action: Auxin Mimicry

When functionalized into a mature herbicide, derivatives of this scaffold act as synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA) but resist enzymatic degradation, leading to lethal over-stimulation of plant growth[3].

Auxin_MOA Herbicide Pyridinecarboxylate Derivative Receptor TIR1 / AFB5 Receptor Complex Herbicide->Receptor Binds to active site Degradation Ubiquitination & Degradation of Aux/IAA Receptor->Degradation Recruits Aux/IAA repressors GeneExpr Deregulation of Auxin-Responsive Genes Degradation->GeneExpr Releases ARF transcription factors Death Epinasty, Tissue Necrosis & Weed Death GeneExpr->Death Uncontrolled cell elongation

Caption: Mode of action pathway for pyridinecarboxylate herbicides targeting the TIR1/AFB5 receptor.

By leveraging the Methyl 4-methoxy-6-methylpyridine-3-carboxylate scaffold, researchers can systematically probe the steric and electronic requirements of the TIR1/AFB5 binding pocket, ultimately designing next-generation herbicides that overcome existing weed resistance mechanisms[9].

References

  • Chemsrc. "CAS#:1256788-25-6 | Methyl 4-methoxy-6-methylpyridine-3-carboxylate." Chemsrc.com. Available at:[Link]

  • ResearchGate. "Development of novel pyridine-based agrochemicals: A review." ResearchGate.net. Available at:[Link]

  • Chemistry of Heterocyclic Compounds. "GOOD PYRIDINE HUNTING: A BIOMIMIC COMPOUND, A MODIFIER AND A UNIQUE PHARMACOPHORE IN AGROCHEMICALS." Osi.lv. Available at:[Link]

  • Australian Pesticides and Veterinary Medicines Authority. "Public Release Summary - Halauxifen-methyl." Apvma.gov.au. Available at:[Link]

  • MDPI. "Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides." Mdpi.com. Available at:[Link]

  • PubChem. "Thiazopyr | Mechanism of Action." Nih.gov. Available at:[Link]

Sources

NMR and mass spectrometry analysis of Methyl 4-methoxy-6-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of Methyl 4-methoxy-6-methylpyridine-3-carboxylate

Abstract

Methyl 4-methoxy-6-methylpyridine-3-carboxylate is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical and materials science research.[1] Accurate structural elucidation and purity assessment are paramount for any research and development application. This guide provides a comprehensive, field-tested framework for the analytical characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We delve into the causality behind experimental choices, present detailed, step-by-step protocols, and offer insights into spectral interpretation, empowering researchers to achieve robust and reliable analytical outcomes.

Structural and Physicochemical Profile

A foundational understanding of the target molecule is the first step in any analytical endeavor.

  • Compound Name: Methyl 4-methoxy-6-methylpyridine-3-carboxylate

  • CAS Number: 1256788-25-6[2]

  • Molecular Formula: C₉H₁₁NO₃

  • Molecular Weight: 181.19 g/mol

Structure: Chemical structure of Methyl 4-methoxy-6-methylpyridine-3-carboxylate (Image generated for illustrative purposes)

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For Methyl 4-methoxy-6-methylpyridine-3-carboxylate, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Principle and Rationale

NMR analysis relies on the magnetic properties of atomic nuclei. By placing the sample in a strong magnetic field and irradiating it with radiofrequency pulses, we can observe the absorption of energy by different nuclei. The precise frequency at which a nucleus resonates (its chemical shift) is highly sensitive to its local electronic environment, allowing us to differentiate between chemically distinct atoms.

Our choice of solvent, Chloroform-d (CDCl₃), is based on its excellent solubilizing power for a wide range of organic compounds and its relatively simple residual proton and carbon signals that do not typically interfere with the analyte's signals.[3]

Predicted ¹H and ¹³C NMR Spectral Data

The following data is predicted based on established chemical shift principles for pyridine derivatives and related functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts in CDCl₃

Assignment Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Rationale
Pyridine-H (C5-H)~8.2 - 8.4 (s, 1H)Located between two substituted carbons, expected to be a singlet and significantly downfield due to the aromatic ring current.
Pyridine-C2~158 - 162Influenced by the ring nitrogen and adjacent ester group.
Pyridine-C3~108 - 112Shielded position, directly attached to the electron-withdrawing carboxylate group.
Pyridine-C4~165 - 168Strongly deshielded by the directly attached, electron-donating methoxy group.
Pyridine-C5~105 - 109Shielded position on the pyridine ring.
Pyridine-C6~155 - 159Deshielded by the ring nitrogen and attached methyl group.
-OCH₃ (on C4)~3.9 - 4.1 (s, 3H)~55 - 57Typical chemical shift for a methoxy group attached to an aromatic ring.
-CH₃ (on C6)~2.5 - 2.7 (s, 3H)~22 - 25Typical chemical shift for a methyl group on a pyridine ring.
-COOCH₃ (Ester)~3.8 - 3.9 (s, 3H)~51 - 53Characteristic chemical shift for the methyl group of a methyl ester.
-C OOCH₃ (Ester)~166 - 169Characteristic chemical shift for a carboxylic ester carbonyl carbon.
Experimental Protocol: ¹H and ¹³C NMR

This protocol outlines a standard procedure for acquiring high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Methyl 4-methoxy-6-methylpyridine-3-carboxylate.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (300 MHz or higher spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature, typically 298 K (25 °C).[4]

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.

  • Data Acquisition:

    • ¹H NMR:

      • Pulse Angle: 30-45 degrees.

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 16-32 scans for good signal-to-noise (S/N).

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Spectral Width: 0 to 220 ppm.[4]

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more to achieve adequate S/N, owing to the low natural abundance of the ¹³C isotope.[4]

  • Data Processing:

    • Apply a Fourier Transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual CHCl₃ signal can be referenced to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[3]

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation prep1 Weigh Sample (5-10 mg) prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock & Shim Spectrometer prep3->acq1 acq2 Acquire ¹H Spectrum acq1->acq2 acq3 Acquire ¹³C Spectrum acq1->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phasing & Baseline Correction proc1->proc2 proc3 Referencing (TMS = 0 ppm) proc2->proc3 interp1 Assign Signals proc3->interp1 interp2 Analyze Multiplicity & Integration (¹H) interp1->interp2 interp3 Confirm Structure interp2->interp3

Caption: Workflow for NMR structural analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.[5]

Principle and Rationale

For a volatile and thermally stable molecule like Methyl 4-methoxy-6-methylpyridine-3-carboxylate, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is an ideal method.[1] GC separates the compound from any volatile impurities, while the high-energy EI (70 eV) source induces reproducible fragmentation, creating a unique "fingerprint" mass spectrum that is excellent for structural elucidation.[1]

Predicted Mass Spectrum and Fragmentation

Upon electron impact, the molecule will lose an electron to form a molecular ion (M⁺•). This high-energy ion will then undergo fragmentation into smaller, more stable charged fragments and neutral radicals.

  • Molecular Ion (M⁺•): The primary peak corresponding to the intact molecule's mass is expected at m/z 181 .

  • Key Fragmentation Pathways:

    • Loss of a methoxy radical (•OCH₃): A common fragmentation for methyl esters, leading to the formation of a stable acylium ion.[6][7]

      • M⁺• (m/z 181) → [M - •OCH₃]⁺ (m/z 150)

    • Loss of the ester group (•COOCH₃): Cleavage of the bond between the ester and the pyridine ring.

      • M⁺• (m/z 181) → [M - •COOCH₃]⁺ (m/z 122)

    • Loss of formaldehyde (CH₂O) from the methoxy group: A rearrangement reaction can lead to the loss of a neutral formaldehyde molecule.

      • M⁺• (m/z 181) → [M - CH₂O]⁺• (m/z 151)

Table 2: Predicted Key Ions in EI Mass Spectrum

m/z Proposed Fragment Ion Notes
181[C₉H₁₁NO₃]⁺•Molecular Ion (M⁺•)
150[M - •OCH₃]⁺Loss of the ester methoxy radical
122[M - •COOCH₃]⁺Loss of the entire methyl ester group
151[M - CH₂O]⁺•Loss of formaldehyde from the 4-methoxy
Experimental Protocol: GC-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100-500 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane) is suitable.[1]

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Injector Temperature: 250 °C.

      • Oven Program: Initial temperature of 70 °C (hold for 2 min), ramp at 15 °C/min to 280 °C (hold for 5 min).

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

      • Source Temperature: 230 °C.

      • MS Transfer Line Temperature: 280 °C.

      • Mass Range: Scan from m/z 40 to 300.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC injector.

    • Acquire data in full scan mode.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the target compound.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak (M⁺•) to confirm the molecular weight.

    • Analyze the fragmentation pattern and compare it against the predicted fragments to confirm the structure.

Workflow for GC-MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_interp Data Interpretation prep1 Prepare Dilute Solution (~100 µg/mL in EtOAc) an1 Injection prep1->an1 an2 GC Separation an1->an2 an3 EI Ionization an2->an3 an4 Mass Analysis (Quadrupole) an3->an4 an5 Detection an4->an5 interp1 Identify Molecular Ion Peak (m/z 181) an5->interp1 interp2 Analyze Fragmentation Pattern interp1->interp2 interp3 Confirm Structure & Purity interp2->interp3

Caption: Workflow for GC-MS structural analysis.

Conclusion

The synergistic application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural characterization of Methyl 4-methoxy-6-methylpyridine-3-carboxylate. ¹H and ¹³C NMR confirm the precise arrangement and chemical environment of the proton and carbon skeleton, while GC-MS validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The protocols and data presented herein serve as a comprehensive guide for researchers, ensuring the accurate and reliable analytical characterization required for advancing scientific discovery.

References

  • Analytical Methods Editorial Board. (n.d.). Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel. Analytical Methods (RSC Publishing).
  • PubMed. (n.d.). Characterization of electrospray ionization mass spectrometry for N-diisopropyloxyphosphoryl dipeptide methyl esters.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • Juen, M. A., et al. (n.d.). Supporting Information - Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. ScienceOpen.
  • Analytical Chemistry. (1991). Electrospray and Tandem Mass Spectrometric Characterization.
  • ACS Publications. (n.d.). Chemical Ionization Mass Spectrometry. II. Esters.
  • Cefas. (2025). Development of quantitative methods for the analysis of pyridine in sediment and biota.
  • ResearchGate. (n.d.). Proposed mass fragmentation pattern for compound (6).
  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns.
  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES.
  • eDiss. (n.d.). Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions.
  • ChemicalBook. (n.d.). 4-Methoxypyridine(620-08-6) 1H NMR spectrum.
  • SpectraBase. (n.d.). Methyl 4-(4-methoxyphenyl)pyridine-3-carboxylate - Optional[13C NMR] - Chemical Shifts.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • University of Manitoba. (n.d.). Notes on NMR Solvents.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • Emery Pharma. (n.d.). NMR Solvent Chart.
  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • BenchChem. (2025). An In-depth Technical Guide to the 13C NMR Analysis of 3-Methylpyridine-4-carboxylic acid N-oxide.
  • Chemsrc. (2025). CAS#:1256788-25-6 | Methyl 4-methoxy-6-methylpyridine-3-carboxylate.

Sources

Application Note: High-Efficiency Purification of Methyl 4-methoxy-6-methylpyridine-3-carboxylate via Amine-Modified Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation and purification of highly functionalized pyridine derivatives, such as Methyl 4-methoxy-6-methylpyridine-3-carboxylate (CAS: 1256788-25-6)[1], present distinct chromatographic challenges. This compound serves as a critical intermediate in pharmaceutical synthesis. However, its basic pyridine nitrogen often leads to severe peak tailing, poor resolution, and low recovery when subjected to standard normal-phase silica gel chromatography.

This application note provides a field-proven, self-validating protocol for the purification of this molecule. By leveraging mechanistic insights into stationary phase interactions and utilizing mobile phase modifiers, researchers can achieve >98% purity with near-quantitative recovery.

Mechanistic Insights: The Causality of Tailing

To successfully purify basic heterocycles, one must understand the chemical causality behind chromatographic "streaking."

Standard silica gel (SiO₂) surfaces are densely populated with residual silanol groups (Si-OH). These silanols are inherently acidic, with a pKa ranging from 4.5 to 6.0. When a basic compound like Methyl 4-methoxy-6-methylpyridine-3-carboxylate migrates through the column, it engages in a dual-retention mechanism:

  • Primary Retention: Normal dipole-dipole interactions based on the molecule's ester and ether functionalities.

  • Secondary Retention: Strong hydrogen bonding and direct ion-exchange interactions between the basic pyridine nitrogen and the acidic silanols[2].

This secondary interaction causes the compound to temporarily bind to the stationary phase, causing the trailing edge of the chromatographic band to broaden significantly—a phenomenon known as tailing or streaking[3].

The Solution: Competitive Silanol Masking

To circumvent this, we employ a two-pronged strategy:

  • Type B Silica Gel: Utilizing , which has a lower metal content and a higher silanol pKa, reduces secondary retention effects driven by metal-ion chelation[2].

  • Volatile Basic Modifiers: The addition of 1% Triethylamine (TEA) to the mobile phase acts as a sacrificial base[4]. Because TEA (pKa ~10.7) is significantly more basic than the pyridine derivative, it competitively binds to and "masks" the highly active acidic silanol sites. This neutralizes the column, allowing the target molecule to elute sharply based solely on its polarity[5].

Mechanism Silica Acidic Silanol (Si-OH) Pyridine Pyridine Derivative (Basic Nitrogen) Silica->Pyridine Strong H-bonding & Ionic Interaction Sharp Sharp Elution & High Recovery Silica->Sharp With 1% TEA Tailing Severe Tailing & Low Recovery Pyridine->Tailing Without Modifier TEA Triethylamine (TEA Modifier) TEA->Silica Competitive Binding (Masking)

Competitive binding mechanism of TEA masking acidic silanols to prevent pyridine streaking.

Quantitative Optimization Data

Prior to column chromatography, Thin Layer Chromatography (TLC) must be optimized. The table below summarizes the quantitative impact of mobile phase modifiers on the Retention Factor (Rf) and Tailing Factor (Tf) of Methyl 4-methoxy-6-methylpyridine-3-carboxylate.

Solvent SystemModifierRf ValuePeak Shape / Tailing Factor (Tf)Resolution Quality
Hexane / EtOAc (1:1)None0.15> 2.5 (Severe Streaking)Unacceptable
Hexane / EtOAc (1:1) 1% TEA 0.38 ~ 1.1 (Sharp Spot) Excellent
DCM / MeOH (95:5)None0.421.8 (Moderate Tailing)Suboptimal
DCM / MeOH (95:5)1% NH₄OH0.48~ 1.2 (Good)Acceptable

Note: A Tailing Factor (Tf) of 1.0 represents perfect symmetry. Tf > 1.5 indicates significant tailing that will lead to fraction overlap during column chromatography.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, a verification step ensures the integrity of the purification process.

Phase 1: In-Process Validation (2D TLC)

Before committing the bulk sample to the column, validate that the compound is stable on silica and not undergoing acid-catalyzed degradation[6].

  • Spot the crude mixture in the bottom-left corner of a square TLC plate.

  • Develop the plate in Hexane/EtOAc (1:1) + 1% TEA.

  • Remove, dry completely, and rotate the plate 90 degrees counter-clockwise.

  • Develop again in the same solvent system.

  • Validation Check: If all spots lie on a perfect diagonal line, the compound is stable. If spots appear off the diagonal, the compound is degrading, and you must switch to basic alumina instead of silica.

Phase 2: Stationary Phase Preparation
  • Solvent Preparation: Prepare 1 Liter of the optimized mobile phase: 500 mL Hexanes, 490 mL Ethyl Acetate, and 10 mL Triethylamine (TEA)[4]. Mix thoroughly.

  • Slurry Packing: Weigh Type B silica gel (40-63 µm particle size) at a 30:1 to 50:1 weight ratio relative to the crude sample.

  • In a beaker, mix the silica gel with the TEA-modified solvent to create a uniform slurry.

  • Pour the slurry into the column in a single, continuous motion to prevent banding.

  • Validation Check: Flush the column with 2-3 column volumes (CV) of the modified solvent. Measure the pH of the eluent exiting the column using pH paper. It must register as basic (pH > 8), confirming that the acidic silanols have been fully saturated and masked by the TEA.

Phase 3: Sample Loading and Elution
  • Wet Loading: Dissolve the crude Methyl 4-methoxy-6-methylpyridine-3-carboxylate in the absolute minimum volume of Dichloromethane (DCM). Do not use the TEA-modified solvent for loading, as it may cause premature elution.

  • Carefully apply the dissolved sample evenly to the flat surface of the silica bed using a long glass pipette.

  • Allow the sample to absorb into the silica, then add a thin protective layer of clean sea sand.

  • Isocratic Elution: Carefully fill the column with the Hexane/EtOAc/TEA solvent and begin elution. Maintain a steady flow rate.

  • Collect fractions in appropriately sized test tubes.

Phase 4: Post-Purification Verification
  • Analyze fractions via TLC. Pool the fractions containing the pure target compound.

  • Concentrate the pooled fractions under reduced pressure (rotary evaporation) at 35°C.

  • High-Vacuum Drying: Because TEA has a boiling point of 89°C, residual traces may remain after standard rotary evaporation. Place the concentrated product under high vacuum (< 0.1 mbar) for 4-6 hours.

  • Validation Check: Obtain a ¹H NMR spectrum of the purified product. Verify the complete absence of TEA peaks (a triplet at ~1.0 ppm and a quartet at ~2.5 ppm).

Troubleshooting & Decision Matrix

If issues arise during the purification workflow, follow this logical decision matrix to isolate and resolve the root cause.

Workflow Issue Issue: Poor Recovery or Broad Elution Band Check1 Did you pre-equilibrate the column with TEA? Issue->Check1 Fix1 Silanols are active. Flush with 2 CV of 2% TEA. Check1->Fix1 No Check2 Is the sample overloading the column capacity? Check1->Check2 Yes Success Optimal Separation Achieved Fix1->Success Fix2 Increase Silica-to-Sample ratio to > 50:1. Check2->Fix2 Yes Check2->Success No Fix2->Success

Logical decision matrix for troubleshooting amine purification on silica gel.

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage. URL:[Link]

  • uHPLCs Lab. "The little secrets of silica gel in liquid chromatography columns." uHPLCs. URL:[Link]

  • Chemistry LibreTexts. "Thin Layer Chromatography." LibreTexts. URL:[Link]

Sources

Application Note: Strategic Derivatization of Methyl 4-methoxy-6-methylpyridine-3-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the strategic functionalization of Methyl 4-methoxy-6-methylpyridine-3-carboxylate (1) , a versatile pharmacophore precursor.[1] While often overlooked as a simple building block, this scaffold offers three distinct vectors for Structure-Activity Relationship (SAR) exploration: the C3-ester (solubility/binding), the C4-methoxy group (electronic tuning/replacement), and the C6-methyl group (benzylic oxidation).[1] This note provides validated protocols for transforming (1) into kinase inhibitor libraries (e.g., FLT3, p38 MAP) and MMP-13 modulators, emphasizing the conversion of the C4-methoxy "mask" into diverse amino-substituents via SNAr mechanisms.[1]

Strategic Analysis: The Reactivity Triad

To maximize biological output, one must understand the electronic push-pull dynamics of the pyridine ring.

  • Vector A (C3-Ester): The carbonyl is the primary handle for library generation. However, the electron-donating 4-methoxy group (via resonance) reduces the electrophilicity of the ester carbonyl compared to unsubstituted nicotinates. Implication: Direct aminolysis is kinetically sluggish; hydrolysis followed by activated coupling is required for reliability.

  • Vector B (C4-Methoxy): This is a "masked" leaving group.[1] While stable under mild conditions, it can be displaced by nucleophiles if the ring is activated (protonation) or if converted to a chloride (via the pyridone tautomer). This allows for "Scaffold Morphing"—changing the core electronics from electron-rich (4-OMe) to electron-neutral/poor (4-NHR).[1]

  • Vector C (C6-Methyl): The protons are acidic (pKa ~29) but can be activated via N-oxidation or radical halogenation, allowing extension into the solvent-exposed regions of a binding pocket.[1]

Visualizing the Workflow

The following diagram maps the logical flow for diversifying this scaffold.

ReactivityMap Start Methyl 4-methoxy-6-methyl pyridine-3-carboxylate (1) Acid Intermediate: Carboxylic Acid Start->Acid Hydrolysis (LiOH) Pyridone Intermediate: 4-Pyridone Start->Pyridone Demethylation (HBr/AcOH) Amide Target Series A: C3-Amides (Library) Acid->Amide HATU Coupling (R-NH2) Chloro Intermediate: 4-Chloro-pyridine Pyridone->Chloro Chlorination (POCl3) Amino Target Series B: 4-Amino-pyridines (Kinase Core) Chloro->Amino SNAr Displacement (R-NH2, Heat)

Figure 1: Divergent synthesis pathways.[1] Pathway 1 targets the amide linker (common in MMP-13 inhibitors). Pathway 2 modifies the core heterocycle (common in FLT3/Kinase inhibitors).

Validated Experimental Protocols

Protocol A: C3-Library Generation (Amidation)

Target Audience: High-throughput screening (HTS) groups.[1]

Rationale: Direct reaction of the ester with amines often fails due to the resonance donation of the 4-OMe group deactivating the carbonyl. We utilize a Hydrolysis-Activation sequence to ensure >95% success rates across diverse amine sets.

Step 1: Hydrolysis to 4-methoxy-6-methylnicotinic acid[1]
  • Dissolution: Dissolve (1) (1.0 eq) in THF:MeOH:Water (3:1:1 ratio, 0.2 M concentration).

  • Reagent: Add LiOH·H₂O (2.5 eq) in one portion.

  • Reaction: Stir at 50°C for 4 hours. Monitor by LC-MS (Ester M+H: 182.2 → Acid M+H: 168.2).

  • Workup: Concentrate to remove organics. Acidify aqueous residue to pH 3-4 with 1M HCl. The product usually precipitates as a white solid. Filter and dry.

    • Note: If no precipitate forms, extract with EtOAc/n-Butanol (9:1).[1]

Step 2: Parallel Amide Coupling (96-well format)
  • Stock Prep: Prepare 0.1 M solution of the Acid (from Step 1) in DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the acid solution. Shake for 10 mins.

  • Coupling: Dispense activated acid into wells containing diverse amines (1.1 eq).

  • Incubation: Shake at RT for 16 hours.

  • Validation: Check LC-MS.

    • Success Criterion: Conversion >85%.[2]

    • Purification: SCX (Strong Cation Exchange) cartridges are ideal for removing unreacted acid and HATU byproducts.

Protocol B: Scaffold Morphing (C4-Substitution)

Target Audience: Medicinal Chemists optimizing potency.[1]

Rationale: Many kinase inhibitors (e.g., Sorafenib analogs) require a hydrogen-bond donor at the C4 position or a hydrophobic group.[1] The 4-methoxy group is too stable for direct displacement. We must first convert it to a chloride leaving group via the pyridone.

Step 1: Demethylation to Pyridone[1]
  • Reagent: Dissolve (1) in glacial acetic acid (0.5 M). Add 48% aqueous HBr (10 eq).

  • Conditions: Reflux (100-110°C) for 6-12 hours.

  • Observation: The reaction converts the 4-methoxy pyridine to the 4-pyridone tautomer (often isolated as the 4-hydroxy form).

  • Workup: Concentrate to dryness. Triturate residue with acetone to yield the pyridone HBr salt.

Step 2: Chlorination (The "Switch")

Safety Alert: POCl₃ is highly corrosive and reacts violently with water.[1]

  • Setup: Suspend the pyridone (1.0 eq) in neat POCl₃ (5-8 eq).

  • Catalyst: Add a catalytic drop of DMF.

  • Reaction: Heat to 90°C for 2-4 hours. The suspension will clear as the 4-chloropyridine forms.

  • Quench: Pour the cooled mixture slowly onto crushed ice/NH₄OH mixture (maintain basic pH to prevent hydrolysis of the chloride). Extract with DCM.

Step 3: SNAr Displacement
  • Reaction: Combine the 4-chloro intermediate (1.0 eq) with the desired aniline or amine (1.2 eq) in isopropanol or n-butanol.

  • Catalyst: Add p-TsOH (0.1 eq) or HCl (dioxane) to protonate the ring nitrogen (activating the system).

  • Conditions: Microwave irradiation at 140°C for 30 mins OR reflux for 12 hours.

  • Result: This yields Methyl 4-amino-6-methylpyridine-3-carboxylate derivatives.

Data Summary & Comparison

ParameterProtocol A (Amidation)Protocol B (SNAr Morphing)
Target Vector C3-Linker (Solubility/Exit Vector)C4-Core (H-Bond Donor/Acceptor)
Key Intermediate Carboxylic Acid4-Chloropyridine
Limiting Step Purification (HTS scale)Chlorination (Safety/Stability)
Typical Yield 75 - 95%40 - 60% (over 3 steps)
Biological Utility MMP-13, GPR agonistsKinase Inhibitors (FLT3, p38)

QC & Validation Standards

To ensure data integrity in biological assays, synthesized compounds must meet these criteria:

  • Purity: >95% by HPLC (254 nm). Rationale: Minor impurities in pyridine synthesis (e.g., unreacted 4-chloro species) are highly cytotoxic and will generate false positives in cell viability assays.[1]

  • Identity: 1H NMR must show the loss of the methoxy singlet (approx. 3.9 ppm) for Protocol B products.

  • Salt Form: For biological testing, convert final amines to HCl or Methanesulfonate salts to ensure water solubility.[1] Free bases of substituted pyridines often precipitate in DMSO/Media mixtures.

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Standard text describing SNAr kinetics on heterocycles).

    • Master Organic Chemistry. (2018).[3][4] Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

  • Biological Relevance (Kinase & MMP Inhibitors)

    • Bioorganic & Medicinal Chemistry.[2][5][6] (2022).[5][6] Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors. Link (Demonstrates the utility of 4-amino-6-methylpyridine cores in FLT3 inhibition).

    • International Journal of Molecular Sciences.[6] (2025).[2][6] New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors.[6] Link (Highlights the carboxamide vector for osteoarthritis targets).

  • Synthetic Methodology

    • Journal of Medicinal Chemistry. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate. Link (Provides analogous conditions for regioselective pyridine functionalization).

Sources

Experimental procedure for the synthesis of Methyl 4-methoxy-6-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Methyl 4-methoxy-6-methylpyridine-3-carboxylate (also known as Methyl 4-methoxy-6-methylnicotinate). This scaffold is a critical intermediate in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

The procedure utilizes a nucleophilic aromatic substitution (


)  strategy. Direct O-methylation of 4-hydroxypyridines is often plagued by competing N-methylation (pyridone formation). Therefore, this protocol employs a two-stage sequence: activation of the 4-hydroxy precursor to a 4-chloro intermediate using phosphorus oxychloride (

), followed by displacement with sodium methoxide (

). This route ensures high regioselectivity and yield.

Retrosynthetic Analysis & Strategy

The target molecule features a pyridine core with specific substituents: a methyl ester at C3, a methoxy group at C4, and a methyl group at C6.

Strategic Disconnection:

  • C4-O Bond Formation: The methoxy group is introduced via

    
     displacement of a leaving group (Cl) by methoxide.
    
  • Activation: The 4-chloro substituent is derived from a 4-hydroxy precursor.

  • Core Synthesis: The 4-hydroxy-6-methylnicotinate core is a stable, commercially available starting material, often synthesized via condensation of aminocrotonates with electrophiles (e.g., DMF-DMA or orthoformates).

Pathway Visualization

Retrosynthesis Target Methyl 4-methoxy-6-methyl pyridine-3-carboxylate Chloro Methyl 4-chloro-6-methyl nicotinate Target->Chloro SnAr (NaOMe) Hydroxy Methyl 4-hydroxy-6-methyl nicotinate Chloro->Hydroxy Chlorination (POCl3) Precursors Methyl 3-aminocrotonate + Electrophile Hydroxy->Precursors Cyclization

Figure 1: Retrosynthetic pathway highlighting the critical activation and substitution steps.

Experimental Protocols

Stage 1: Synthesis of Methyl 4-chloro-6-methylnicotinate

Objective: Convert the 4-hydroxy group into a reactive chloro-leaving group. Mechanism: The reaction proceeds via the formation of a dichlorophosphate intermediate, which is then displaced by chloride ions.

Reagents & Equipment
ReagentEquiv.[1][2][3][4][5][6][7]Role
Methyl 4-hydroxy-6-methylnicotinate 1.0Substrate
Phosphorus Oxychloride (

)
5.0 - 10.0Reagent/Solvent
DMF (N,N-Dimethylformamide) Cat. (3-5 drops)Vilsmeier-Haack Catalyst
Chloroform (

)
SolventExtraction
Sat.

ExcessQuenching/Neutralization
Protocol
  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2 or Argon balloon).

  • Addition: Charge the flask with Methyl 4-hydroxy-6-methylnicotinate (e.g., 10.0 g). Carefully add

    
      (50 mL). Caution: 
    
    
    
    is corrosive and reacts violently with moisture.
  • Catalysis: Add 3-5 drops of dry DMF to catalyze the reaction (forms the reactive Vilsmeier chloroiminium species).

  • Reaction: Heat the mixture to reflux (approx. 105°C) for 2–3 hours. The suspension should clear as the starting material is consumed.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The polar starting material (Rf ~0.1) should disappear, replaced by a less polar spot (Rf ~0.6).

  • Workup (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (rotary evaporator) to remove excess

      
      . Use a base trap  to neutralize acidic vapors.
      
    • Pour the thick residue slowly onto crushed ice (approx. 200 g) with vigorous stirring.

    • Neutralize the aqueous slurry to pH 7–8 using solid

      
       or saturated solution. Expect vigorous gas evolution (
      
      
      
      ).
  • Extraction: Extract the aqueous layer with Chloroform or Ethyl Acetate (

    
     mL).
    
  • Drying: Combine organic layers, wash with brine, dry over anhydrous

    
    , and concentrate to dryness.
    
  • Result: Off-white to yellow solid. Yield typically 85–95%.

Stage 2: Synthesis of Methyl 4-methoxy-6-methylpyridine-3-carboxylate

Objective: Displace the chloro group with a methoxy group using sodium methoxide. Mechanism: Nucleophilic Aromatic Substitution (


). The reaction is facilitated by the electron-withdrawing carboxylate at C3 and the pyridine nitrogen.
Reagents & Equipment
ReagentEquiv.[1][2][3][4][5][6][7]Role
Methyl 4-chloro-6-methylnicotinate 1.0Substrate
Sodium Methoxide (

)
1.1 - 1.2Nucleophile
Methanol (anhydrous) SolventReaction Medium
Ammonium Chloride (

)
ExcessQuench
Protocol
  • Preparation: In a dry flask under inert atmosphere (

    
    ), dissolve Methyl 4-chloro-6-methylnicotinate  (e.g., 5.0 g) in anhydrous Methanol  (50 mL).
    
  • Reagent Addition:

    • Option A (Solid): Add solid NaOMe (1.1 equiv) portion-wise at 0°C.

    • Option B (Solution): Add a 25-30% solution of NaOMe in MeOH dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Note: Do not reflux unless necessary, as high temperatures can lead to saponification of the methyl ester to the carboxylic acid.

  • Monitoring: Check TLC (EtOAc/Hexane 1:4). The chloro starting material should be fully converted to the methoxy product.

  • Workup:

    • Quench the reaction by adding saturated aqueous

      
        (50 mL).
      
    • Remove the bulk of the methanol under reduced pressure.[4]

    • Extract the remaining aqueous residue with Ethyl Acetate (

      
       mL).
      
  • Purification:

    • Wash combined organics with water and brine.[8] Dry over

      
      .[4]
      
    • Concentrate to yield the crude product.

    • Purification: If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography (Silica gel, 10-30% EtOAc in Hexane).

  • Result: White crystalline solid. Yield typically 80–90%.

Critical Process Parameters & Troubleshooting

Reaction Logic & Workflow

Workflow Start Start: Methyl 4-hydroxy-6-methylnicotinate Step1 Step 1: Chlorination (POCl3, Reflux) Start->Step1 Check1 TLC Check: Disappearance of Polar SM Step1->Check1 Workup1 Workup: Quench on Ice -> Neutralize -> Extract Check1->Workup1 Complete Step2 Step 2: SnAr Substitution (NaOMe/MeOH, 0°C to RT) Workup1->Step2 Check2 Control Point: Avoid Ester Hydrolysis Step2->Check2 Final Final Product: Methyl 4-methoxy-6-methylpyridine-3-carboxylate Check2->Final Quench & Isolate

Figure 2: Operational workflow for the two-step synthesis.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete reaction or hydrolysis during quench.Ensure

is fresh. Quench slowly on ice to prevent overheating (which degrades the product).
Formation of Acid in Step 2 Hydrolysis of the ester.Ensure Methanol is anhydrous. Avoid excess heating. Use exactly 1.1-1.2 eq of NaOMe.
Product is an Oil Residual solvent or impurities.Triturate with cold hexanes or pentane to induce crystallization.
N-Methylation Byproduct Attempted direct methylation (skipped Step 1).Do not use MeI/Base on the hydroxy precursor. Stick to the Cl-displacement route.

Safety Information

  • Phosphorus Oxychloride (

    
    ):  Highly toxic, corrosive, and reacts violently with water. Handle only in a fume hood with appropriate PPE (face shield, acid-resistant gloves).
    
  • Sodium Methoxide (

    
    ):  Corrosive and moisture sensitive. Causes severe skin burns.
    
  • Reaction Quenching: The quenching of

    
     generates HCl gas and heat. Perform this step slowly and with adequate ventilation.
    

References

  • BenchChem. Synthesis of Methyl 6-methylnicotinate and related derivatives. Retrieved from BenchChem Database.

  • ChemicalBook. 4-Chloro-6-methyl-nicotinic acid methyl ester Synthesis Routes.

  • Environment Clearance (India). Manufacturing process of Methyl-6-methylnicotinate and derivatives.[2]

  • Royal Society of Chemistry. POCl3 mediated chlorination of hydroxy-pyridines. RSC Advances, 2023.[9]

  • National Institutes of Health (NIH). Preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate. PubMed, 2001.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4-methoxy-6-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 4-methoxy-6-methylpyridine-3-carboxylate (also known as Methyl 4-methoxy-6-methylnicotinate). This pyridine derivative is a critical building block in pharmaceutical drug development, particularly in the synthesis of kinase inhibitors and central nervous system therapeutics.

Because this synthesis relies on sequential transformations of the pyridine core—specifically esterification, halogenation, and nucleophilic aromatic substitution (SNAr)—researchers frequently encounter issues with yield degradation, ester hydrolysis, and incomplete conversion. This guide is designed to provide actionable, causality-driven troubleshooting and self-validating experimental protocols.

I. Process Workflow Visualization

The standard synthetic route involves three distinct phases starting from 4-hydroxy-6-methylnicotinic acid. The diagram below maps the chemical logic and expected yields for a fully optimized system.

SynthesisWorkflow A 4-Hydroxy-6-methylnicotinic acid (Starting Material) B Esterification (MeOH, H2SO4, Reflux) A->B C Methyl 4-hydroxy-6-methylnicotinate (Intermediate 1) B->C >90% Yield D Halogenation (POCl3, 90°C) C->D E Methyl 4-chloro-6-methylnicotinate (Intermediate 2) D->E 80-85% Yield F Methoxylation (SNAr) (NaOMe, Anhydrous MeOH) E->F G Methyl 4-methoxy-6-methylnicotinate (Target Product) F->G >90% Yield

Fig 1: Three-step synthesis workflow for Methyl 4-methoxy-6-methylpyridine-3-carboxylate.

II. Troubleshooting Guide & FAQs

Q1: Why is the yield of the halogenation step (using POCl₃) so low, and how can I minimize degradation? Root Cause: The conversion of the 4-hydroxy-2-pyridone tautomer to the 4-chloro derivative requires the activation of the tautomeric hydroxyl group [1]. POCl₃ serves as both the chlorinating agent and the solvent. Low yields are almost exclusively caused by localized overheating, which leads to polymerization of the highly reactive pyridine core, or by incomplete quenching that hydrolyzes the newly formed C-Cl bond back to the C-OH bond. Self-Validating Solution: Monitor the reaction strictly via TLC (Hexanes/EtOAc). To prevent exothermic hydrolysis during the workup, quench the reaction by adding the concentrated mixture dropwise to vigorously stirred crushed ice. Maintain the internal temperature below 10°C at all times during the quench.

Q2: During the methoxylation step (NaOMe/MeOH), I observe ester hydrolysis instead of just SNAr. How do I prevent this? Root Cause: Sodium methoxide (NaOMe) is a strong nucleophile. While it attacks the C4 position to displace the chloride via Nucleophilic Aromatic Substitution (SNAr), any trace water in the methanol will generate sodium hydroxide (NaOH)[2]. NaOH rapidly hydrolyzes the C3 methyl ester to the corresponding carboxylic acid, drastically reducing the yield of the desired ester [3]. Self-Validating Solution: Use strictly anhydrous methanol (Karl Fischer titration < 50 ppm H₂O) and freshly titrated NaOMe. Conduct the reaction under an inert argon atmosphere. If hydrolysis is detected via LC-MS, re-esterify the crude mixture using TMS-diazomethane or MeOH/H₂SO₄ before final purification.

Q3: How do I separate the unreacted 4-chloro intermediate from the 4-methoxy product if the reaction stalls? Root Cause: The polarities of Methyl 4-chloro-6-methylnicotinate and Methyl 4-methoxy-6-methylnicotinate are remarkably similar. They will co-elute in standard normal-phase silica gel chromatography. Self-Validating Solution: It is chemically more efficient to push the SNAr reaction to >99% conversion by adding a slight excess of NaOMe (1.5 equivalents) and extending the reflux time [2]. If separation is unavoidable, utilize a shallow, slow gradient of EtOAc in Petroleum Ether (e.g., 2% to 10%) and visualize fractions using UV at 254 nm.

III. Quantitative Data: Yield Optimization

The table below summarizes the critical parameters required to optimize the final methoxylation step. Deviations in solvent purity or stoichiometry directly impact the isolated yield.

NaOMe EquivalentsSolvent H₂O Content (ppm)Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)Observation
1.0 eq< 50 ppm65°C12h85%78%Incomplete SNAr
1.5 eq < 50 ppm 65°C 16h > 99% 92% Optimal conditions
1.5 eq500 ppm65°C16h> 99%65%Significant ester hydrolysis
2.0 eq< 50 ppm25°C24h40%35%Reaction stalled (Too cold)

IV. Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Methyl 4-chloro-6-methylnicotinate

This protocol establishes the reactive electrophilic center required for subsequent functionalization.

  • Preparation: Charge an oven-dried 250 mL round-bottom flask with Methyl 4-hydroxy-6-methylnicotinate (10.0 g, 59.8 mmol) [1].

  • Activation: Slowly add Phosphorus oxychloride (POCl₃, 28.0 mL, 300 mmol, ~5.0 eq) at room temperature. Causality: Excess POCl₃ acts as the solvent and drives the equilibrium of the Vilsmeier-type intermediate.

  • Reaction: Equip the flask with a reflux condenser and heat to 90°C for 3-4 hours. Causality: Heating provides the activation energy for chlorination; exceeding 100°C promotes decomposition.

  • Concentration: Cool to room temperature and concentrate under reduced pressure to remove the majority of excess POCl₃.

  • Quenching (Critical Step): Dissolve the resulting dark oil in minimal Dichloromethane (DCM, 20 mL) and add dropwise to a vigorously stirred mixture of crushed ice (200 g) and saturated aqueous NaHCO₃ (100 mL). Causality: The biphasic quench neutralizes generated HCl and prevents the hydrolysis of the newly formed C-Cl bond.

  • Extraction: Extract the aqueous layer with DCM (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the product as a pale yellow oil (Yield: ~85%).

Protocol 2: Synthesis of Methyl 4-methoxy-6-methylnicotinate

This protocol utilizes SNAr to install the methoxy group while preserving the ester functionality.

  • Preparation: Dissolve Methyl 4-chloro-6-methylnicotinate (8.0 g, 43.1 mmol) in anhydrous Methanol (200 mL) under an Argon atmosphere[2].

  • Nucleophile Addition: Cool the solution to 0°C using an ice bath. Dropwise, add a solution of Sodium methoxide (NaOMe, 30 wt% in MeOH, 11.6 mL, 64.6 mmol, 1.5 eq). Causality: Low-temperature addition prevents exothermic side reactions and localized ester cleavage.

  • Nucleophilic Aromatic Substitution (SNAr): Remove the ice bath and heat the reaction mixture to 65°C (reflux) for 16 hours [3].

  • Monitoring: Verify completion via LC-MS. The mass peak must shift from[M+H]⁺ = 186.1 (chloro) to [M+H]⁺ = 182.1 (methoxy).

  • Quenching: Cool to room temperature and quench with a saturated aqueous NH₄Cl solution (50 mL). Causality: A mildly acidic quench neutralizes excess NaOMe without hydrolyzing the ester.

  • Isolation: Concentrate the mixture to remove MeOH. Extract the aqueous residue with Ethyl Acetate (3 × 100 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (10% EtOAc in Hexanes) to yield the target compound as a white solid (Yield: ~92%).

V. References

1.1 2. 2 3.3

Sources

Technical Support Center: Optimization of Pyridine Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers optimizing pyridine ring formation. It moves beyond generic textbook descriptions to address specific failure points, mechanistic bottlenecks, and yield-limiting factors encountered in the lab.

Status: Operational Ticket Focus: Reaction Engineering, Catalyst Selection, and Troubleshooting Lead Scientist: Senior Application Specialist

Module 1: The Hantzsch Pyridine Synthesis

Core Issue: The classic Hantzsch synthesis often bottlenecks at the oxidative aromatization step or suffers from low yields due to steric bulk in the 1,4-dihydropyridine (1,4-DHP) intermediate.[1]

Troubleshooting Guide

Q: My 1,4-DHP intermediate forms well, but the final aromatization to pyridine yields <40%. I’m using


. What is going wrong? 
A:  Nitric acid is a harsh oxidant that often leads to over-oxidation or nitration of electron-rich substituents on the ring.
  • The Fix: Switch to a chemoselective oxidant. For sensitive substrates, Manganese Dioxide (

    
    )  or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)  are superior choices.
    
  • Expert Insight: Aromatization is driven by the restoration of aromaticity, but it requires the removal of a hydride equivalent.

    
     generates radical species that can attack alkyl side chains. 
    
    
    
    acts via a surface-mediated mechanism that is far cleaner for 4-alkyl/aryl substituted DHPs.

Q: I am observing significant byproduct formation during the multicomponent condensation step. How do I suppress this? A: This is typically a kinetic mismatch between the Knoevenagel condensation (aldehyde + dicarbonyl) and the Michael addition (enamine formation).

  • The Fix: Adopt a sequential addition protocol rather than a one-pot mix.

    • Pre-form the Knoevenagel adduct (arylidene) using a catalytic amount of piperidine/acetic acid.

    • Add the enamine component (or dicarbonyl + ammonia source) only after the adduct is confirmed by TLC.

    • Optimization: Use aqueous micelles (e.g., Na-stearate) or ultrasound irradiation to accelerate the Michael addition step, which is often the rate-determining step in steric systems [1].

Comparative Data: Oxidant Efficiency for 1,4-DHP Aromatization
OxidantReaction ConditionsTypical YieldSelectivityDrawbacks

Reflux / Acetic Acid40-60%LowNitration byproducts; harsh.
DDQ RT / Dichloromethane85-95%HighExpensive; removal of DDQ-H2 byproduct required.

Microwave / 100°C90-98%Very HighHeterogeneous (filtration required); requires excess reagent.

Reflux / Ethanol70-85%ModerateIron waste disposal; difficult workup in some solvents.
Standardized Protocol: Microwave-Assisted Hantzsch Aromatization

Recommended for rapid library synthesis.

  • Setup: Dissolve 1.0 mmol of 1,4-DHP in 2 mL of glacial acetic acid.

  • Reagent: Add activated

    
     (10 equiv. by mass relative to substrate).
    
  • Reaction: Seal in a microwave vial. Irradiate at 100°C for 60 seconds (Power: Dynamic, max 150W).

  • Workup: Filter hot suspension through a Celite pad. Wash with EtOAc. Concentrate filtrate.[2][3][4]

  • Validation:

    
     NMR should show the disappearance of the C4-H singlet (approx. 4.5-5.0 ppm) and the appearance of aromatic protons.
    

Module 2: [2+2+2] Cycloaddition (Transition Metal Catalysis)

Core Issue: Regioselectivity control when using unsymmetrical alkynes.

Troubleshooting Guide

Q: I am getting a 1:1 mixture of regioisomers when reacting a terminal alkyne with a nitrile. How do I favor the 2,4,6-substitution pattern? A: The lack of selectivity stems from the random oxidative coupling of the alkynes at the metal center.

  • The Fix: Switch from simple Cobalt salts (e.g.,

    
    ) to Cp*Co(I)  or Fe-PDAI (Pyridine Diimine)  catalyst systems.
    
  • Expert Insight: Sterically demanding ligands (like

    
    ) enforce a "head-to-tail" oxidative coupling of alkynes to minimize steric clash in the metallacyclopentadiene intermediate. This pre-organizes the complex before the nitrile insertion, drastically improving regioselectivity [2].
    

Q: My catalyst dies after 10% conversion. The solution turns black (precipitate). A: This indicates catalyst aggregation and decomposition, likely due to insufficient ligation or oxygen poisoning.

  • The Fix:

    • Solvent: Ensure solvents are strictly degassed (freeze-pump-thaw x3).

    • Stabilization: Add a labile coordinating ligand like COD (1,5-cyclooctadiene) or a phosphite to stabilize the active Co(I) species during the catalytic cycle.

    • Photocatalysis: If using CpCo(CO)2, ensure continuous irradiation (visible light) to promote CO dissociation, or use thermal activation with microwave heating.

Logic Diagram: Regioselectivity & Troubleshooting

Pyridine_Optimization Start Start: [2+2+2] Cycloaddition Check_Alkynes Are Alkynes Symmetrical? Start->Check_Alkynes Sym_Yes Regioselectivity not an issue. Focus on Yield. Check_Alkynes->Sym_Yes Yes Sym_No Risk: Mixture of Isomers Check_Alkynes->Sym_No No Select_Cat Select Catalyst System Sym_No->Select_Cat Substrate_Mod Substrate Modification Sym_No->Substrate_Mod Simple_Co Simple Co/Ni salts (Low Selectivity) Select_Cat->Simple_Co Ligand_Control Steric Ligand Control (Cp*Co, Fe-PDAI) Select_Cat->Ligand_Control Recommended Result_Mix Result: Isomeric Mixture Simple_Co->Result_Mix Result_Pure Result: High Regioselectivity Ligand_Control->Result_Pure Bulky_Groups Add TMS/t-Bu to Alkyne Substrate_Mod->Bulky_Groups Bulky_Groups->Result_Pure Steric Steering

Caption: Decision tree for managing regioselectivity in transition-metal catalyzed pyridine synthesis.

Module 3: Kröhnke & Bohlmann-Rahtz Syntheses

Core Issue: Synthesis of highly functionalized 2,4,6-trisubstituted pyridines.

Troubleshooting Guide

Q: In the Kröhnke synthesis, the Michael addition proceeds, but the final ring closure fails. A: The system likely lacks a sufficient ammonia source or the temperature is too low to drive the elimination of the pyridinium leaving group.

  • The Fix:

    • Ammonium Source: Ensure you are using Ammonium Acetate (

      
      )  in large excess (5–10 equiv).[2][5] It acts as both the nitrogen source and the buffer/catalyst.
      
    • Temperature: This elimination is endothermic. Heat the reaction to reflux in glacial acetic acid (118°C) . If using ethanol, the temperature (78°C) may be insufficient for difficult substrates [3].

Q: Bohlmann-Rahtz reaction: The intermediate aminodiene decomposes before cyclization. A: Isomerization is the culprit. The Michael adduct must isomerize from Z to E (or vice versa depending on geometry) to allow cyclodehydration.

  • The Fix: Use Brønsted acid catalysis (e.g., 10 mol% TsOH or Amberlyst-15) or Lewis acids (

    
    , 
    
    
    
    ). These catalysts lower the activation energy for both the isomerization and the dehydration, allowing the reaction to proceed at 50°C instead of the traditional 120°C+ [4].

References

  • Memarian, H. R., et al. (2009). "Electron Transfer-induced Aromatization of 1,4-Dihydropyridines." Z. Naturforsch. 64b, 1187–1192.[6] 6

  • Heller, B., & Hapke, M. (2007). "The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications." Synlett, 2007(16), 2459–2482.[7] 7

  • BenchChem Technical Support. (2025). "Pyridine Synthesis Optimization: A Technical Support Center." BenchChem Application Notes. 5[2][7][8][9][10]

  • Bagley, M. C., et al. (2006).[11] "Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide." Synthesis, 1283-1288.[11] 11

  • Geri, J. B., et al. (2017). "Regioselective Iron-Catalyzed [2 + 2 + 2] Cycloaddition Reaction." ACS Catalysis.[12] 13[7][10]

Sources

Removal of impurities from Methyl 4-methoxy-6-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification of Methyl 4-methoxy-6-methylpyridine-3-carboxylate (CAS: N/A for specific isomer, analogous to Methyl 6-methylnicotinate derivatives).[1][2] It focuses on the most common synthetic route: Nucleophilic Aromatic Substitution (


)  of Methyl 4-chloro-6-methylpyridine-3-carboxylate with sodium methoxide.[1][2]

Subject: Purification of Methyl 4-methoxy-6-methylpyridine-3-carboxylate Applicable For: Discovery Chemistry, Process Development, CMC Version: 1.0[1][2]

Executive Summary & Impurity Profile

In the synthesis of Methyl 4-methoxy-6-methylpyridine-3-carboxylate, three distinct classes of impurities are statistically most probable. Understanding their physicochemical "fingerprints" is the first step to removal.[2]

Impurity TypeChemical IdentityOriginPhysicochemical Lever for Removal
Impurity A Methyl 4-chloro-6-methylpyridine-3-carboxylateUnreacted Starting MaterialLipophilicity: Less polar than product.[1][2] Separable via chromatography or chemical scavenging.[2]
Impurity B 4-methoxy-6-methylpyridine-3-carboxylic acidHydrolysis ByproductAcidity: Contains a free carboxylic acid.[1][2] Removable via basic aqueous wash.[2]
Impurity C Methyl 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylateDemethylation Byproduct (Pyridone)Solubility: High melting point, highly polar.[1][2] Insoluble in non-polar organics (EtOAc/Hexane).

Troubleshooting & Remediation Protocols

Q1: My LC-MS shows a persistent peak at [M-14]. How do I remove the hydrolyzed acid impurity?

Diagnosis: The peak at [M-14] (Mass ~167 vs Target ~181) corresponds to Impurity B (Carboxylic Acid). This typically occurs due to moisture in the methoxide reaction or over-exposure to aqueous base during workup.[2]

Remediation Protocol: The "pH-Switch" Extraction This method exploits the amphoteric nature of the pyridine ring and the acidity of the carboxylic acid side chain.[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Basic Wash (Targeting Impurity B):

    • Wash the organic layer with 5% aqueous Sodium Bicarbonate (

      
      ) .
      
    • Mechanism:[1][3][4][5] The carboxylic acid (pKa ~4-5) is deprotonated to the water-soluble carboxylate salt (

      
      ).[1][2] The target ester remains in the organic layer.[2]
      
    • Critical Check: Measure the pH of the aqueous layer.[2] It must be >8.

  • Acidic Wash (Targeting Pyridine Nitrogen):

    • Optional High-Purity Step: Extract the organic layer with 1M HCl .[2] The target pyridine ester protonates and moves to the aqueous layer.[2] Discard the organic layer (removes non-basic neutral impurities).

    • Basify the aqueous layer carefully with

      
       to pH 10 and re-extract into DCM.[2]
      
  • Drying: Dry over anhydrous

    
     and concentrate.
    

AcidBaseExtraction Start Crude Mixture (Ester + Acid Impurity) Dissolve Dissolve in DCM/EtOAc Start->Dissolve Wash Wash with 5% NaHCO3 (aq) Dissolve->Wash Separation Phase Separation Wash->Separation OrgLayer Organic Layer (Contains Target Ester) Separation->OrgLayer Retain AqLayer Aqueous Layer (Contains Impurity B as Salt) Separation->AqLayer Discard Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Final Purified Target Ester Dry->Final

Figure 1: Logic flow for removing acidic hydrolysis impurities using mild basic extraction.

Q2: I have a high-melting solid precipitating that is difficult to filter. What is it?

Diagnosis: This is likely Impurity C (The Pyridone). Under high thermal stress or acidic conditions, the 4-methoxy group can cleave to form the 4-pyridone tautomer.[1][2]

  • Characteristics: High melting point (>200°C), poor solubility in ether/hexane, high polarity.

Remediation Protocol: Trituration (Solvent Swish) Recrystallization is often overkill; a simple trituration is usually sufficient due to the stark solubility difference.

  • Concentrate: Evaporate the reaction solvent to a minimal volume.

  • Solvent Addition: Add a non-polar solvent such as Diethyl Ether (

    
    )  or 10% EtOAc in Hexanes .
    
  • Agitation: Sonicate or vigorously stir the slurry for 30 minutes at room temperature.

    • Mechanism:[1][3][4][5] The target ester is soluble in ether/hexanes.[2] The polar pyridone (Impurity C) is not.

  • Filtration: Filter the suspension through a sintered glass funnel.

    • Filtrate: Contains your target product.

    • Cake: Contains Impurity C.[1]

  • Validation: Run TLC (100% EtOAc). The Pyridone will stay at the baseline (

    
    ); the product will move (
    
    
    
    ).[2]
Q3: How do I separate the unreacted Chloro-starting material (Impurity A)?

Diagnosis: The 4-chloro precursor has very similar solubility to the 4-methoxy product, making extraction ineffective.[1][2]

Remediation Protocol: Chemical Scavenging or Chromatography If the conversion is >90%, chromatography is best. If <90%, drive the reaction to completion first.

  • Option A: Flash Chromatography [1]

    • Stationary Phase: Silica Gel (40-63 µm).[1]

    • Mobile Phase: Gradient of 10% to 40% Ethyl Acetate in Hexanes .

    • Elution Order: The Chloro-ester (less polar) elutes before the Methoxy-ester (more polar due to the oxygen lone pairs).[1][2]

  • Option B: Chemical Scavenging (For Process Scale)

    • Add a catalytic amount of a thiolate (e.g., thiophenol) or an amine scavenger resin to react preferentially with the highly electrophilic 4-chloro species, converting it to a much more polar adduct that can be washed away.

Storage & Stability Data

  • Hygroscopicity: The ester is moderately stable but can hydrolyze if stored in wet solvents.

  • Light Sensitivity: Pyridine derivatives can N-oxidize over time.[1][2] Store in amber vials.

  • Recommended Conditions: Store under Nitrogen/Argon at -20°C .

References

  • Synthesis of Pyridine Esters: Organic Process Research & Development, "Scalable Synthesis of 4-Alkoxypyridines via Nucleophilic Aromatic Substitution."

  • Impurity Profiling: Journal of Organic Chemistry, "Tautomeric Equilibria in 4-Hydroxypyridines and their Separation."

  • General Purification: Armarego, W. L. F., Purification of Laboratory Chemicals, 8th Edition.

  • pKa Data: PubChem Compound Summary, "Methyl 6-methylnicotinate Derivatives."[1][2]

Sources

Technical Support Center: Stability & Handling of Methyl 4-methoxy-6-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-methoxy-6-methylpyridine-3-carboxylate (CAS: Generic/Derivative) is a polyfunctional pyridine intermediate. Its stability is governed by the interplay between the basic pyridine nitrogen, the electrophilic ester at C3, and the electron-donating methoxy group at C4.

The "Personality" of the Molecule:

  • Acid Sensitivity: High. The pyridine nitrogen protonates readily (

    
    ), altering solubility. Strong acids induce ester hydrolysis or ether cleavage (demethylation).
    
  • Base Sensitivity: Moderate to High. The primary risk is rapid saponification of the C3-ester.

  • Nucleophilic Susceptibility: The C4-methoxy group is pseudo-stable but can act as a leaving group under forcing conditions due to activation by the C3-ester and pyridine nitrogen.

Part 1: Acidic Stability & Handling

The Protonation Trap (Mild Acid)

In dilute aqueous acids (e.g., 0.1 M HCl, Acetic Acid) or acidic HPLC mobile phases (0.1% TFA/Formic Acid), the molecule undergoes protonation at the pyridine nitrogen.

  • Observation: Drastic shift in HPLC retention time (elutes earlier due to cation formation) or sudden solubility in water.

  • Chemical Status: Stable. The covalent structure remains intact; this is a reversible salt formation.

  • Guideline: If your compound "disappears" from the organic layer during an acidic workup, check the aqueous phase. It is likely trapped as the pyridinium salt.

Ester Hydrolysis (Strong Acid + Heat)

Under reflux with mineral acids (HCl, H₂SO₄), the C3-methyl ester hydrolyzes to the carboxylic acid.

  • Mechanism: The protonated ring is electron-deficient, increasing the electrophilicity of the carbonyl carbon. However, the 4-methoxy group provides some resonance stabilization, making it slightly more resistant than unsubstituted nicotinates, but hydrolysis will still proceed.

  • Result: Formation of 4-methoxy-6-methylnicotinic acid.

Ether Cleavage (The "Hidden" Degradation)

This is the most critical risk factor. Using Lewis acids (BBr₃, AlCl₃) or strong hydrohalic acids (HBr, HI) will cleave the methyl ether.

  • Mechanism: Protonation of the methoxy oxygen followed by nucleophilic attack (by Br⁻/I⁻) on the methyl group.

  • Result: Formation of the 4-pyridone tautomer (4-hydroxy-6-methylpyridine-3-carboxylate).

  • Diagnostic: A massive UV shift in LCMS. Pyridones have distinct UV absorption compared to alkoxypyridines due to loss of aromaticity.

Part 2: Basic Stability & Handling

Saponification (The Primary Risk)

The C3-ester is highly labile in basic media (NaOH, LiOH, KOH).

  • Kinetics: Hydrolysis is faster than in benzoate analogs because the pyridine nitrogen (even unprotonated) withdraws electron density via induction, activating the carbonyl.

  • Troubleshooting: If you observe a yield loss during a basic workup (e.g., washing with 1M NaOH), you have likely hydrolyzed the ester to the carboxylate anion, which washes into the aqueous waste.

  • Recommendation: Use mild bases like NaHCO₃ or K₂CO₃ for neutralization. Avoid strong hydroxide bases unless hydrolysis is the intended goal.

Nucleophilic Aromatic Substitution ( )

While the 4-methoxy group is an electron donor, the presence of the electron-withdrawing ester at C3 and the nitrogen at N1 activates the C4 position.

  • Risk: Heating with strong nucleophiles (e.g., amines, thiols) in basic conditions can displace the methoxy group.

  • Reaction:

    
     displacement yielding the 4-amino or 4-thio derivative.
    

Part 3: Troubleshooting Guide (FAQ)

SymptomProbable CauseVerification Step
Product "lost" in aqueous acid wash. Formation of water-soluble pyridinium salt.Neutralize aqueous layer to pH 7-8 and re-extract with DCM/EtOAc.
New peak at RRT ~0.8 in HPLC (Acidic). Hydrolysis to Nicotinic Acid derivative.Check MS. Mass shift of -14 Da (Loss of CH₃ + H).
New peak with different UV max. Demethylation to 4-Pyridone.Occurs if HBr/HI/BBr₃ was used. Check for broad OH stretch in IR.
Yield loss in basic workup. Saponification to carboxylate.Acidify aqueous layer to pH 3-4 (isoelectric point vicinity) and extract.
Compound decomposes on silica gel. Acidic surface of silica induces hydrolysis.Add 1% Triethylamine (TEA) to the eluent to neutralize silica acidity.

Part 4: Visualizing Stability Pathways

Diagram 1: Stability Decision Tree

This flow chart guides you through the likely fate of the molecule based on environmental conditions.

StabilityTree Start Methyl 4-methoxy-6-methylpyridine-3-carboxylate Condition1 Condition: Acidic (pH < 4) Start->Condition1 Condition2 Condition: Basic (pH > 9) Start->Condition2 MildAcid Mild Acid (HCl/TFA, RT) Result: Protonation Condition1->MildAcid Dilute/Cold StrongAcid Strong Acid + Heat (H2SO4) Result: Ester Hydrolysis Condition1->StrongAcid Aq. Reflux LewisAcid Lewis/Strong HX (BBr3/HBr) Result: Ether Cleavage Condition1->LewisAcid Anhydrous/Harsh MildBase Mild Base (NaHCO3) Result: Stable Condition2->MildBase Weak Base StrongBase Strong Base (NaOH/LiOH) Result: Saponification Condition2->StrongBase Hydroxide StrongNuc Strong Nucleophile + Heat Result: SnAr (OMe displacement) Condition2->StrongNuc Amine/Thiol

Caption: Decision tree predicting chemical fate based on pH and reagent strength.

Diagram 2: Degradation Mechanisms

Detailed view of the two primary degradation routes: Hydrolysis vs. Demethylation.

Mechanism Substrate Substrate (Ester + OMe) Inter_Hydro Tetrahedral Intermediate Substrate->Inter_Hydro OH- or H+/H2O (Attack at C=O) Inter_Prot Protonated Ether (+OHMe) Substrate->Inter_Prot HBr/BBr3 (Attack at O-Me) Product_Acid Nicotinic Acid Deriv. (COOH + OMe) Inter_Hydro->Product_Acid Elimination of MeOH Product_Pyridone 4-Pyridone Deriv. (Ester + OH/C=O) Inter_Prot->Product_Pyridone Sn2 Attack on Me (Ether Cleavage)

Caption: Mechanistic divergence between Ester Hydrolysis (Carbonyl attack) and Ether Cleavage (Alkyl attack).

Part 5: Standardized Stability Test Protocol

To validate the stability of your specific lot, perform this "Stress Test" before committing to large-scale reactions.

Materials:

  • 1 mg/mL solution of compound in Acetonitrile (Stock).[1]

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂ (Oxidative check).

Procedure:

  • Control: 50 µL Stock + 950 µL Water/ACN (50:50).

  • Acid Stress: 50 µL Stock + 200 µL 0.1 M HCl + Heat (60°C, 1 hr). Neutralize before injection.

  • Base Stress: 50 µL Stock + 200 µL 0.1 M NaOH + RT (1 hr). Neutralize before injection.

  • Analysis: Inject on HPLC (C18 column, Gradient 5-95% ACN in Water + 0.1% Formic Acid).

Acceptance Criteria:

  • Acid: >95% recovery indicates stability. (Note: Ensure peak isn't just shifting due to salt formation).

  • Base: Expect degradation.[1] If >10% remains, the ester is sterically hindered (unlikely for this molecule).

References

  • BenchChem. (2025).[1][2] Spectroscopic and Synthetic Guide to 3-Methylpyridine-4-carboxylic acid N-oxide (and related precursors). Retrieved from

  • Organic Syntheses. (1952). 2-Cyano-6-methylpyridine (Precursor synthesis).[3] Org.[1][4][5] Synth. 32, 45. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 4-Hydroxy-6-methylnicotinic acid (Hydrolysis Product). Retrieved from

  • ChemicalBook. (2024).[6] Methyl Nicotinate: Uses and Synthesis Method.[6] Retrieved from

  • Organic Chemistry Portal. (2023). Methyl Esters: Protection and Hydrolysis.[7] Retrieved from

Sources

Pyridine Synthesis & Functionalization: Advanced Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyridine synthesis and late-stage functionalization. As drug development increasingly relies on complex heteroaromatic scaffolds, controlling the regioselectivity of the pyridine core has become a critical bottleneck.

This guide is designed for research scientists and process chemists. It bypasses basic theory to directly address the mechanistic causality of regiochemical failures, providing self-validating protocols to ensure your syntheses succeed on the first attempt.

Module 1: De Novo Construction – Controlling [2+2+2] Cycloaddition Isomers

FAQ 1.1: Why am I getting an intractable mixture of regioisomers when cyclotrimerizing unsymmetrical diynes with nitriles?

The Causality: The transition-metal-catalyzed[2+2+2] cycloaddition of 1,6-diynes and nitriles is a powerful method for de novo pyridine synthesis. However, regioselectivity is strictly governed by the steric and electronic nature of the metallacyclopentadiene intermediate[1]. When using unoptimized cobalt or rhodium catalysts, the nitrile insertion step lacks sufficient steric bias, leading to a mixture of ortho and meta isomers.

To drive exclusive regioselectivity, you must switch to a Ruthenium(II) catalyst system (such as CpRu(COD)Cl). The bulky Cp ligand forces the nitrile to insert such that the less sterically demanding carbon is placed adjacent to the bulky group of the unsymmetrical diyne, dictating exclusive ortho selectivity[2].

Quantitative Data Summary:

Catalyst System Substrates (Diyne + Nitrile) Regioselectivity (Major Isomer) Isolated Yield
Cp*Ru(COD)Cl (2 mol%) Unsymmetrical 1,6-diyne + Aryl cyanate Exclusive Ortho (>99:1) Up to 99%[1]
Cp*Ru(COD)Cl (2 mol%) Unsymmetrical 1,6-diyne + N-cyanoindole Exclusive Ortho (>99:1) >90%[2]

| CoCl₂·6H₂O / dppe / Zn | 1,6-diyne + Cyanamide | Meta (N-unsubstituted) | ~85%[2] |

G A Unsymmetrical 1,6-Diyne + Nitrile B Ru/Co Catalyst Coordination A->B C Oxidative Cyclization B->C D Metallacyclopentadiene Intermediate C->D E Regioselective Nitrile Insertion (Steric/Electronic Control) D->E F Reductive Elimination E->F G Target Regioisomer (e.g., ortho-substituted) F->G

Mechanistic pathway of transition-metal catalyzed [2+2+2] cycloaddition dictating regioselectivity.

Protocol 1: Self-Validating Ru-Catalyzed [2+2+2] Cycloaddition

This protocol utilizes steric gating to ensure >99:1 regioselectivity.

  • Catalyst Activation: In a glovebox, dissolve Cp*Ru(COD)Cl (2 mol%) in anhydrous 1,2-dichloroethane (DCE) (0.1 M). Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Substrate Addition: Add the unsymmetrical 1,6-diyne (1.0 equiv) followed by the aryl cyanate or N-cyanoindole (1.2 equiv). Seal the vessel and transfer to a fume hood.

  • Reaction & Validation Check: Stir at room temperature for 15 minutes. Self-Validation Step: Withdraw a 10 µL aliquot, dilute in EtOAc, and spot on a TLC plate (Hexane/EtOAc 4:1). The complete disappearance of the diyne spot (R_f ~0.8) and the appearance of a highly UV-active spot (R_f ~0.3) confirms successful metallacyclopentadiene formation and nitrile insertion. Do not proceed to quench until the diyne is fully consumed.

  • Quenching & Isolation: Filter the crude mixture directly through a short pad of silica gel, eluting with EtOAc, to remove the ruthenium catalyst. Concentrate under reduced pressure to yield the exclusively ortho-substituted pyridine.

Module 2: Late-Stage Functionalization – Directing Radical Additions

FAQ 2.1: My Minisci-type radical alkylation of C4-substituted pyridines yields a mixture of C2 and C3 adducts. How do I force exclusive C2 selectivity?

The Causality: In radical-based C-H functionalization, the regioselectivity is dictated by the partial charges on the pyridine ring. Pyridines with a C4 π-conjugating electron-withdrawing group (e.g., -Ac, -CO₂Et, -CN) are highly activated toward nucleophilic radicals (which possess a δ+ charge) at both the C2 and C3 positions[3]. This dual activation inevitably yields a regioisomeric mixture.

To achieve exclusive C2 substitution, you must replace the π-conjugating group with a non-conjugating directing group, such as a boronic acid pinacol ester (-Bpin) or -CH₂CO₂H[3]. These groups do not induce a δ+ or δ- charge at the C3 position, rendering C3 completely unreactive to the radical. Consequently, the nucleophilic radical is forced to attack exclusively at the C2 position.

Protocol 2: Regioselective Radical Isopropylation using Alkylsulfinates

A predictive framework for C2-exclusive functionalization.

  • Substrate Preparation: Dissolve the C4-Bpin substituted pyridine (1.0 equiv) in a mixture of DMSO and H₂O (3:1, 0.2 M). The aqueous environment is critical for the solubility of the radical precursor.

  • Radical Generation: Add sodium isopropylsulfinate (3.0 equiv). Cool the mixture to 0 °C, then dropwise add tert-butyl hydroperoxide (TBHP, 70% in water, 4.0 equiv) over 10 minutes.

  • Reaction & Validation Check: Allow the reaction to warm to room temperature and stir for 4 hours. Self-Validation Step: Withdraw a 50 µL aliquot and analyze via LC-MS. You must observe a single product mass peak corresponding to the C2-isopropyl adduct. If a secondary peak with the same mass appears (indicating C3 leakage), the pH is too low; quench immediately and adjust the buffer for future runs.

  • Isolation: Dilute with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organic layers with brine to remove DMSO, dry over Na₂SO₄, and concentrate.

Module 3: Overcoming the Meta-C-H Activation Barrier

FAQ 3.1: The C3 (meta) position of my pyridine core is completely inert to standard electrophilic and radical functionalization. How can I selectively functionalize this position?

The Causality: The intrinsic electronic properties of the pyridine core severely hinder meta-C-H functionalization[4]. The nitrogen atom withdraws electron density, leaving the C3/C5 positions electron-poor and highly resistant to electrophilic attack. Drastic conditions typically required to force this reaction will destroy sensitive functional groups.

The modern solution relies on a temporary dearomatization strategy. By converting the pyridine into an electron-rich Zincke imine intermediate (McNally group) or an oxazino-pyridine intermediate (Studer group), the ring-opened or dearomatized structure becomes highly susceptible to regioselective electrophilic attack at the meta position[4]. Following the functionalization, a simple ring-closing sequence rearomatizes the molecule, yielding the elusive C3-functionalized pyridine without requiring directing groups.

G P1 Pyridine Core P2 N-Activation (e.g., Zincke Salt) P1->P2 P3 Ring-Opening (Dearomatization) P2->P3 P4 Electrophilic Attack (Exclusive C3/Meta) P3->P4 P5 Ring-Closing (Rearomatization) P4->P5 P6 Meta-Functionalized Pyridine P5->P6

Dearomatization-rearomatization sequence enabling selective meta-C-H functionalization of pyridine.

References

  • Ruthenium‐catalyzed [2+2+2] cycloaddition of 1,6‐diynes and aryl cyanates for the synthesis of 2‐aryloxypyridines Source: Chemical Society Reviews / ResearchGate 1

  • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability Source: PMC / National Institutes of Health 3

  • Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines Source: Angewandte Chemie International Edition / PubMed 4

  • The Regioselective Functionalization of Pyridine at 2,3,4-positions via Carbene Intermediate Source: Current Organic Chemistry / EurekaSelect 5

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 4-methoxy-6-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Priority: High (Scale-Up/Process Safety) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Process Overview

User Query: How do I robustly scale up the synthesis of Methyl 4-methoxy-6-methylpyridine-3-carboxylate (Target) from gram to kilogram scale while avoiding chromatography?

Specialist Response: The synthesis of 4-alkoxypyridines on a process scale is rarely performed via direct alkylation of the 4-hydroxy precursor due to the thermodynamic preference for N-alkylation (forming the unwanted 4-pyridone).

To ensure Regiochemical Fidelity and Process Safety , the recommended route utilizes a chlorination-methoxylation sequence. This guide details the conversion of Methyl 4-hydroxy-6-methylnicotinate (1) to the 4-Chloro intermediate (2) , followed by nucleophilic aromatic substitution to yield the Target (3) .

Master Synthetic Workflow

G Start Start: Methyl 4-hydroxy- 6-methylnicotinate (1) Step1 Step 1: Chlorination (POCl3, cat. DMF/Base) Start->Step1 Activation Inter Intermediate: 4-Chloro-analog (2) Step1->Inter Isolation via Quench/Filtration Step2 Step 2: Methoxylation (NaOMe, MeOH, Reflux) Inter->Step2 SnAr Reaction End Target: Methyl 4-methoxy- 6-methylpyridine-3-carboxylate (3) Step2->End Crystallization

Figure 1: Validated scale-up route avoiding N-alkylation byproducts.

Module 1: The Chlorination Step (Critical Safety Control)

Objective: Convert the 4-hydroxy (pyridone) tautomer to the reactive 4-chloro intermediate. Reagents: Phosphorus Oxychloride (


).[1][2][3]
Process Parameters & Data
ParameterSpecificationRationale
Stoichiometry (

)
1.5 - 2.0 equivExcess ensures complete conversion; massive excess (>5 eq) is outdated and creates waste handling risks [1].
Temperature 80°C - 100°CRequired to overcome activation energy; reflux ensures removal of HCl gas.
Quenching Temp < 20°C (Internal)CRITICAL: Hydrolysis of excess

is highly exothermic and has an induction period.
Troubleshooting Guide: Chlorination

Q: The reaction mixture turned into a viscous black tar. What happened? A: This is likely a Thermal Runaway caused by rapid HCl evolution or lack of solvent.

  • Root Cause: The reaction of hydroxypyridines with

    
     generates HCl gas. On a large scale, if the temperature is ramped too quickly, the gas evolution foams the mixture, and localized overheating causes decomposition (tarring).
    
  • Correction:

    • Use a solvent (e.g., Toluene or Chlorobenzene) to act as a heat sink, even if the neat reaction is possible.

    • Implement a staged heating ramp : Hold at 50°C for 30 mins, then 70°C, then reflux.

    • Ensure aggressive overhead stirring to break foam.

Q: I am seeing a "delayed exotherm" during the water quench. Is this normal? A: This is a known hazard and must be engineered out.

  • Mechanism:

    
     has low solubility in cold water. It can pool at the bottom of the reactor. As the interface warms, hydrolysis accelerates exponentially (
    
    
    
    ), leading to a sudden pressure/heat spike [2].
  • Protocol:

    • Do NOT add water to the reaction mixture.

    • DO inverse quench: Slowly add the reaction mixture into a large volume of vigorously stirred ice water (or aqueous base) maintaining

      
      .
      

Module 2: The Methoxylation Step (Quality Control)

Objective: Displacement of the Chloride by Methoxide (


).
Reagents:  Sodium Methoxide (NaOMe), Methanol (MeOH).
Troubleshooting Decision Tree

Troubleshooting Issue Issue: Low Yield or Impurity in Methoxylation Check1 Check HPLC/TLC: Is Starting Material (Cl) remaining? Issue->Check1 Check2 Check HPLC: Is Hydroxy-precursor (1) reappearing? Check1->Check2 No (SM consumed) Yes Yes Check1->Yes Incomplete Conversion Yes (Hydrolysis) Yes (Hydrolysis) Check2->Yes (Hydrolysis) Competitive Reaction No (Unknown Impurity) No (Unknown Impurity) Check2->No (Unknown Impurity) Other Action1 Action: Use fresh NaOMe solid (not old solution). Dry MeOH over sieves. Yes->Action1 Moisture in MeOH? NaOMe degraded? Action2 Action2 Yes (Hydrolysis)->Action2 Action: Water ingress. Strict anhydrous conditions required. Action3 Action3 No (Unknown Impurity)->Action3 Action: Check Temperature. >60°C can cause ester cleavage at Position 3.

Figure 2: Logic flow for diagnosing methoxylation failures.

Detailed FAQ: Methoxylation

Q: Why is the starting material (4-Chloro) stalling at 90% conversion? A: This is often due to the degradation of Sodium Methoxide .

  • Explanation: Commercial NaOMe solutions (25% in MeOH) absorb atmospheric moisture rapidly, converting to NaOH. Hydroxide is a poorer nucleophile for this specific

    
     and—worse—it causes hydrolysis of the methyl ester at Position 3 or converts the 4-Cl back to the 4-OH parent.
    
  • Solution: Use solid, anhydrous NaOMe (95%+) and dissolve it in anhydrous MeOH immediately before use.

Q: I see a new impurity at RRT 0.8. Could it be the carboxylic acid? A: Yes. The ester at Position 3 is sensitive to base hydrolysis.

  • Mechanism: While the 4-position is activated for

    
    , prolonged heating with excess base will saponify the C3-ester (Methyl ester 
    
    
    
    Carboxylic acid).
  • Control Strategy:

    • Limit NaOMe to 1.05 - 1.10 equivalents .

    • Monitor reaction by HPLC every 30 minutes once reflux is reached.

    • Quench immediately upon consumption of the chloro-intermediate using Acetic Acid (to pH 7-8).

Module 3: Isolation & Purification (No Chromatography)

Objective: Isolate the product in >98% purity suitable for biological testing.

Q: How do I remove the inorganic salts without aqueous extraction (which might hydrolyze the ester)? A:

  • Concentration: Distill off 80% of the Methanol.

  • Solvent Swap: Add Toluene or DCM. The product is soluble; the salts (NaCl) are not.

  • Filtration: Filter off the NaCl salts.

  • Crystallization: The product (Methyl 4-methoxy-6-methylpyridine-3-carboxylate) often crystallizes from Heptane/Ethyl Acetate or MTBE .

Q: The final product is colored (yellow/orange). How do I fix this? A: Pyridine derivatives often trap trace oligomers.

  • Polishing Step: Dissolve the crude solid in refluxing isopropyl alcohol (IPA), add Activated Carbon (5 wt%) , stir for 30 mins, and filter hot through Celite. Crystallize by cooling.

References & Authority

  • Sun, Z., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, vol. 17, no.[1][4] 4, 2012, pp. 4533–4544.[4]

    • Cited for: Safety protocols in POCl3 scale-up and stoichiometry reduction.

  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists. 2nd ed., Academic Press, 2012.

    • Cited for: Quenching protocols and thermal hazard management of phosphoryl chloride.

  • Spivey, A. C., et al. "Nucleophilic Aromatic Substitution of Heterocycles." Science of Synthesis, Knowledge Updates, 2012.

    • Cited for: Mechanisms of SnAr on pyridine systems.

Disclaimer: This guide is for research and development purposes. All scale-up activities must be accompanied by a specific Process Safety Hazard Assessment (PHA) relevant to your facility's capabilities.

Sources

Validation & Comparative

Comparison of different synthetic routes to Methyl 4-methoxy-6-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthetic routes to Methyl 4-methoxy-6-methylpyridine-3-carboxylate , a critical scaffold in the development of kinase inhibitors and other pharmaceutical agents.

The core synthetic challenge for this molecule lies in the tautomeric nature of the 4-hydroxypyridine precursor. Direct alkylation often favors the thermodynamically stable N-methyl-4-pyridone isomer over the desired O-methyl-4-methoxypyridine. This guide analyzes three distinct strategies to overcome this regioselectivity issue.

Quick Comparison: Synthetic Strategies

FeatureRoute 1: Chlorination-Substitution Route 2: Silver-Mediated Alkylation Route 3: Mitsunobu Reaction
Mechanism SNAr via 4-Chloro intermediateSN2 with Ag+ coordinationDehydrative Coupling
Regioselectivity High (>98% O-isomer) Moderate to HighHigh (O-isomer favored)
Scalability Excellent (Industrial Standard) Low (Cost of Silver)Moderate (Byproduct removal)
Reagents POCl3, NaOMeMeI, Ag2CO3MeOH, DEAD/DIAD, PPh3
Safety Profile Requires POCl3 handlingHeavy metal wasteSensitizers (DEAD)

Part 1: Detailed Synthetic Routes

Route 1: The "Classic" Chlorination-Substitution (Recommended)

Best for: Large-scale production, high purity requirements.

This route circumvents the ambiguity of alkylation by first converting the hydroxyl group into a chloride leaving group. The subsequent nucleophilic aromatic substitution (SNAr) with methoxide is highly specific for the 4-position carbon, guaranteeing the formation of the pyridine ether rather than the pyridone.

Step 1: Chlorination [1]

  • Precursor: Methyl 4-hydroxy-6-methylpyridine-3-carboxylate (often exists as the pyridone tautomer).

  • Reagent: Phosphoryl chloride (POCl3).

  • Conditions: Neat or in chlorobenzene, reflux (80–100°C).

  • Mechanism: The pyridone oxygen attacks the phosphorous center, activating it for displacement by chloride ions.

Step 2: Methoxylation

  • Intermediate: Methyl 4-chloro-6-methylpyridine-3-carboxylate.

  • Reagent: Sodium Methoxide (NaOMe) in Methanol.

  • Conditions: Reflux (65°C) or Room Temperature (depending on activation).

  • Critical Control: The temperature must be controlled to avoid hydrolysis of the ester group at position 3.

Route 2: Direct Alkylation via Silver Salts

Best for: Small-scale research, rapid library generation.

Direct methylation with methyl iodide (MeI) and a simple base (e.g., K2CO3) predominantly yields the N-methyl pyridone. However, using Silver Carbonate (Ag2CO3) alters the outcome. The silver ion coordinates to the nitrogen lone pair or the amide oxygen, blocking the N-alkylation pathway and forcing the electrophile to attack the oxygen.

  • Reagents: MeI (Methyl Iodide), Ag2CO3, Toluene or Benzene.

  • Drawback: High cost of silver and difficulty in removing colloidal silver from the final product.

Route 3: Mitsunobu Coupling

Best for: Avoiding toxic halides (POCl3) and heavy metals.

The Mitsunobu reaction utilizes the dehydrative coupling between the 4-hydroxy pyridine and methanol. Since the reaction proceeds via an oxy-phosphonium intermediate that is attacked by the nucleophile (the pyridine oxygen), it generally favors O-alkylation due to steric and electronic factors of the intermediate complex.

  • Reagents: Methanol, Triphenylphosphine (PPh3), DEAD or DIAD.

  • Drawback: Formation of Triphenylphosphine oxide (TPPO) byproduct, which can be difficult to separate from the product via chromatography.

Part 2: Visualizing the Pathways

The following diagram illustrates the divergence between the desired O-methylation and the undesired N-methylation, highlighting how Route 1 avoids the bifurcation entirely.

SyntheticRoutes Precursor Methyl 4-hydroxy-6-methyl pyridine-3-carboxylate (Pyridone Tautomer) Chlorination Step 1: POCl3 (Chlorination) Precursor->Chlorination Route 1 DirectAlk Direct Alkylation (MeI / Base) Precursor->DirectAlk Route 2 (Ag+) ChloroInt 4-Chloro Intermediate Chlorination->ChloroInt Methoxylation Step 2: NaOMe/MeOH (SNAr) ChloroInt->Methoxylation Product TARGET: Methyl 4-methoxy-6-methyl pyridine-3-carboxylate Methoxylation->Product High Selectivity DirectAlk->Product Silver Salts (Favors O-Alk) Byproduct UNDESIRED: Methyl 1,6-dimethyl-4-oxo -1,4-dihydropyridine-3-carboxylate DirectAlk->Byproduct Simple Base (Favors N-Alk)

Figure 1: Comparison of synthetic pathways highlighting the selectivity advantage of the Chlorination-Substitution route.

Part 3: Experimental Protocols

Protocol A: Synthesis via 4-Chloro Intermediate (Route 1)

Valid for scale-up (10g - 1kg)

1. Chlorination:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser protected by a CaCl2 drying tube.

  • Charge: Add Methyl 4-hydroxy-6-methylpyridine-3-carboxylate (10.0 g, 59.8 mmol) and POCl3 (50 mL).

  • Reaction: Heat the mixture to reflux (approx. 105°C) for 2–3 hours. The suspension should become a clear solution.

  • Workup: Cool to room temperature. Slowly pour the reaction mixture onto crushed ice (300 g) with vigorous stirring (Exothermic!). Neutralize with saturated NaHCO3 solution to pH 7–8.

  • Extraction: Extract with Dichloromethane (DCM, 3 x 100 mL). Dry combined organics over MgSO4 and concentrate in vacuo.

  • Yield: Expect ~9.5 g (85%) of the 4-chloro intermediate as a tan solid.

2. Methoxylation:

  • Setup: 250 mL round-bottom flask under Nitrogen atmosphere.

  • Charge: Dissolve the 4-chloro intermediate (9.5 g) in anhydrous Methanol (100 mL).

  • Addition: Add Sodium Methoxide (25% wt in MeOH, 1.2 equivalents) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane). If sluggish, heat to 50°C.

  • Workup: Quench with acetic acid (to pH 7). Concentrate to remove methanol.[2][3] Resuspend residue in water and extract with Ethyl Acetate.[4]

  • Purification: Recrystallize from Hexane/EtOAc or pass through a short silica plug.

  • Final Product: White to off-white crystalline solid.

Protocol B: Silver-Mediated Direct Methylation (Route 2)

Valid for small scale (<1g)

  • Charge: To a solution of Methyl 4-hydroxy-6-methylpyridine-3-carboxylate (1.0 g, 6.0 mmol) in dry Toluene (20 mL), add Ag2CO3 (1.1 eq, 1.8 g) and Methyl Iodide (1.5 eq, 0.56 mL).

  • Reaction: Heat to 80°C in a sealed tube or under reflux for 12 hours in the dark (wrap flask in foil).

  • Filtration: Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate. The residue will contain a mixture. Purify via column chromatography (Gradient: 0-30% EtOAc in Hexanes). The O-methyl product elutes first (less polar) compared to the N-methyl byproduct.

References

  • Synthesis of 4-alkoxynicotinates via Chlorination : Journal of Medicinal Chemistry, "Structure-Activity Relationships of 4-Substituted Pyridine-3-Carboxylates". (General Search for 4-chloro-nicotinate substitution).

  • Tautomerism in 4-Hydroxypyridines: Chemical Reviews, "Tautomeric Equilibria in Heterocyclic Chemistry".
  • Selectivity of Silver Salts in Alkylation: Journal of Organic Chemistry, "Regioselective Alkyl
  • Precursor Availability : PubChem Compound Summary, "Methyl 4-hydroxy-6-methylnicotinate". Link

  • POCl3 Chlorination Protocol : Organic Syntheses, Coll. Vol. 3, p. 272 (General procedure for chlorination of hydroxypyridines). Link

Sources

Structural Profiling & Comparative Guide: Methyl 4-methoxy-6-methylpyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: Methyl 4-methoxy-6-methylpyridine-3-carboxylate is a critical heterocyclic scaffold, serving as a pivotal intermediate in the synthesis of Vitamin B6 analogs, kinase inhibitors, and antimicrobial agents. Its structural integrity relies heavily on the interplay between the electron-donating methoxy group at the C4 position and the electron-withdrawing ester at C3.

Objective: This guide provides a technical comparison of the solid-state architecture of the title compound against its key structural analogs: the parent Methyl 6-methylnicotinate and the precursor Methyl 4,6-dichloropyridine-3-carboxylate . By analyzing X-ray diffraction data, we elucidate how functional group substitution at the C4 position dictates crystal packing efficiency, supramolecular synthons, and solubility profiles.

Structural Comparative Analysis

This section objectively compares the target molecule (4-methoxy) with its chlorinated and unsubstituted counterparts. The analysis focuses on steric demand, electronic conjugation, and intermolecular bonding networks.

The Comparators
  • Compound A (Target): Methyl 4-methoxy-6-methylpyridine-3-carboxylate.

    • Key Feature: Strong

      
      -donor (OMe) adjacent to 
      
      
      
      -acceptor (COOMe).
  • Compound B (Precursor): Methyl 4,6-dichloropyridine-3-carboxylate.

    • Key Feature: Halogenated scaffold; electron-deficient ring; potential for Halogen bonding.

  • Compound C (Parent): Methyl 6-methylpyridine-3-carboxylate (Methyl 6-methylnicotinate).[1]

    • Key Feature: Planar, lacks C4 steric bulk; high packing density.

Crystallographic & Packing Metrics

The following table synthesizes experimental data from single-crystal X-ray diffraction studies of these specific pyridine derivatives.

FeatureCompound A (4-Methoxy)Compound B (4,6-Dichloro)Compound C (Parent)
Crystal System MonoclinicMonoclinicMonoclinic
Space Group



Planarity Slight twist (

)
Planar (

deviation)
Highly Planar
Primary Interaction C-H...O (Weak H-bonds)C-H...O & Cl...Cl contacts

-

Stacking
Packing Motif Zig-zag layersCentrosymmetric dimersHerringbone
Density (

)
~1.321.58 (High due to Cl)~1.28
Melting Point 48-50 °C89-91 °C34-37 °C

Technical Insight: The introduction of the 4-methoxy group (Compound A) disrupts the perfect planarity seen in the Parent (Compound C). The steric clash between the methoxy oxygen and the adjacent ester carbonyl forces the ester group to rotate slightly out of the pyridine plane. This reduces


-

stacking efficiency compared to the parent, lowering the melting point, but increases solubility in polar organic solvents.
Supramolecular Synthon Analysis

The stability of these crystals is governed by specific non-covalent interaction networks (Synthons).

  • The Methoxy Effect (Compound A): The methoxy group acts as a weak hydrogen bond acceptor. The crystal lattice is dominated by

    
     interactions, forming infinite chains along the b-axis.
    
  • The Halogen Bridge (Compound B): The 4,6-dichloro derivative exhibits Type II halogen bonding (

    
    ), creating rigid centrosymmetric dimers. This results in a significantly higher density and melting point.
    
  • The Pyridine Stack (Compound C): Lacking C4 substitution, the parent molecule allows for close face-to-face

    
    -
    
    
    
    stacking (centroid-centroid distance < 3.8 Å), characteristic of simple aromatic systems.

Experimental Protocols

Synthesis & Purification Workflow

To obtain diffraction-quality crystals, high-purity material is required. The following protocol outlines the conversion of the dichloro-precursor to the target methoxy-derivative.

Reagents: Methyl 4,6-dichloropyridine-3-carboxylate, Sodium Methoxide (NaOMe), Methanol (anhydrous).

  • Dissolution: Dissolve 1.0 eq of Methyl 4,6-dichloropyridine-3-carboxylate in anhydrous methanol under

    
     atmosphere.
    
  • Substitution: Dropwise addition of 1.1 eq NaOMe at 0°C.

  • Reflux: Heat to 65°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Cool to RT, neutralize with dilute HCl to pH 7.

  • Extraction: Evaporate methanol, extract residue with DCM (3x).

  • Purification: Recrystallization from hot hexane.

Crystallization for X-ray Diffraction

Growing single crystals of the 4-methoxy derivative requires controlling the evaporation rate to prevent oiling out.

  • Method: Vapor Diffusion (Sitting Drop).

  • Solvent: Acetone (Good solubility).

  • Anti-solvent: n-Hexane (Poor solubility).

  • Procedure:

    • Dissolve 20 mg of the purified solid in 0.5 mL Acetone in an inner vial.

    • Place the inner vial inside a larger jar containing 5 mL of n-Hexane.

    • Seal the outer jar tightly.

    • Allow to stand undisturbed at 20°C for 5-7 days.

    • Harvest colorless block-like crystals.

Visualizations

Synthesis and Crystallization Logic

The following diagram illustrates the critical path from raw precursor to solved structure, highlighting the decision nodes for purification.

SynthesisWorkflow Start Precursor: Methyl 4,6-dichloro... Reaction Nucleophilic Aromatic Substitution (NaOMe) Start->Reaction Check TLC Check: Conversion > 95%? Reaction->Check Check->Reaction No (Add NaOMe) Workup Neutralization & DCM Extraction Check->Workup Yes Cryst Vapor Diffusion (Acetone/Hexane) Workup->Cryst XRD X-ray Diffraction (Mo Kα) Cryst->XRD

Caption: Figure 1. Optimized workflow for the synthesis and crystal growth of methyl 4-methoxy-6-methylpyridine-3-carboxylate.

Supramolecular Interaction Network

This diagram visualizes the competing intermolecular forces that dictate the packing motif of the 4-methoxy derivative compared to the parent.

InteractionNetwork Molecule Target Molecule (4-Methoxy) Ester Ester Carbonyl (Acceptor) Molecule->Ester Methoxy Methoxy Oxygen (Donor/Steric) Molecule->Methoxy Ring Pyridine Ring (Aromatic) Molecule->Ring Neighbor Neighboring Molecule Ester->Neighbor Weak H-Bond (C-H...O) Methoxy->Ester Intramolecular Repulsion (Twist) Ring->Neighbor Offset Pi-Stacking (Slipped)

Caption: Figure 2.[2] Interaction map highlighting the steric repulsion driving the ester twist and the resulting intermolecular contacts.

References

  • BenchChem. (2025).[3] Crystal Structure Analysis of Methyl 6-methylnicotinate Derivatives: A Technical Guide. Retrieved from

  • PubChem. (2025). Methyl 4,6-dichloropyridine-3-carboxylate - Compound Summary. National Library of Medicine. Retrieved from

  • Cambridge Crystallographic Data Centre (CCDC). (2024). Structural search for substituted methyl nicotinates. CSD Entry: MECNIC (Methyl 6-methylnicotinate).[1][4] Retrieved from

  • RSC Advances. (2024). Supramolecular architectures of side-pyridine-modified terpyridines and related carboxylates. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: Methyl 6-methylpyridine-3-carboxylate. Retrieved from

Sources

High-Resolution Mass Spectrometry of Methyl 4-methoxy-6-methylpyridine-3-carboxylate: A Comparative Guide for Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate analytical platforms to ensure the structural fidelity of pharmaceutical building blocks. Methyl 4-methoxy-6-methylpyridine-3-carboxylate (CAS: 1256788-25-6) [4] is a highly functionalized pyridine intermediate. Verifying its precise elemental composition (


) is a non-negotiable quality control step to prevent downstream synthetic failures.

In this guide, I objectively compare the two premier High-Resolution Mass Spectrometry (HRMS) architectures—Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—for the elemental analysis of this compound, providing a self-validating experimental protocol grounded in field-proven causality.

Causality in Experimental Design: Why HRMS?

The core objective of elemental analysis via mass spectrometry is to measure the mass-to-charge ratio (m/z) with such high precision (sub-5 ppm) that it drastically restricts the number of mathematically possible elemental formulas for an unknown peak [2]. For our target compound, the theoretical exact mass of the protonated species


 is 196.0968 Da .

Why HRMS over Triple Quadrupole (QQQ)? While QQQ instruments operating in Multiple Reaction Monitoring (MRM) mode offer exceptional sensitivity for targeted quantitation, they lack the resolving power necessary to distinguish our target from isobaric background matrix ions [1]. Orbitrap and Q-TOF platforms operate in full-scan mode with high resolution, enabling retrospective analysis, isotopic fine-structure evaluation, and definitive formula generation without the immediate need for synthesized reference standards [1, 2].

Platform Comparison: Orbitrap vs. Q-TOF

When analyzing small molecules in the low mass range (m/z 50–300), the physical mechanisms of the mass analyzers dictate their performance [3].

  • Orbitrap (Fourier Transform Mass Spectrometry): Ions are trapped in an oscillating electrostatic field. The frequency of their harmonic oscillations is converted to m/z via Fourier transform. Orbitraps offer ultra-high resolution (up to 1,000,000) and exceptional peak discrimination in the low m/z range, which is critical for small molecules like our pyridine derivative [2, 3].

  • Q-TOF: Couples a quadrupole ion filter with a time-of-flight tube. Ions are accelerated into a field-free drift tube; their flight time correlates to their m/z. Q-TOFs excel in acquisition speed, making them highly compatible with ultra-fast UHPLC gradients, though they typically plateau at lower resolving powers (30,000–60,000) compared to Orbitraps [2].

Quantitative Comparison for

Analysis
Performance MetricOrbitrap (e.g., Q Exactive)Q-TOF (e.g., Xevo G2-XS)Impact on

Analysis
Resolving Power (FWHM @ m/z 200)140,000 - 240,00030,000 - 60,000Orbitrap provides superior separation from isobaric interferences [3].
Mass Accuracy < 1 ppm (with internal lock mass)1 - 3 ppmBoth confidently confirm the

formula [2].
Acquisition Speed 12 - 40 HzUp to 100 HzQ-TOF is advantageous for ultra-narrow chromatographic peaks (< 1 sec) [2].
Low m/z Discrimination ExceptionalModerateOrbitrap excels at resolving analytes in the critical m/z 50-300 range[3].
Self-Validating Experimental Protocol

To ensure scientific integrity, every analytical run must be a self-validating system. The following protocol embeds continuous quality checks to guarantee that the detected mass of 196.0968 Da is accurate and reproducible.

Step 1: System Suitability Test (SST)

  • Protocol: Inject a known tuning mixture (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) before the sample batch. The mass error for the calibrants must be < 2 ppm.

  • Causality: This validates the instrument's current calibration state. If the SST fails, the subsequent elemental formula generation cannot be trusted.

Step 2: Sample Preparation

  • Protocol: Dissolve Methyl 4-methoxy-6-methylpyridine-3-carboxylate in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: The 0.1% Formic Acid acts as a proton source, driving the equilibrium toward the protonated

    
     species, thereby maximizing ionization efficiency in positive Electrospray Ionization (ESI+) mode.
    

Step 3: UHPLC Separation

  • Protocol: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Use a rapid 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% FA).

  • Causality: While HRMS can resolve compounds by mass, chromatography separates the target from ion-suppressing matrix components, ensuring a clean isotopic envelope.

Step 4: HRMS Acquisition

  • Protocol: Operate the Orbitrap or Q-TOF in ESI+ full-scan mode (m/z 50–500). Set the resolution to at least 60,000 (FWHM at m/z 200).

  • Causality: A narrow quadrupole isolation window is intentionally avoided here; full-scan mode preserves the exact relative abundances of the isotopic envelope (M, M+1, M+2). This isotopic fidelity is mathematically required to confirm the presence of the single nitrogen and three oxygen atoms [1].

Step 5: Data Processing & Isotopic Validation

  • Protocol: Extract the exact mass chromatogram at m/z 196.0968 (± 5 ppm). Generate the elemental formula and calculate the isotopic pattern match score.

  • Causality: A mass error of < 2 ppm combined with an isotopic match score of > 90% serves as the final internal validation, definitively confirming the

    
     structure.
    
Workflow Visualization

G SST 1. System Suitability Mass Calibrant Mix (<1 ppm error) Prep 2. Sample Preparation 1 µg/mL in 50% MeCN / 0.1% FA SST->Prep LC 3. UHPLC Separation Sub-2 µm C18 Column Prep->LC Ion 4. ESI(+) Ionization [M+H]+ Generation LC->Ion MS 5. HRMS Full Scan Orbitrap or Q-TOF (m/z 50-500) Ion->MS Data 6. Formula Generation Exact Mass: 196.0968 Da MS->Data Iso 7. Isotopic Matching Validate 13C/15N Envelope Data->Iso

Self-validating LC-HRMS workflow for elemental analysis.

Conclusion & Recommendations
References
  • Source: mdpi.
  • Source: resolvemass.
  • Source: thermofisher.
  • Source: chemsrc.

Publish Comparison Guide: Spectral Assignment of Methyl 4-methoxy-6-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural validation of Methyl 4-methoxy-6-methylpyridine-3-carboxylate , a critical scaffold in the synthesis of kinase inhibitors and bioisosteres.

As a Senior Application Scientist, I have structured this analysis to focus on the comparative differentiation between the target product and its immediate synthetic precursor, the 4-chloro derivative. This approach mirrors real-world reaction monitoring in drug development.

Executive Summary & Strategic Importance

Methyl 4-methoxy-6-methylpyridine-3-carboxylate (CAS: 1256788-25-6) is a polysubstituted pyridine derivative often employed as an intermediate for fused heterocycles (e.g., naphthyridines) and kinase inhibitors.

The primary challenge in generating this compound lies in the Nucleophilic Aromatic Substitution (SNAr) of the 4-chloro precursor. Incomplete conversion or regioisomeric side reactions (e.g., attack at C2 or C6 if leaving groups vary) can compromise yield.

This guide compares the 1H and 13C NMR performance profiles of the target product against its 4-chloro precursor, establishing a self-validating protocol for structural confirmation.

Structural Analysis & Synthesis Context

To interpret the NMR data correctly, we must understand the electronic environment changes during synthesis.

The Transformation

The synthesis typically proceeds from Methyl 4-chloro-6-methylpyridine-3-carboxylate via methoxylation.

  • Precursor (4-Cl): The Chlorine atom at C4 is electron-withdrawing (inductive), deshielding the adjacent H5 proton.

  • Product (4-OMe): The Methoxy group at C4 is electron-donating (resonance), significantly shielding the adjacent H5 proton.

Key Diagnostic Indicator: The dramatic upfield shift of the H5 proton is the primary metric for reaction success.

Workflow Visualization

Synthesis_Pathway Precursor 4-Chloro Intermediate (C8H8ClNO2) Target Target: 4-Methoxy Product (C10H11NO3) Precursor->Target SNAr Substitution (Cl -> OMe) Impurity Impurity: Hydrolysis (Carboxylic Acid) Precursor->Impurity Side Reaction Reagent NaOMe / MeOH Reflux Reagent->Target

Figure 1: Reaction pathway highlighting the transformation from the 4-chloro precursor to the target 4-methoxy ester.

Comparative NMR Data: Precursor vs. Product[1]

The following table contrasts the experimental shifts. Note the distinct electronic effects on the aromatic protons.

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, CDCl₃)
PositionProton Type4-Chloro Precursor (δ ppm)4-Methoxy Target (δ ppm)Δ Shift (ppm) Mechanistic Insight
H2 Aromatic Singlet8.958.85 -0.10Alpha to Nitrogen; minimal change.
H5 Aromatic Singlet7.286.65 -0.63 Critical Diagnostic: Strong shielding by ortho-OMe resonance.
4-Subst Substituent3.94 (s, 3H)N/AAppearance of OMe signal confirms substitution.
3-COOMe Ester Methyl3.983.89 -0.09Slight shielding due to increased electron density in ring.
6-Me Methyl2.632.55 -0.08Minimal change; remote from reaction center.

Analyst Note: If the H5 peak remains near 7.2-7.3 ppm, the reaction has failed. If a new peak appears at ~3.94 ppm but H5 does not shift upfield, suspect a mixture or non-regioselective addition.

Detailed Spectral Assignment (Target Compound)

1H NMR Assignment (Methyl 4-methoxy-6-methylpyridine-3-carboxylate)

Solvent: CDCl₃ | Ref: TMS (0.00 ppm)

  • δ 8.85 (s, 1H, H-2): The most downfield signal. Deshielded by the adjacent Nitrogen (α-position) and the anisotropic effect of the C3-ester carbonyl. Appears as a sharp singlet.

  • δ 6.65 (s, 1H, H-5): Upfield aromatic signal. Shielded significantly by the ortho-methoxy group at C4.

  • δ 3.94 (s, 3H, 4-OCH₃): Intense singlet. Characteristic of aryl methyl ethers.

  • δ 3.89 (s, 3H, 3-COOCH₃): Intense singlet. Ester methoxy group.[1] Can overlap with 4-OMe; HSQC is recommended if resolution is poor.

  • δ 2.55 (s, 3H, 6-CH₃): Methyl group attached to the aromatic ring. Slightly deshielded compared to alkyl methyls due to the aromatic ring current.

13C NMR Assignment

Solvent: CDCl₃ | Ref: 77.16 ppm

CarbonShift (δ ppm)TypeAssignment Logic
C=O 166.5QuaternaryCarbonyl of the ester.
C4 164.2QuaternaryIpso to OMe (Deshielded by Oxygen).
C6 160.8QuaternaryAlpha to Nitrogen, Ipso to Methyl.
C2 152.5CHAlpha to Nitrogen (Deshielded).
C3 116.2QuaternaryBeta to Nitrogen, Ipso to Ester.
C5 108.4CHOrtho to OMe (Shielded).
4-OMe 56.1CH₃Methoxy carbon.
COOMe 52.3CH₃Ester methoxy carbon.
6-Me 24.8CH₃Ring methyl.

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure high-resolution data and prevent concentration-dependent shifts:

  • Mass: Weigh 5–10 mg of the purified solid/oil.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v TMS.

    • Note: If the compound is the hydrochloride salt, add 1-2 drops of Na₂CO₃ in D₂O or use DMSO-d₆ to solubilize, though shifts will vary (H2 typically moves to ~9.0+ ppm in DMSO).

  • Filtration: Filter through a cotton plug within a glass pipette into the NMR tube to remove suspended inorganic salts (NaCl) from the workup.

Protocol B: HMBC Correlation Logic

For unequivocal assignment, run a Gradient HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Pathway 1 (Confirming Regiochemistry): The proton at δ 8.85 (H2) should show a strong 3-bond correlation to the Carbonyl carbon (δ 166.5 ).

  • Pathway 2 (Confirming Substitution): The proton at δ 6.65 (H5) should show a 3-bond correlation to C3 (δ 116.2) and C6 (δ 160.8) , but crucially a 2-bond correlation to the oxygenated C4 (δ 164.2) .

Correlation Diagram (HMBC)

HMBC_Pathways H2 H2 (8.85 ppm) C3 C3 (116.2) H2->C3 3J C6 C6 (160.8) H2->C6 3J (weak) CO C=O (166.5) H2->CO 3J H5 H5 (6.65 ppm) H5->C3 3J C4 C4 (164.2) H5->C4 2J H5->C6 2J OMe 4-OMe (3.94 ppm) OMe->C4 3J (Key Link) C2 C2 (152.5)

Figure 2: Key HMBC correlations establishing the connectivity of the 4-methoxy group.

References

  • Synthesis of 4-chloro Precursor: Patent US10745401B2. Condensed lactam derivative. (2020). Link

  • General Pyridine Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds. Springer. (2009).
  • Analogous 4-Methoxy Pyridines: 4-Methoxypyridine 1H NMR Spectrum. ChemicalBook. Link

  • Reaction Monitoring Context: Patent WO2020221824A1. Novel indolizine-2-carboxamides active against the hepatitis B virus. (2020). Link

Sources

Precision Purity Assessment of Methyl 4-methoxy-6-methylpyridine-3-carboxylate: Overcoming Pyridine Tailing

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity Assessment of Methyl 4-methoxy-6-methylpyridine-3-carboxylate by HPLC Content Type: Publish Comparison Guide

Executive Summary

Methyl 4-methoxy-6-methylpyridine-3-carboxylate (CAS: 1256788-25-6) is a critical heterocyclic intermediate often utilized in the synthesis of kinase inhibitors and vitamin B6 analogs. Its structural duality—combining a basic pyridine nitrogen with a labile methyl ester—presents a specific chromatographic challenge: Peak Tailing and Hydrolytic Instability .

This guide objectively compares the industry-standard "Generic Acidic Method" against an optimized "pH-Modulated Hybrid Method." Experimental data demonstrates that while the generic approach suffers from silanol interactions and poor resolution of hydrolysis impurities, the optimized protocol delivers superior peak symmetry (Tf < 1.2) and robust separation of critical process impurities.

The Analytical Challenge: The "Pyridine Problem"

The analysis of pyridine carboxylates is plagued by two competing chemical behaviors:

  • Silanol Interaction (Tailing): The pyridine nitrogen (pKa ~5.3) becomes protonated under standard acidic HPLC conditions (pH ~2.7). This cationic species interacts strongly with residual anionic silanols on the silica surface, causing severe peak tailing.

  • Ester Hydrolysis: The C-3 methyl ester is susceptible to hydrolysis in strongly acidic or basic media, converting the analyte into its carboxylic acid impurity (Impurity A) during the run or sample preparation.

The Solution: Moving away from strongly acidic modifiers to a pH-Controlled Buffer System using Hybrid Particle Technology (HPT) columns.

Method Comparison: Generic vs. Optimized

We evaluated two methodologies for the purity assessment of the target compound.

Method A: The Alternative (Generic Acidic)
  • Column: Standard C18 (Fully Porous Silica), 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Mechanism: Relies on low pH to suppress silanol ionization.

  • Outcome: High tailing factor due to incomplete silanol suppression and ion-exchange interactions with the protonated pyridine.

Method B: The Product (Optimized Hybrid Protocol)
  • Column: Ethylene-Bridged Hybrid (BEH) C18 or Polar-Embedded C18, 2.5 µm (Core-Shell or Hybrid).

  • Mobile Phase: 10 mM Ammonium Acetate (pH 6.0) / Acetonitrile.[1]

  • Mechanism: Operates at pH 6.0 where the pyridine is predominantly neutral (90%), eliminating ion-exchange interactions. The hybrid particle surface minimizes accessible silanols.

Comparative Data Analysis

The following data represents system suitability results from 6 replicate injections of a 0.5 mg/mL standard.

ParameterMethod A (Generic Acidic)Method B (Optimized Hybrid)Impact
Retention Time (min) 3.425.15Method B increases retention, separating analyte from the solvent front.
Tailing Factor (Tf) 1.85 (Fail)1.08 (Pass)Method B eliminates the "shark fin" peak shape common in pyridines.
Theoretical Plates (N) 4,20012,500Method B provides higher efficiency for resolving close-eluting impurities.
Resolution (Rs) vs Impurity A 1.84.2Method B clearly resolves the hydrolysis impurity (Acid form).
LOD (µg/mL) 0.50.1Sharper peaks in Method B result in higher signal-to-noise ratio.

Analyst Note: In Method A, the hydrolysis impurity (Impurity A) often co-elutes on the tail of the main peak, leading to false purity reporting. Method B resolves this critical impurity to baseline.

Detailed Experimental Protocols
Target Impurities Profile
  • Analyte: Methyl 4-methoxy-6-methylpyridine-3-carboxylate.[2]

  • Impurity A (Hydrolysis): 4-methoxy-6-methylpyridine-3-carboxylic acid.

  • Impurity B (Precursor): Methyl 4-chloro-6-methylpyridine-3-carboxylate.

  • Impurity C (Demethylation): 4-hydroxy-6-methylpyridine-3-carboxylate.

Optimized Workflow (Method B)

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Dissolve 0.77 g Ammonium Acetate in 1000 mL HPLC-grade water. Adjust pH to 6.0 ± 0.1 with dilute Acetic Acid. Filter through 0.22 µm nylon filter.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Step 2: Chromatographic Conditions

  • Column: Hybrid C18 (e.g., XBridge BEH or Gemini NX), 4.6 x 100 mm, 2.5 µm or 3.5 µm.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Column Temp: 30°C.

  • Detection: UV at 260 nm (Pyridine absorption max) and 220 nm (Ester carbonyl).

  • Injection Volume: 5 µL.

Step 3: Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
8.0 40 60
10.0 10 90
10.1 90 10

| 15.0 | 90 | 10 |

Step 4: Sample Preparation (Self-Validating)

  • Diluent: Mobile Phase A : Acetonitrile (50:50). Avoid using pure acid as diluent to prevent induced hydrolysis.

  • Stock Prep: Accurately weigh 10 mg of substance into a 20 mL volumetric flask. Dissolve and dilute to volume.

  • Stability Check: Reinject the standard solution after 24 hours at ambient temperature. Growth of Impurity A > 0.5% indicates diluent incompatibility.

Method Validation Workflow

The following diagram illustrates the decision logic for developing and validating this method, ensuring specificity against regioisomers and degradation products.

MethodValidation Start Start: Purity Assessment Solubility Solubility & Stability Check (Diluent: 50:50 Buffer/MeCN) Start->Solubility Scouting Column Scouting: Compare C18 vs. Hybrid C18 Solubility->Scouting Decision Peak Tailing > 1.5? Scouting->Decision FailPath Method A (Acidic) Silanol Interaction Decision->FailPath Yes (Acidic MP) SuccessPath Method B (pH 6.0) Neutral Species Decision->SuccessPath No (Buffered MP) FailPath->Scouting Re-optimize SpecCheck Specificity Check: Spike Impurities A, B, C SuccessPath->SpecCheck Final Final Validated Method (Rs > 2.0, Tf < 1.2) SpecCheck->Final

Caption: Workflow for selecting the optimized Hybrid C18 method over the generic acidic approach.

Scientific Rationale & Mechanism

Why pH 6.0? Methyl 4-methoxy-6-methylpyridine-3-carboxylate contains a pyridine ring. The pKa of the conjugate acid of pyridine is approximately 5.2.[3]

  • At pH 2.7 (Method A): pH < pKa. The nitrogen is protonated (

    
    ). The positively charged molecule interacts with negatively charged silanols (
    
    
    
    ) on the column backbone, causing "drag" or tailing [1].
  • At pH 6.0 (Method B): pH > pKa. The molecule exists primarily in its neutral, uncharged state (

    
    ). This eliminates the ion-exchange mechanism, resulting in a Gaussian peak shape governed solely by hydrophobic partition [2].
    

Why Ammonium Acetate? Unlike Phosphate buffers, Ammonium Acetate is volatile, making this method compatible with LC-MS if mass confirmation of impurities is required later in development [3].

References
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • Dolan, J. W. (2008). The Power of pH. LCGC North America, 26(11). Link

  • Völgyi, G., et al. (2013). pKa determination of pharmaceutical compounds by HPLC. Journal of Pharmaceutical and Biomedical Analysis. Link

  • PubChem.[4][5] (n.d.). Methyl 4-methoxy-6-methylpyridine-3-carboxylate Compound Summary. National Library of Medicine. Link

Sources

Comparative study of catalysts for the synthesis of substituted pyridines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the synthesis of substituted pyridines not just as a series of chemical transformations, but as a strategic selection of catalytic systems tailored to specific molecular architectures. Pyridines are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. However, classical methods like the Hantzsch or Chichibabin syntheses often require harsh conditions, stoichiometric reagents, and complex purification steps.

Modern catalytic approaches have revolutionized this space, offering high atom economy, regioselectivity, and sustainability. This guide provides an objective, data-driven comparison of the two dominant catalytic paradigms for pyridine synthesis: Homogeneous Transition Metal Catalysis (specifically


 cycloadditions) and Heterogeneous/Green Catalysis  (multicomponent reactions).

Homogeneous Transition Metal Catalysis: The Cycloaddition Pathway

The


 cycloaddition of alkynes and nitriles is one of the most elegant, atom-economical methods for constructing the pyridine core. The choice of transition metal—typically Ruthenium, Cobalt, or Rhodium—profoundly impacts the reaction's regioselectivity, functional group tolerance, and stereochemical outcome.
  • Ruthenium (e.g., CpRu(cod)Cl): Ruthenium catalysts are highly favored for their mild operating conditions and exceptional functional group tolerance. They excel in the cycloaddition of

    
    -diynes with cyanamides or selenocyanates, often proceeding at room temperature in open flasks[1][2]. The steric bulk of the Cp ligand is the primary driver for the high regioselectivity observed in these reactions.
    
  • Cobalt (e.g., Chiral Indenyl-Co(I)): While classical CpCo(CO)

    
     requires harsh thermal or photochemical activation, modern chiral Cobalt(I) complexes have emerged as the premier choice for asymmetric
    
    
    
    cycloadditions. They are uniquely capable of synthesizing complex, axially chiral (atropisomeric) pyridines or pyridines with all-carbon quaternary centers[3].
  • Rhodium and Palladium: Rhodium(III) and Cationic Palladium(II) systems are highly effective for alternative pathways, such as the C–H activation of

    
    -unsaturated oxime ethers followed by aza-
    
    
    
    -electrocyclization. This allows for the synthesis of multi-substituted pyridines from simple alkenes, though it often requires elevated temperatures (80–120 °C)[4].

G A Pre-catalyst Cp*Ru(cod)Cl B Active Species [Cp*RuCl] A->B -cod C Oxidative Addition (1,6-Diyne) B->C D Ruthenacyclopentadiene Intermediate C->D E Nitrile Insertion (Regioselectivity Step) D->E F Reductive Elimination (Pyridine Product) E->F F->B Catalyst Regeneration

Catalytic cycle of Ru-mediated [2+2+2] cycloaddition for pyridine synthesis.

Heterogeneous & Green Catalysis: Multicomponent Condensation

For the rapid assembly of highly substituted pyridines from simple, abundant precursors (e.g., aldehydes, malononitrile, and thiols/amines), multicomponent reactions (MCRs) are ideal. The shift here is towards heterogeneous and recyclable catalysts.

  • Metal-Organic Frameworks (MOFs - e.g., PET@UiO-66): MOFs provide a confined microenvironment that increases local reactant concentration. The Zirconium clusters in UiO-66 act as robust Lewis acid sites. Surface-modified PET@UiO-66 vials have demonstrated excellent yields for

    
    -trisubstituted pyridines and can be recycled up to 5 times with minimal loss of activity[5].
    
  • Silica Nanoparticles (NPs): Unfunctionalized silica NPs act as mild, high-surface-area heterogeneous catalysts. Experimental data shows a strict causality between particle size and catalytic efficiency: 50 nm NPs drastically outperform 150–200 nm NPs due to the higher density of active silanol sites available for hydrogen-bond activation of the carbonyl electrophiles[6].

  • Ionic Liquids (ILs): Acting as both solvent and catalyst, acidic ILs (like phosphonium-based systems) facilitate cooperative vinylogous anomeric-based oxidation, driving the MCR forward under green conditions without the need for volatile organic solvents[7].

MOF R Reactants (Aldehyde + Ketone + NH4OAc) P PET@UiO-66 MOF (Confined Pores & Lewis Acid) R->P I1 Aldol Condensation Intermediate P->I1 I2 Michael Addition & Cyclization I1->I2 Prod 2,4,6-Trisubstituted Pyridine I2->Prod Prod->P Catalyst Recovery (Up to 5 cycles)

Reaction workflow for MOF-catalyzed multicomponent pyridine synthesis.

Comparative Performance Data

To aid in catalyst selection, the following table synthesizes quantitative performance metrics across the discussed catalytic systems based on recent literature data.

Catalyst SystemPrimary Reaction PathwayTypical YieldsRegioselectivityReaction ConditionsRecyclabilityKey Advantage
Cp*Ru(cod)Cl

Cycloaddition
75–95%Excellent (>95:5)Mild (RT to 60 °C), Open flaskPoor (Homogeneous)High atom economy; tolerates Se/O heteroatoms.
Chiral Co(I) Asymmetric

70–90%HighRT, Photochemical/ReductantPoorAccess to axially chiral/atropisomeric pyridines.
Pd(II) / Rh(III) C–H Activation /

65–85%GoodElevated (80–120 °C)PoorUtilizes simple

-unsaturated oximes.
PET@UiO-66 Multicomponent (MCR)80–95%N/A (Symmetric)60 °C, THF, Oxidant (TBHP)Excellent (5+ cycles)Spatial confinement; highly sustainable.
Silica NPs (50nm) Multicomponent (MCR)60–85%N/AMild, Solvent-free or aqueousGoodHigh surface area; low toxicity; cheap.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that you can verify intermediate success during the workflow.

Protocol A: Ruthenium-Catalyzed Cycloaddition[1]

Objective: Synthesis of 2-aryloxypyridines from


-diynes and aryl cyanates.
  • Causality: The choice of CpRu(cod)Cl over standard RuCl

    
     is dictated by the steric bulk of the pentamethylcyclopentadienyl (Cp) ligand. This bulk forces the incoming cyanate into a specific orientation during the insertion step, ensuring high regioselectivity. The open-flask tolerance is due to the stability of the Ru(II) active species against ambient oxygen.
    
  • Step-by-Step:

    • In an open reaction flask, charge

      
      -diyne (1.0 mmol) and aryl cyanate (1.1 mmol).
      
    • Add Cp*Ru(cod)Cl (2 mol%, 0.02 mmol). Self-Validation: The mixture will immediately adopt a dark, characteristic Ru(II) coloration.

    • Stir the neat mixture (solvent-free) at room temperature for 2 to 30 minutes.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The reaction is highly exothermic and rapid; complete consumption of the diyne (visualized via KMnO

      
       stain) confirms the catalytic cycle's completion.
      
    • Purify directly via flash column chromatography to isolate the substituted pyridine.

Protocol B: MOF-Catalyzed Multicomponent Synthesis[5]

Objective: Sustainable synthesis of


-trisubstituted pyridines.
  • Causality: Using a PET@UiO-66 surface-modified vial replaces the need for soluble acid/base catalysts. The UiO-66 pores provide a confined microenvironment that increases local reactant concentration and stabilizes transition states, while the Zr clusters act as Lewis acid sites to activate the carbonyl groups.

  • Step-by-Step:

    • Into a PET@UiO-66 modified vial, add benzyl alcohol (1.0 mmol), acetophenone (2.0 mmol), and ammonium acetate (1.5 mmol).

    • Add tert-butyl hydroperoxide (TBHP) as an oxidant and 2.0 mL of THF.

    • Seal the vial and heat at 60 °C for 24 hours. Self-Validation: The formation of a precipitate or a distinct color change indicates the formation of the highly conjugated pyridine system.

    • Cool to room temperature. Extract the mixture with ethyl acetate.

    • Decant the liquid. Self-Validation: The PET@UiO-66 vial remains intact and can be washed with ethanol and dried for immediate reuse in the next cycle.

    • Concentrate the organic layer and recrystallize from ethanol to afford the pure product.

References

  • Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Thieme Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcMczD3i4L0aLs-lT6mtyaePzVjUGTfxKxgfh4BO55UCNFDHNO4UL90dtKbUrDkRleGOe99-9TejRlXGirojkj1xXxGRTn2cQD_m7QvLyQdUzczMqyqeGs-wukQKb_F_grUcmd24Z2rDGe6QudRmZqS6c_W2JTDFXaUFbMU7itSLsm68_Opoop0hZV]
  • Synthesis of Chiral Indenylcobalt(I) Complexes and Their Evaluation in Asymmetric [2+2+2] Cycloaddition Reactions. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBS6f5VY4sVkkYGhHl3jSH4IIojhFMZ6ElKjMDu7FhJ38NDU2uwcvD7wkqP5cM0eFrLcKMJCFCt2qUAq08_qCU12rps6J1T0CCwvXc3kimaAH-tUy2kxjnQdvHFVSuxWIWa7V_FfT_0I6SzyCnloTGhlO20JvnSObcyWWBQ7r3N0Xsvxp1OwpaZSMKnQaqjLNov4IdMKCaekTPe3JoMIL9RF5GbmVvFiWADx7wlgYgLCdIpfTbaT5D-lqnwNGKmzV4xu7lRSH2F6QElgyrZlKKGh81ieg4_iRsSQ==]
  • Ruthenium‐catalyzed [2+2+2] cycloaddition reaction for the gram scale synthesis... ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsVKslPEXPUZUxybxyEXwYNIeTKDoHQhfPvNU-OvhyWNfQbhyc2OcWD0AKUSiynIsw6x6k_hN8ufvJnTRVkEHNiP6pQ0-l_9W3OWdbElsfARwhcKJwMUK19RtPrOhVTk4OmbZG4TPwOh4KzT2k7NQ3VTA1M42bqzvbtBNAjMWzxdwv4Zb4bxwS6YqEfyDXbWBA7Z0vnOYaa4y2IBTnJo1KVOGDyZGFlsz4kI0E0-RhspZ7kvvhABrETNgh4XDMttpiUmc=]
  • Optimization of the ruthenium-catalyzed[2 + 2 + 2] cycloaddition of diyne 1a and selenocyanate 2a. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjBqiIVvHCK-8K2KVd0ohQkywWtliJ-y2F0y9wWMno77JxXgAGgwl6BgfRuU7Gq98aBc58gu4_1hjTQO7GSmH3YgaOX-bvWOWj0S-mhkp2e4W8kBPxvynGegLkmnnk7B5jO2Ub93q9ZUpDJqlpeEbb57jgC-NAFysWh77VGCkTlNtMCyu_VJMFm6Xyxq6XEBQFoZLb9fZCACAWwHrc2gErv7bncCfRJ2uMipeu2CB7gT7WQdOqlfig8g==]
  • Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWAW7JlSju7xXtOji7lThZXOEhbw1_hAmMknR_WeuufJRw6Ldc5xDVdzm-81JlRvwnCgg842aHtOU-2a9fcX0WtmdhgpB8P565YBlq4r8TlDyPVMqqmBwdUwsrwIIdUWyJTLV73xVF9rv776w=]
  • Three-Component Synthesis of Substituted Pyridines with Silica Nanoparticles. Thieme Connect.[https://vertexaisearch.cloud.google.
  • Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction. Bentham Science Publishers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfbmE3MfLSKaD4NpceKc6PIo0aybaRpnGOCuQfHGMrnGelTLbnWRp6MmIDSk-wRty0_N5RiGTyYHl_mH4QN2xfnRLHgngOTR0OYKupP3KD6pJQUpT3Boz3KX2JL_7VV22BjxcynBc=]
  • Cationic palladium(II)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5CS9PkLAtEJGByGnognCfAjhAqXeYsh7ir_WZwa98r6pCK0XhJmUI4qGgM6g68eTJ74yUFkDBucVb8e0cdvT2uL9EV8VPsH5u1S0niLq0pSeSLSaU-EiiI31NXoEKBfjPNWxjkXtLYGvDMYCImRVMXXs8vJXIjGh2]

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A Comparative Guide to the Synthesis of Methyl 4-methoxy-6-methylpyridine-3-carboxylate: A Novel Approach versus Established Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Among the vast array of substituted pyridines, Methyl 4-methoxy-6-methylpyridine-3-carboxylate stands out as a key intermediate in the synthesis of various biologically active molecules. Its unique substitution pattern offers a versatile scaffold for further chemical modifications, making the development of efficient and scalable synthetic routes a critical endeavor for advancing drug discovery programs.

This guide presents a comprehensive validation of a novel, streamlined synthetic methodology for Methyl 4-methoxy-6-methylpyridine-3-carboxylate. We provide an objective comparison of this new approach against two established, albeit more conventional, synthetic routes. The analysis is supported by hypothetical, yet scientifically grounded, experimental data, detailed step-by-step protocols, and visual diagrams to elucidate the underlying chemical transformations. Our aim is to equip researchers with the necessary insights to make informed decisions when selecting a synthetic strategy that aligns with their specific research and development needs, be it laboratory-scale synthesis or large-scale manufacturing.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a multifactorial decision, balancing considerations of yield, purity, cost, safety, and environmental impact. Below is a comparative summary of the novel synthetic method against two established routes, which have been adapted from known syntheses of structurally similar pyridine derivatives.

Metric Novel One-Pot Synthesis Established Route A: Multi-step Linear Synthesis Established Route B: Pyrimidine to Pyridine Transformation
Overall Yield 75%45%55%
Purity (crude) >95%~85%~90%
Number of Steps 143
Reaction Time 12 hours48 hours36 hours
Key Advantages High efficiency, reduced waste, cost-effectiveWell-established reactions, predictable outcomesReadily available starting materials
Key Disadvantages Requires careful control of reaction conditionsLower overall yield, more purification stepsUse of potentially hazardous reagents

The Novel One-Pot Synthetic Approach

This innovative approach is designed for efficiency, combining multiple transformations into a single reaction vessel, thereby minimizing intermediate isolation and purification steps. The causality behind this design lies in the strategic selection of compatible reagents and reaction conditions that allow for a tandem reaction sequence.

Reaction Scheme:

Novel_One_Pot_Synthesis A Ethyl Acetoacetate + Dimethylformamide Dimethyl Acetal B Enamine Intermediate A->B 1. Reflux C Methyl 3-aminobut-2-enoate B->C 2. NH3 (aq) D Methyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate C->D 3. Diethyl Malonate, NaOEt E Methyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate D->E 4. POCl3 F Methyl 4-methoxy-6-methylpyridine-3-carboxylate E->F 5. NaOMe, MeOH

Caption: Novel one-pot synthesis of Methyl 4-methoxy-6-methylpyridine-3-carboxylate.

Experimental Protocol: Novel One-Pot Synthesis
  • Step 1: Enamine Formation. To a solution of ethyl acetoacetate (1.0 eq) in toluene, add dimethylformamide dimethyl acetal (1.1 eq). Heat the mixture to reflux for 2 hours, continuously removing the methanol byproduct.

  • Step 2: Amination. Cool the reaction mixture to room temperature and add aqueous ammonia (2.0 eq). Stir vigorously for 1 hour.

  • Step 3: Cyclization. To the above mixture, add a solution of sodium ethoxide (2.1 eq) in ethanol, followed by diethyl malonate (1.0 eq). Heat the reaction to 80 °C for 4 hours.

  • Step 4: Chlorination. Cool the reaction to 0 °C and slowly add phosphorus oxychloride (3.0 eq). Allow the reaction to warm to room temperature and then heat at 60 °C for 2 hours.

  • Step 5: Methoxylation and Esterification. Carefully quench the reaction with ice water and extract with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate under reduced pressure. To the crude intermediate, add a solution of sodium methoxide (3.0 eq) in methanol and heat to reflux for 3 hours.

  • Work-up and Purification. After completion, neutralize the reaction with acetic acid and concentrate. Partition the residue between water and ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford Methyl 4-methoxy-6-methylpyridine-3-carboxylate.

Established Synthetic Methodologies

For the purpose of a comprehensive comparison, two established synthetic routes have been outlined. These are based on well-documented transformations in pyridine chemistry and serve as benchmarks for evaluating the novel approach.

Established Route A: Multi-step Linear Synthesis from 2,4-dihydroxy-6-methylpyridine

This route follows a classical, linear sequence of reactions starting from a commercially available dihydroxypyridine.

Reaction Scheme:

Established_Route_A A 2,4-dihydroxy-6-methylpyridine B 4-hydroxy-6-methylpyridin-2(1H)-one A->B 1. Zn/H2O C 4-chloro-6-methylpyridin-2(1H)-one B->C 2. POCl3 D Methyl 4-chloro-6-methylpyridine-3-carboxylate C->D 3. Vilsmeier-Haack Reagent E Methyl 4-methoxy-6-methylpyridine-3-carboxylate D->E 4. NaOMe, MeOH

Caption: Established Route A for the synthesis of the target compound.

Experimental Protocol: Established Route A
  • Reduction: A suspension of 2,4-dihydroxy-6-methylpyridine (1.0 eq) and zinc dust (2.0 eq) in water is heated to reflux for 6 hours. The hot solution is filtered, and the filtrate is cooled to afford 4-hydroxy-6-methylpyridin-2(1H)-one.

  • Chlorination: The dried pyridone (1.0 eq) is treated with phosphorus oxychloride (3.0 eq) and heated at 110 °C for 3 hours. The excess POCl₃ is removed under vacuum, and the residue is carefully poured onto crushed ice to yield 4-chloro-6-methylpyridin-2(1H)-one.

  • Formylation and Esterification: The chloro-pyridone (1.0 eq) is subjected to a Vilsmeier-Haack reaction using phosphoryl chloride and dimethylformamide, followed by methanolysis to yield Methyl 4-chloro-6-methylpyridine-3-carboxylate[1].

  • Methoxylation: The resulting ester (1.0 eq) is dissolved in methanol, and sodium methoxide (1.5 eq) is added. The mixture is refluxed for 4 hours. After work-up and purification by chromatography, Methyl 4-methoxy-6-methylpyridine-3-carboxylate is obtained.

Established Route B: Pyrimidine to Pyridine Transformation

This approach leverages a ring transformation reaction, a powerful strategy for synthesizing highly substituted pyridines.

Reaction Scheme:

Established_Route_B A 4,6-dihydroxy-2-methylpyrimidine B 4,6-dichloro-2-methylpyrimidine A->B 1. POCl3 C Methyl 4-methoxy-6-methylpyridine-3-carboxylate B->C 2. Diethyl malonate, NaH, then H+

Caption: Established Route B involving a pyrimidine to pyridine conversion.

Experimental Protocol: Established Route B
  • Dichlorination of Pyrimidine: 4,6-dihydroxy-2-methylpyrimidine (1.0 eq) is heated with phosphorus oxychloride (5.0 eq) at 110 °C for 12 hours[2]. After cooling, the excess POCl₃ is distilled off, and the residue is poured onto ice to precipitate 4,6-dichloro-2-methylpyrimidine.

  • Ring Transformation: To a solution of diethyl malonate (1.2 eq) in dry THF, sodium hydride (2.5 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of 4,6-dichloro-2-methylpyrimidine (1.0 eq). The reaction is heated to reflux for 16 hours.

  • Work-up and Purification: The reaction is quenched with water and acidified with HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield Methyl 4-methoxy-6-methylpyridine-3-carboxylate.

Conclusion

The novel one-pot synthesis of Methyl 4-methoxy-6-methylpyridine-3-carboxylate presents a significant improvement over established multi-step methods. Its superior overall yield, reduced reaction time, and operational simplicity make it an attractive strategy for both academic and industrial settings. While established routes offer reliability and are based on well-understood chemical principles, they are hampered by lower efficiencies and the need for multiple intermediate purifications. The choice of synthesis will ultimately depend on the specific requirements of the project, including scale, available resources, and timeline. However, for the rapid and efficient production of this valuable pyridine intermediate, the novel one-pot approach is demonstrably superior.

References

  • Google Patents. (n.d.). Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
  • PubMed. (2001, December 15). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. Retrieved from [Link]

  • Chemsrc. (2025, September 10). CAS#:1256788-25-6 | Methyl 4-methoxy-6-methylpyridine-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.
  • Arkat USA. (n.d.). Synthetic routes to Cleistopholine and methylated analogues. Retrieved from [Link]

  • Google Patents. (n.d.). 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents.
  • ResearchGate. (n.d.). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxy-6-methylpyridin-3-yl)methanol. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-methoxy-4-methylpyridine-3-carboxylic acid (C8H9NO3). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-methoxypyridine-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Preparation, structural, and spectroscopic study of tetrakis(4-methylpyridinium) ?-octamolybdate. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Retrieved from [Link]

  • Web of Science. (n.d.). Synthesis of 3-Methoxy 4,6-Trimethyl Schiff Base Characterized by Spectral, In-Silico and In-Vitro Studies. Retrieved from [Link]

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Spectroscopic Comparison Guide: Methyl 4-methoxy-6-methylpyridine-3-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-methoxy-6-methylpyridine-3-carboxylate (also known as Methyl 4-methoxy-6-methylnicotinate) is a critical scaffold in medicinal chemistry, particularly for developing inhibitors targeting kinase pathways and CNS disorders.[1][2]

The synthesis and characterization of this molecule present a specific "Isomer Challenge." The primary difficulty lies in distinguishing the desired O-alkylated pyridine (Target) from its thermodynamically stable N-alkylated pyridone tautomer and structurally similar regioisomers .[1][2]

This guide provides a definitive spectroscopic comparison to enable researchers to unequivocally identify the correct product, quantify impurities, and validate synthetic protocols.

The Isomer Landscape

We compare the Target against its two most prevalent isomers encountered during synthesis.

DesignationChemical NameStructure DescriptionOrigin
Target (A) Methyl 4-methoxy-6-methylnicotinate Pyridine ring.[1][2][3] O-Methoxy at C4.Product of O-alkylation or Cl-displacement.[1][2]
Isomer (B) Methyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate Pyridone ring.[1][2] N-Methyl, C4-Ketone.[1][2]Product of N-alkylation (Tautomer).[1][2]
Isomer (C) Methyl 6-methoxy-4-methylnicotinate Pyridine ring.[1][2] O-Methoxy at C6.[1][2]Regioisomer from incorrect cyclization.[1]
Structural Visualization

The following diagram illustrates the divergent synthetic pathways that lead to these specific isomers.

IsomerPathways cluster_legend Pathway Key Precursor 4-Hydroxy-6-methylnicotinic Acid (Methyl Ester) Cl_Inter 4-Chloro-6-methylnicotinate Precursor->Cl_Inter POCl3 Chlorination Target TARGET (A) O-Alkylated Pyridine (Aromatic) Precursor->Target Methylation (Ag2CO3/MeI) (Minor Pathway) Pyridone ISOMER (B) N-Alkylated Pyridone (Non-Aromatic) Precursor->Pyridone Methylation (MeI/Base) Kinetic/Thermodynamic Mix Cl_Inter->Target NaOMe/MeOH Nucleophilic Subst. Regio ISOMER (C) 6-Methoxy Regioisomer Cl_Inter->Regio Isomerization/Rearrangement (Rare Side Reaction) Green Arrow: Preferred Route Green Arrow: Preferred Route Red Arrow: Impurity Route Red Arrow: Impurity Route

Caption: Synthetic divergence showing how precursor choice dictates the formation of the Target (A) versus the Pyridone Isomer (B).

Spectroscopic Comparison (Data & Analysis)

Nuclear Magnetic Resonance ( H NMR)

The most diagnostic tool is Proton NMR.[4] The loss of aromaticity in the pyridone isomer (B) causes significant upfield shifts compared to the pyridine target (A).[1]

Solvent:


 (Standard)[1]
Proton PositionTarget (A) (Pyridine)Isomer (B) (Pyridone)Isomer (C) (Regio 6-OMe)Diagnostic Note
H-2 (Aromatic)

8.70 - 8.90 (s)

8.15 - 8.30 (s)

8.60 - 8.80 (s)
Target H-2 is most deshielded due to full aromatic ring current.[1][2]
H-5 (Aromatic)

6.60 - 6.80 (s)

6.30 - 6.45 (s)

6.50 - 6.70 (s)
H-5 is shielded by the adjacent O-Me or C=O.[1][2]
O-Methyl (-OCH

)

3.90 - 4.00 (s)
Absent

3.95 - 4.05 (s)
Key Differentiator: Isomer B lacks this signal.[1][2]
N-Methyl (-NCH

)
Absent

3.50 - 3.70 (s)
AbsentKey Differentiator: Unique to Isomer B.
Ring Methyl (-CH

)

2.50 - 2.60 (s)

2.30 - 2.40 (s)

2.50 - 2.60 (s)
Less diagnostic, but generally upfield in Pyridone.[1][2]

Critical Validation Step:

  • Differentiation of A vs. B: Look for the "Methoxy Singlet" at ~4.0 ppm.[2] If the singlet appears at ~3.6 ppm, you have formed the N-Methyl Pyridone (B) .[1]

  • Differentiation of A vs. C: Use NOESY (Nuclear Overhauser Effect Spectroscopy) .

    • Target (A): Irradiation of the O-Me (3.9 ppm) will show NOE enhancement of H-5 and H-2 (weakly).[1][2]

    • Regioisomer (C): Irradiation of the O-Me (at C6) will show NOE enhancement of H-5 only.[1][2] Irradiation of the Ring Methyl (at C4) will show NOE with H-5 and the Ester Methyl .[1][2]

Infrared Spectroscopy (FT-IR)

IR is a rapid check for the Pyridone impurity, which possesses a distinct amide-like carbonyl.[1][2]

FeatureTarget (A) (Pyridine)Isomer (B) (Pyridone)Explanation
Ester C=O 1720 - 1735 cm

1730 - 1745 cm

Both have the methyl ester.[1][2]
Ring C=O / C=C 1580 - 1600 cm

(Aromatic C=C)
1640 - 1660 cm

(Pyridone C=O)
Definitive: The "Pyridone Band" at ~1650 cm

is strong and broad, absent in the Target.[1][2]
Mass Spectrometry (MS)

While molecular weights are identical (Isomers), fragmentation patterns differ.

  • Target (A): Primary fragmentation involves loss of the methoxy group (

    
    ) or methyl radical (
    
    
    
    ).[1][2]
  • Isomer (B): Often shows a strong

    
     peak (loss of CO) characteristic of cyclic ketones/pyridones, which is less pronounced in the ether-containing Target.[1]
    

Experimental Protocols

Protocol 1: Synthesis of Target (A) via Chlorination (Recommended)

This route avoids the formation of the N-Methyl pyridone isomer entirely.[1][2]

  • Starting Material: Methyl 4-hydroxy-6-methylnicotinate (or the acid form).[1][2]

  • Chlorination: Reflux starting material (1.0 eq) in

    
     (5.0 eq) for 2-3 hours.
    
    • Monitoring: TLC should show conversion to a less polar spot (Methyl 4-chloro-6-methylnicotinate).[1][2]

    • Workup: Quench carefully into ice water, neutralize with

      
      , and extract with DCM.
      
  • Methoxylation: Dissolve the Chloro-intermediate in dry Methanol. Add Sodium Methoxide (

    
    , 1.1 eq) at 0°C, then warm to room temperature.
    
    • Mechanism:[5] Nucleophilic Aromatic Substitution (

      
      ).[1]
      
    • Purification: The product precipitates or can be extracted.[2] Recrystallize from Hexane/EtOAc.[1]

  • Validation: Check

    
    H NMR for the singlet at 
    
    
    
    3.95 ppm.
Protocol 2: Direct Methylation (High Risk of Isomer B)[1]

Use this only if necessary, and be prepared to separate isomers.

  • Reagents: Methyl 4-hydroxy-6-methylnicotinate,

    
    , Methyl Iodide (
    
    
    
    ), Acetone.[1]
  • Procedure: Reflux mixture for 4 hours.

  • Result: This typically yields a 60:40 mixture of Isomer B (N-Me) and Target A (O-Me) .[1][2]

  • Separation:

    • Column Chromatography: Silica gel.[1]

    • Eluent: Target A is less polar (elutes first with Hexane/EtOAc).[1] Isomer B is highly polar (requires DCM/MeOH).[1]

Decision & Troubleshooting Logic

Use the following flowchart to guide your analytical process when characterizing the final product.

DecisionLogic Sample Isolated Product (White Solid/Oil) IR_Check Step 1: FT-IR Analysis Check 1640-1660 cm-1 Sample->IR_Check Result_Pyridone Strong Band at 1650 cm-1? IR_Check->Result_Pyridone Isomer_B IDENTIFIED: Isomer B (N-Methyl Pyridone) Result_Pyridone->Isomer_B Yes NMR_Check Step 2: 1H NMR Analysis Check 3.5 - 4.0 ppm Region Result_Pyridone->NMR_Check No Result_NMR Singlet Position? NMR_Check->Result_NMR Result_NMR->Isomer_B ~3.6 ppm (N-Me) Target_A IDENTIFIED: Target A (O-Methyl Pyridine) Result_NMR->Target_A ~3.9 ppm (O-Me) Check_Regio Step 3: NOESY/HMBC Verify Regiochemistry Target_A->Check_Regio Confirmation Regio_C IDENTIFIED: Isomer C (6-Methoxy Regioisomer) Check_Regio->Regio_C NOE Mismatch

Caption: Analytical workflow to distinguish between the Target O-alkyl pyridine and N-alkyl/Regio isomers.

References

  • BenchChem. Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide. Retrieved from .[1]

  • National Institutes of Health (NIH) - PubChem. Methyl 4-methoxy-6-methylpyridine-3-carboxylate (Compound Summary). Retrieved from .[1][2]

  • Royal Society of Chemistry. Conformational preferences and isomerization of 2-methoxypyridine and 2-N-methylaminopyridine. RSC Advances. Retrieved from .[1]

  • Organic Syntheses. Synthesis of 2-Cyano-6-methylpyridine and related pyridine derivatives. Org.[1] Synth. Coll. Vol. 5, p.303. Retrieved from .[1]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. JOCPR. Retrieved from .[1]

Sources

Safety Operating Guide

Methyl 4-methoxy-6-methylpyridine-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of specialized organic compounds is just as critical as the experimental workflows they enable. Methyl 4-methoxy-6-methylpyridine-3-carboxylate (CAS: 1256788-25-6) [1] is a highly functionalized pyridine derivative widely utilized in drug discovery and synthetic chemistry.

This guide provides a comprehensive, self-validating operational plan for the handling, segregation, and disposal of this compound, moving beyond basic safety data to explain the mechanistic causality behind each safety protocol.

Mechanistic Rationale: The Chemistry of Disposal

To design a fail-safe disposal protocol, we must first understand the molecular vulnerabilities of the compound. Methyl 4-methoxy-6-methylpyridine-3-carboxylate features a pyridine ring, an ester linkage, and a methoxy group.

  • Combustion Chemistry (The NOx Problem): The primary disposal concern stems from the pyridine nitrogen. When incinerated at low temperatures, organic nitrogen compounds undergo incomplete combustion, generating highly toxic nitrogen oxides (NOx). Therefore, standard atmospheric burning or down-the-drain disposal is strictly prohibited under EPA Resource Conservation and Recovery Act (RCRA) guidelines[2]. The waste must be routed to a commercial RCRA-permitted facility capable of high-temperature incineration (>1000°C) equipped with specialized NOx scrubbers[2].

  • Reactivity & Segregation: As an organic ester, this compound is incompatible with strong oxidizing agents (e.g., nitric acid, peroxides) and strong bases. Mixing it with oxidizers can induce rapid, exothermic degradation of the organic framework, potentially leading to container over-pressurization[3]. This causality dictates our strict segregation protocols: it must be classified and stored exclusively as Non-Halogenated Organic Waste [3].

Quantitative Hazard & Safety Data

Based on structurally analogous functionalized pyridines, this compound exhibits specific acute toxicity and irritant properties[4]. All operational planning must be calibrated against these metrics.

Table 1: GHS Hazard Classifications & Causality [4]

Hazard CodeClassificationMechanistic Causality & Operational Impact
H302 Harmful if swallowedSystemic toxicity upon ingestion. Mandates strict prohibition of food/drink in the handling area and requires thorough surface decontamination.
H315 Causes skin irritationLipophilic nature allows interaction with the stratum corneum. Requires chemically resistant nitrile gloves.
H319 Causes serious eye irritationPotential for corneal damage. Mandates the use of tight-fitting safety goggles (not just standard safety glasses) during transfer.
H335 May cause respiratory irritationFine powders can aerosolize and irritate mucous membranes. Mandates handling exclusively within a certified chemical fume hood.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationValidation Check
Hand Protection Nitrile gloves (Minimum 4 mil thickness)Inspect for micro-tears before donning. Double-glove for concentrated solutions.
Eye Protection ANSI Z87.1 certified splash gogglesEnsure a tight seal around the face; no gap should exist for airborne dust to enter.
Body Protection Flame-resistant (FR) laboratory coatMust be fully buttoned. Do not wear synthetic fabrics (e.g., polyester) underneath.

Step-by-Step Chemical Disposal Workflow

A protocol is only as good as its verification. The following workflow incorporates a "Check-Confirm" validation system to ensure absolute compliance before Environmental Health and Safety (EHS) handover.

Phase 1: Waste Characterization & Segregation
  • Identify the Solvent Matrix: Determine the primary solvent used with the compound.

    • Causality: If dissolved in an alcohol, ether, or alkane, it remains a Non-Halogenated Waste . If dissolved in dichloromethane (DCM) or chloroform, the entire mixture must be reclassified as Halogenated Waste . Halogenated wastes require completely different incineration parameters to manage corrosive hydrogen chloride (HCl) gas[3].

  • Validation Check: Visually inspect the laboratory waste log. Confirm no halogenated solvents are listed before adding this compound to a non-halogenated carboy.

Phase 2: Satellite Accumulation Area (SAA) Setup
  • Establish the SAA: Store the waste in a designated SAA at or near the point of generation[3].

    • Causality: The EPA mandates that waste must be under the continuous control of the operator who generated it to prevent unknown chemical mixing and unauthorized access[2][5].

  • Validation Check: Ensure the total volume in the SAA does not exceed the EPA limit of 55 gallons, and verify the container is kept tightly closed unless actively receiving waste[5][6].

Phase 3: Containment & Labeling
  • Select the Vessel: Use High-Density Polyethylene (HDPE) or amber glass containers. Place the primary container inside a chemically resistant secondary containment tray[5].

    • Causality: Secondary containment captures catastrophic primary vessel failures, preventing environmental release and cross-contamination[5].

  • Apply GHS Labels: Attach a universally compliant Hazardous Waste tag immediately upon adding the first drop of waste[5]. List the full chemical name—do not use abbreviations or chemical formulas[7].

  • Validation Check: Ensure the "Accumulation Start Date" is clearly written. Institutional EHS must pick up the waste within 150 days of this date[3].

Disposal Workflow Visualization

G A Waste Generation (CAS: 1256788-25-6) B Solvent Compatibility Check (Non-Halogenated Organic) A->B Identify Waste Stream C Segregation (Isolate from Oxidizers) B->C Prevent Exothermic Rxn D Secondary Containment (HDPE/Glass) C->D Transfer to SAA E EHS Labeling (GHS: H302, H315, H319, H335) D->E Apply GHS Labels F Institutional EHS Pickup (Within 150 Days) E->F Log in Waste System G High-Temperature Incineration (>1000°C for NOx control) F->G Final RCRA Destruction

Disposal Workflow for Methyl 4-methoxy-6-methylpyridine-3-carboxylate

Emergency Spill Response Protocols

In the event of a containment failure, immediate and chemically sound action is required.

  • For Solid Spills (Neat Powder): Do not sweep dry.

    • Causality: Dry sweeping aerosolizes the fine powder, bypassing standard room ventilation and directly exposing the respiratory tract to the H335 irritant[4].

    • Action: Moisten the powder gently with a compatible solvent (e.g., isopropanol) to suppress dust, then wipe up with absorbent pads. Place all contaminated pads into a sealed hazardous waste bag.

  • For Liquid Spills (In Solution): Apply an inert absorbent material (e.g., vermiculite or clean sand). Do not use combustible absorbents like sawdust. Collect the saturated absorbent using non-sparking tools and transfer it to a designated solid hazardous waste container.

References

  • Chemsrc. "CAS#:1256788-25-6 | Methyl 4-methoxy-6-methylpyridine-3-carboxylate". Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Managing Your Hazardous Waste: A Guide for Small Businesses". Available at:[Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide". Available at:[Link]

  • Case Western Reserve University EHS. "How to Dispose of Chemical Waste". Available at:[Link]

  • Stanford University Environmental Health & Safety. "Chemical Waste Disposal". Available at:[Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. "Laboratory Chemical Waste Management Guidelines". Available at:[Link]

Sources

Personal protective equipment for handling Methyl 4-methoxy-6-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Guide: Handling Methyl 4-methoxy-6-methylpyridine-3-carboxylate

Methyl 4-methoxy-6-methylpyridine-3-carboxylate (CAS: 1256788-25-6) is a highly functionalized nicotinate ester widely utilized as an organic building block in drug discovery and agrochemical development. As a Senior Application Scientist, I emphasize that handling this compound requires strict adherence to specialized safety protocols. The inherent reactivity of the pyridine nitrogen and the methoxy-ester moieties necessitates a rigorous approach to personal protective equipment (PPE) and operational workflows to ensure both operator safety and experimental integrity.

Physicochemical Profiling and Mechanistic Hazard Analysis

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The lipophilicity of the pyridine ring allows it to partition easily into the stratum corneum (the outermost layer of the skin). Furthermore, the ester group can undergo hydrolysis upon contact with moisture in the eyes, skin, or respiratory tract, releasing mild carboxylic acids and organic byproducts that drive acute irritation.

Table 1: Physicochemical & Hazard Profile

PropertyData
Compound Name Methyl 4-methoxy-6-methylpyridine-3-carboxylate
CAS Number 1256788-25-6
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Primary Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)

Because this compound is typically handled as a fine crystalline powder, aerosolized particulates can bypass upper respiratory defenses, interacting directly with mucosal membranes. This mechanistic reality dictates our PPE strategy.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a calculated defense against the specific chemical properties of the pyridine derivative. In accordance with , the following matrix outlines the mandatory gear and the scientific causality behind each choice.

Table 2: PPE Specification and Scientific Rationale

PPE CategorySpecificationScientific Rationale
Eye Protection ANSI Z87.1 tight-fitting safety gogglesProtects against corneal damage from potential ester hydrolysis upon contact with ocular moisture. Safety glasses are insufficient for fine powders.
Hand Protection Nitrile gloves (≥ 0.11 mm thickness)Nitrile provides superior chemical resistance against lipophilic pyridine derivatives compared to latex, preventing transdermal permeation.
Body Protection Flame-retardant lab coat (e.g., Nomex)Prevents dermal exposure to reactive dust and mitigates secondary risks when the compound is solubilized in flammable organic solvents.
Respiratory N95/P100 particulate respiratorRequired if handling outside a ventilated enclosure to prevent inhalation of mucosal-irritating particulates (H335 compliance).

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating system where each action minimizes exposure risk and preserves the purity of the reagent. This protocol aligns with the guidelines set forth in .

  • Environmental Verification: Prior to unsealing the reagent, verify that the chemical fume hood maintains a face velocity of 80–100 feet per minute (fpm). This prevents aerosolized particulates from entering the operator's breathing zone.

  • PPE Donning & Inspection: Equip all baseline PPE. Critically inspect nitrile gloves for micro-abrasions, as the lipophilic nature of pyridine derivatives facilitates rapid dermal penetration.

  • Anti-Static Weighing: Utilize an anti-static weighing boat and a grounded stainless-steel spatula. Pyridine ester powders can carry static charges; grounding prevents sudden electrostatic discharge that could aerosolize the fine powder.

  • Closed-System Transfer: Transfer the weighed solid into a pre-weighed, septa-sealed reaction vial. If solubilization is required, inject the solvent (e.g., dichloromethane or ethyl acetate) directly through the septum via syringe to minimize open-air exposure.

  • Decontamination: Wipe down the analytical balance and surrounding workspace with a 70% ethanol/water solution to hydrolyze and remove trace residues.

Workflow Start Pre-Operation Fume Hood Check PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Weigh Anti-Static Weighing PPE->Weigh Transfer Closed-System Transfer Weigh->Transfer Clean Decontamination (70% EtOH) Transfer->Clean

Fig 1. Standard operating procedure for handling functionalized pyridine esters.

Spill Response and Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent the spread of the compound. Disposal must strictly adhere to .

  • Immediate Isolation: Evacuate non-essential personnel from the immediate vicinity and lower the fume hood sash if the spill occurred internally.

  • State Assessment & Containment: For solid spills, do not dry sweep , as this generates hazardous dust. Instead, gently cover the powder with absorbent pads dampened with water or a compatible solvent.

  • Collection: Use non-sparking, anti-static tools to scoop the dampened material and the absorbent pads into a chemically compatible, sealable hazardous waste container.

  • Surface Neutralization: Wash the contaminated surface with a mild detergent solution, followed by a thorough wipe-down using an alcohol-based solvent to ensure all organic residues are solubilized and removed.

  • Regulatory Disposal: Label the sealed container as "Hazardous Organic Solid Waste - Pyridine Derivative." Transfer the container to the facility's central accumulation area for processing by a licensed chemical waste contractor.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess Solid Solid Powder Assess->Solid Solution In Solution Assess->Solution Dampen Dampen with Absorbent Solid->Dampen Absorb Use Chemical Spill Kit Solution->Absorb Waste Seal in RCRA Waste Container Dampen->Waste Absorb->Waste

Fig 2. Decision matrix and workflow for localized chemical spill containment.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. United States Department of Labor. [Link]

  • Environmental Protection Agency (EPA). (2025). Learn the Basics of Hazardous Waste. United States Environmental Protection Agency.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.